molecular formula C19H28ClN3 B1221020 Sontoquine CAS No. 85-10-9

Sontoquine

Número de catálogo: B1221020
Número CAS: 85-10-9
Peso molecular: 333.9 g/mol
Clave InChI: AFEAUYYSRPFHIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sontoquine (CAS 85-10-9), also known historically as Sontochin or 3-methylchloroquine, is a classic 4-aminoquinoline compound of significant interest in infectious disease and medicinal chemistry research. It was first discovered in the 1940s as a derivative of chloroquine and was the original chloroquine replacement drug advanced to clinical trials . This compound shares a similar chemical structure with chloroquine, characterized by a 7-chloro-3-methylquinoline core and a diethylamino-terminated side chain . Its molecular formula is C19H28ClN3, with a molecular weight of 333.9 g/mol . The primary research applications for this compound revolve around its antimalarial properties. It serves as a crucial reference compound in parasitology for studying the mechanism of action and resistance of 4-aminoquinolines. Researchers are particularly interested in this compound because it has been shown to retain significant activity against some chloroquine-resistant strains of Plasmodium falciparum in vitro . This makes it a valuable template for designing and synthesizing novel analogs, such as the "pharmachin" series, which aim to overcome multidrug resistance in malaria parasites . Like other 4-aminoquinolines, this compound's proposed mechanism of action is believed to involve accumulation in the parasite's acidic digestive vacuole, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion . This inhibition leads to a buildup of toxic heme, which is lethal to the malaria parasite. Research into this compound and its derivatives continues to provide insights into the structure-activity relationships of quinoline-based antimalarials and strategies for combating drug-resistant malaria. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-N-(7-chloro-3-methylquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3/c1-5-23(6-2)11-7-8-15(4)22-19-14(3)13-21-18-12-16(20)9-10-17(18)19/h9-10,12-13,15H,5-8,11H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEAUYYSRPFHIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801005318
Record name 4-[(7-Chloro-3-methylquinolin-4(1H)-ylidene)amino]-N,N-diethylpentan-1-amine
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Molecular Weight

333.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85-10-9
Record name Sontoquine
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URL https://commonchemistry.cas.org/detail?cas_rn=85-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylchloroquine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(7-Chloro-3-methylquinolin-4(1H)-ylidene)amino]-N,N-diethylpentan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SONTOQUINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylchloroquine (Sontochin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Methylchloroquine, or Sontochin, is a 4-aminoquinoline derivative and a structural analog of chloroquine. Historically, it was developed as an alternative to chloroquine with a potentially different toxicity profile.[1] The core structure consists of a 7-chloro-3-methylquinoline nucleus with a dialkylaminoalkyl side chain at the 4-position. Understanding the synthesis and characterization of this compound is crucial for the exploration of new chloroquine-based derivatives and for structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents.[1][2]

Synthesis of 3-Methylchloroquine

The synthesis of 3-methylchloroquine (Sontochin) is a multi-step process that begins with the construction of the 7-chloro-3-methylquinoline core, followed by the attachment of the diamino side chain. The overall synthetic approach is adapted from the original work of Andersag.[1]

Synthesis Workflow

The synthesis can be logically divided into two main stages: the synthesis of the quinoline core and the final condensation reaction.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 4,7-Dichloro-3-methylquinoline cluster_1 Stage 2: Synthesis of 3-Methylchloroquine A Starting Materials B Condensation & Cyclization A->B C Chlorination B->C D 4,7-Dichloro-3-methylquinoline C->D E 4,7-Dichloro-3-methylquinoline G Condensation Reaction E->G F N,N-Diethyl-1,4-pentanediamine F->G H 3-Methylchloroquine G->H

Caption: A logical workflow for the synthesis of 3-methylchloroquine.

Experimental Protocols

The synthesis of the key intermediate, 4,7-dichloro-3-methylquinoline, is based on established methods for quinoline synthesis.[1]

Experimental Protocol:

  • Condensation: React m-chloroaniline with an appropriate beta-ketoester, such as ethyl acetoacetate, under acidic conditions to form the corresponding enamine.

  • Cyclization: Subject the enamine to thermal cyclization at high temperature to yield 7-chloro-4-hydroxy-3-methylquinoline.

  • Chlorination: Treat the 7-chloro-4-hydroxy-3-methylquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position to a chlorine atom, affording 4,7-dichloro-3-methylquinoline.

The final step involves a nucleophilic aromatic substitution reaction between 4,7-dichloro-3-methylquinoline and the appropriate diamine side chain. The following protocol is adapted from the synthesis of a close analog, PH-128, which follows the original Andersag method for Sontochin.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,7-dichloro-3-methylquinoline (1.0 eq), N¹,N¹-diethylpentane-1,4-diamine (1.5 eq), and phenol (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture in an oil bath at 120°C with continuous stirring for 24 hours.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. The resulting product will be a viscous brown oil.

    • Dissolve the oil in dichloromethane (CH₂Cl₂).

    • Wash the organic layer with a 10% aqueous solution of sodium hydroxide (NaOH), followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 3-methylchloroquine by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Characterization of 3-Methylchloroquine

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-methylchloroquine. The following sections detail the expected analytical data. Due to the limited availability of public domain spectral data for 3-methylchloroquine, data for the closely related analog, PH-128 (N-tert-butyl-N′-(7-chloro-3-methyl-quinolin-4-yl)-propane-1,3-diamine), is provided as a reference.[1]

Physical Properties
PropertyValue
IUPAC Name N⁴-(7-chloro-3-methylquinolin-4-yl)-N¹,N¹-diethylpentane-1,4-diamine[3]
Synonyms Sontochin, 3-Methylchloroquine, SN-6911, RP-3038[3]
Molecular Formula C₁₉H₂₈ClN₃[3]
Molecular Weight 333.9 g/mol [3]
Spectroscopic and Spectrometric Data (Reference: PH-128)

The following data is for the analog PH-128 and can be used as a guide for the characterization of 3-methylchloroquine, expecting similar patterns with variations due to the different side chains.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.39 (s, 1H), 8.01 (d, J = 9.08 Hz, 1H), 7.91 (d, J = 2.22 Hz, 1H), 7.29 (dd, J = 9.08, 2.22 Hz, 1H), 6.14 (br s, 1H), 3.72 (q, J = 5.57 Hz, 2H), 2.82 (t, J = 5.77 Hz, 2H), 2.38 (s, 3H), 1.80 (quint, J = 5.89 Hz, 2H), 1.15 (s, 9H).[1]

  • GC-MS (m/z): 305 (M⁺, 25%), 205 ([M - C₆H₁₄N]⁺, 100%).[1]

  • High-Resolution Mass Spectrometry (HRMS): Calculated for [M+H]⁺: 306.1732, Observed: 306.1738.[1]

Biological Signaling Pathway

Chloroquine and its analogs are known to interfere with the detoxification of heme in the malaria parasite's digestive vacuole. The proposed mechanism of action involves the inhibition of hemozoin formation.

Signaling_Pathway cluster_0 Parasite Digestive Vacuole A Hemoglobin B Heme (toxic) A->B Proteolysis C Hemozoin (non-toxic) B->C Biocrystallization D 3-Methylchloroquine E Inhibition D->E E->B

Caption: Proposed mechanism of action of 3-methylchloroquine.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 3-methylchloroquine (Sontochin). By following the outlined protocols, researchers can reliably produce this important chloroquine analog. While direct spectral data for 3-methylchloroquine remains elusive in publicly accessible literature, the provided data for a close analog serves as a valuable reference point for its characterization. Further studies to obtain and publish the complete spectral data of 3-methylchloroquine would be a valuable contribution to the field of medicinal chemistry.

References

Sontochin: A Technical Guide on its Discovery, Development, and Antimalarial Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sontochin, a 4-aminoquinoline derivative, holds a unique position in the history of antimalarial drug discovery. Initially developed as a less toxic alternative to chloroquine (then known as Resochin), its journey from a promising clinical candidate to a largely overlooked compound paved the way for the eventual global adoption of chloroquine. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and mechanism of action of Sontochin. It includes a compilation of its in vitro antimalarial activity, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its synthesis workflow and mode of action to serve as a comprehensive resource for researchers in the field of antimalarial drug development.

Discovery and Historical Development

Sontochin, chemically known as 3-methyl-chloroquine, was first synthesized in 1936 by Hans Andersag at the German pharmaceutical company Bayer (I.G. Farbenindustrie)[1]. Its development was spurred by the perceived high toxicity of an earlier 4-aminoquinoline compound, Resochin (chloroquine), which had been synthesized by Andersag in 1934[1][2][3]. Sontochin emerged as a promising alternative, demonstrating comparable efficacy to the antimalarials of the time but with a more favorable safety profile[1].

By the late 1930s, Sontochin had undergone clinical trials in over 1,100 patients, confirming its effectiveness against various human malaria species[1]. With the onset of World War II, the strategic importance of antimalarial drugs intensified. In 1941, samples of Sontochin were provided to the French company Specia (a branch of Rhône-Poulenc) for further trials in North Africa[1].

A pivotal moment in the history of Sontochin occurred in May 1943 when Allied forces occupying Tunis captured 5,000 tablets of the drug, along with associated clinical data[1][4]. This captured material was sent to the United States for analysis and was assigned the code SN-6911[1]. The structural elucidation of Sontochin renewed American interest in the 4-aminoquinoline class of compounds. This led to a re-evaluation of Resochin (SN-7618), which was ultimately found to be more potent than Sontochin and was subsequently renamed chloroquine[1]. The superior properties of chloroquine led to its widespread adoption, and Sontochin was largely set aside[5].

Despite being overshadowed by chloroquine, recent studies have highlighted that Sontochin retains significant activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting that its structural scaffold could serve as a template for the development of new antimalarials to combat drug resistance[5][6][7][8].

In Vitro Antimalarial Activity

Sontochin and its derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentrations (IC50) for Sontochin and a key derivative, PH-128, are summarized in the table below.

CompoundP. falciparum StrainChloroquine SusceptibilityIC50 (nM)
SontochinD6Sensitive8 - 20
SontochinDd2Resistant8 - 20
Sontochin7G8Resistant8 - 20
PH-128D6Sensitive5.1
PH-128Dd2Resistant11.3
PH-1287G8ResistantNot Reported
ChloroquineD6Sensitive< 10
ChloroquineDd2Resistant> 100
Chloroquine7G8Resistant> 100

Data compiled from Pou et al., 2012.[5]

Experimental Protocols

Synthesis of Sontochin

The synthesis of Sontochin is achieved through the condensation of 4,7-dichloro-3-methylquinoline with N1,N1-diethyl-1,4-pentanediamine. The following protocol is adapted from the procedure described by Andersag and later used for the synthesis of Sontochin derivatives[5].

3.1.1. Synthesis of 4,7-dichloro-3-methylquinoline (Precursor)

The synthesis of the quinoline core can be achieved via the Gould-Jacobs reaction or similar methods starting from 3-chloroaniline[2]. A general procedure involves the condensation of 3-chloroaniline with an appropriate three-carbon synthon to form the quinoline ring system, followed by chlorination at the 4-position.

3.1.2. Synthesis of N1,N1-diethyl-1,4-pentanediamine (Side Chain)

This diamine side chain can be synthesized through various established organic chemistry routes.

3.1.3. Condensation to form Sontochin

  • Reaction Setup: In a round-bottom flask, combine 4,7-dichloro-3-methylquinoline (1.0 equivalent), N1,N1-diethyl-1,4-pentanediamine (1.5 equivalents), and phenol (3.0 equivalents).

  • Heating: Heat the reaction mixture in an oil bath at 120°C with constant stirring for 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The product will be a viscous brown oil.

    • Dissolve the oil in methylene chloride.

    • Wash the organic layer with 10% aqueous sodium hydroxide solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield Sontochin as a solid.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the IC50 value of a compound by measuring the proliferation of P. falciparum in vitro.

  • Compound Preparation: Prepare serial dilutions of Sontochin in a 96-well microplate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).

  • Parasite Culture: Use synchronized ring-stage P. falciparum culture at a parasitemia of 0.5% and a hematocrit of 2%.

  • Incubation: Add the parasite suspension to the pre-dosed microplate and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining:

    • Lyse the red blood cells by freezing the plate at -80°C.

    • Thaw the plate and add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1-2 hours and measure the fluorescence using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Sontochin Synthesis Workflow

G cluster_precursors Precursor Synthesis cluster_synthesis Sontochin Synthesis 3_chloroaniline 3-Chloroaniline 4_7_dichloro_3_methylquinoline 4,7-dichloro-3-methylquinoline 3_chloroaniline->4_7_dichloro_3_methylquinoline Gould-Jacobs Reaction diethyl_oxaloacetate Diethyl oxaloacetate diethyl_oxaloacetate->4_7_dichloro_3_methylquinoline Reaction_Mixture Reaction Mixture: - 4,7-dichloro-3-methylquinoline - N1,N1-diethyl-1,4-pentanediamine - Phenol 4_7_dichloro_3_methylquinoline->Reaction_Mixture N1_N1_diethyl_1_4_pentanediamine N1,N1-diethyl-1,4-pentanediamine N1_N1_diethyl_1_4_pentanediamine->Reaction_Mixture Heating Heating (120°C, 24h) Reaction_Mixture->Heating Workup Work-up: - Dissolution in CH2Cl2 - Washing (NaOH, Brine) - Drying and Concentration Heating->Workup Purification Purification (Crystallization) Workup->Purification Sontochin Sontochin Purification->Sontochin

Caption: Workflow for the synthesis of Sontochin.

Mechanism of Action of Sontochin

G cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Sontochin_in Sontochin (protonated) Heme_Polymerase Heme Polymerase Sontochin_in->Heme_Polymerase Inhibition Hemoglobin Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystals) Heme->Hemozoin Detoxification Oxidative_Stress Oxidative Stress Membrane Damage Heme->Oxidative_Stress Accumulation leads to Heme_Polymerase->Heme Parasite_Membrane Parasite Membrane Sontochin_out Sontochin Sontochin_out->Sontochin_in Diffusion & Ion Trapping Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Caption: Proposed mechanism of antimalarial action of Sontochin.

References

Sontoquine: A Comprehensive Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sontoquine, a 4-aminoquinoline derivative also known as 3-methyl-chloroquine, has emerged as a compound of significant interest in the field of medicinal chemistry. Initially developed as a potential replacement for chloroquine, it has demonstrated notable efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Beyond its established antimalarial properties, the structural similarity of this compound to other well-studied 4-aminoquinolines, such as chloroquine and amodiaquine, suggests a broader spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This technical guide provides an in-depth overview of the known and potential biological activities of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antimalarial Activity

This compound exhibits potent activity against the erythrocytic stages of Plasmodium parasites. Its primary mechanism of action, like other 4-aminoquinolines, is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This process leads to the accumulation of toxic free heme, ultimately resulting in parasite death. A key advantage of this compound is its retained activity against chloroquine-resistant parasite strains, making it a valuable lead compound in the development of new antimalarial agents.

Quantitative Antimalarial Data

The following table summarizes the in vitro antiplasmodial activity of this compound and its derivatives ("pharmachins") against various strains of P. falciparum.

CompoundP. falciparum Strain D6 (Chloroquine-Sensitive) IC₅₀ (nM)P. falciparum Strain Dd2 (Chloroquine-Resistant) IC₅₀ (nM)P. falciparum Strain 7G8 (Chloroquine-Resistant) IC₅₀ (nM)
This compound 81520
Chloroquine9150250
PH-1285.19.811.3
PH-2032.34.55.8

Data compiled from literature reports.[1]

Experimental Protocols: Antimalarial Assays

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

  • Assay Preparation: Test compounds are serially diluted in complete culture medium and added to a 96-well microplate. A synchronized parasite culture with a parasitemia of 0.5% and a hematocrit of 2.5% is then added to each well.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL of SYBR Green I dye is then added to each well.

  • Fluorescence Measurement: The plates are incubated in the dark for 1 hour at room temperature, and fluorescence is measured using a microplate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol describes the evaluation of a compound's efficacy in a mouse model of malaria.

  • Animal Model: Swiss Webster mice are infected intravenously with Plasmodium yoelii parasitized red blood cells.

  • Drug Administration: The test compound is administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: Thin blood smears are prepared from the tail vein of each mouse on day 4 post-infection. The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.

  • Data Analysis: The average parasitemia for each treatment group is calculated. The 50% effective dose (ED₅₀), the dose that reduces parasitemia by 50% compared to the control group, is then determined.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, the well-documented immunomodulatory effects of chloroquine and amodiaquine provide a strong basis for inferring similar activities.[2][3] These 4-aminoquinolines are known to interfere with inflammatory signaling pathways, suggesting that this compound may also possess anti-inflammatory potential.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 4-aminoquinolines are thought to be mediated through several mechanisms, including:

  • Inhibition of Toll-Like Receptor (TLR) Signaling: Chloroquine has been shown to inhibit the activation of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) by binding to nucleic acids and preventing their interaction with the receptors.[4][5] This interference with TLR signaling can dampen the downstream production of pro-inflammatory cytokines.

  • Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Some antimalarials, like mefloquine, have been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory genes.[6]

  • Suppression of Cytokine Production: By interfering with the aforementioned signaling pathways, 4-aminoquinolines can suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[7][8][9][10][11]

Signaling Pathway Diagram: TLR9 Inhibition by 4-Aminoquinolines

TLR9_Inhibition Potential Mechanism of TLR9 Signaling Inhibition by this compound CpG_DNA CpG DNA (Viral/Bacterial) TLR9 TLR9 CpG_DNA->TLR9 Activates This compound This compound This compound->CpG_DNA Binds to MyD88 MyD88 TLR9->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 TRAF6 TRAF6 IRAK4->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Proinflammatory_Cytokines Induces Transcription of

Caption: this compound may inhibit TLR9 signaling by binding to CpG DNA, preventing its recognition by TLR9 and subsequent pro-inflammatory cytokine production.

Potential Anticancer Activity

The anticancer potential of 4-aminoquinolines, particularly chloroquine, is an active area of research.[12] These compounds are thought to exert their anticancer effects through multiple mechanisms, making them attractive candidates for drug repurposing. Given its structural similarity, this compound may share these anticancer properties.

Putative Mechanisms of Anticancer Action
  • Autophagy Inhibition: Chloroquine is a well-known inhibitor of autophagy, a cellular process that cancer cells can use to survive under stress.[13][14][15] By blocking the fusion of autophagosomes with lysosomes, chloroquine leads to the accumulation of autophagosomes and can induce cancer cell death.[15]

  • Modulation of Cancer Cell Signaling: Chloroquine has been shown to affect various signaling pathways involved in cancer progression, including the p53 and NF-κB pathways.[6][12]

  • Sensitization to Chemotherapy and Radiotherapy: By inhibiting autophagy, chloroquine can sensitize cancer cells to conventional cancer therapies.[16]

Signaling Pathway Diagram: Autophagy Inhibition by 4-Aminoquinolines

Autophagy_Inhibition Potential Mechanism of Autophagy Inhibition by this compound in Cancer Cells Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Cell_Death Cancer Cell Death Autolysosome->Cell_Death Accumulation leads to Degradation Degradation of Cellular Components Autolysosome->Degradation This compound This compound This compound->Lysosome Inhibits acidification This compound->Autolysosome Cell_Survival Cancer Cell Survival Degradation->Cell_Survival

Caption: this compound may inhibit autophagy by preventing the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and subsequent cancer cell death.

Potential Antiviral Activity

Several 4-aminoquinoline compounds, including chloroquine and amodiaquine, have demonstrated in vitro activity against a range of viruses.[17] The proposed mechanisms of antiviral action are often related to the inhibition of viral entry and replication.

Putative Mechanisms of Antiviral Action
  • Inhibition of Viral Entry: Chloroquine can increase the pH of endosomes, which can inhibit the pH-dependent fusion of some enveloped viruses with the host cell membrane, thereby blocking their entry.[2]

  • Inhibition of Viral Replication: By interfering with cellular processes that are required for viral replication, such as the function of certain enzymes, 4-aminoquinolines may inhibit the production of new viral particles.

Quantitative Antiviral Data for Related 4-Aminoquinolines

The following table summarizes the in vitro antiviral activity of chloroquine against various viruses.

VirusCell LineEC₅₀ (µM)
SARS-CoV-2Vero E61.13
Dengue Virus (DENV-2)Vero3.3
Chikungunya Virus (CHIKV)Vero5.2
Zika Virus (ZIKV)Vero4.3

EC₅₀ (50% effective concentration) values are highly dependent on the cell line and assay conditions used. Data is compiled from various literature sources.[18]

Conclusion

This compound is a promising 4-aminoquinoline with well-established potent antimalarial activity, particularly against drug-resistant strains of P. falciparum. Based on the extensive research on its analogues, chloroquine and amodiaquine, this compound likely possesses a broader biological activity spectrum, including anti-inflammatory, anticancer, and antiviral properties. The putative mechanisms for these activities involve the modulation of key cellular signaling pathways such as TLR, NF-κB, and autophagy. Further direct investigation into these potential activities of this compound is warranted to fully elucidate its therapeutic potential beyond malaria. This guide provides a comprehensive foundation for researchers and drug development professionals to explore the multifaceted pharmacological profile of this intriguing compound.

References

An In-depth Technical Guide on the Physicochemical Properties of Sontoquine Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sontoquine (SN-6911), also known as 3-methylchloroquine, is a 4-aminoquinoline derivative with known antimalarial activity.[1][2] As with other compounds in this class, its efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action at the target site. This technical guide provides a comprehensive overview of the available physicochemical data for this compound phosphate, details established experimental protocols for determining these properties, and illustrates its proposed mechanism of action.

Note on Data Availability: Extensive literature searches did not yield specific, experimentally determined values for the melting point, aqueous solubility, and pKa of this compound phosphate. The data presented herein is a combination of computed values for the this compound free base, experimental data for closely related analogs like Chloroquine phosphate, and general experimental protocols. This information should be used as a reference, and empirical determination of these properties for this compound phosphate is highly recommended for any drug development program.

Physicochemical Properties

The fundamental physicochemical characteristics of an active pharmaceutical ingredient (API) are critical for formulation development and for understanding its biological activity.

Computed and Analog Data

Due to the absence of specific experimental data for this compound phosphate, the following tables summarize computed properties for the this compound free base and experimental data for the closely related antimalarial, Chloroquine phosphate.

Table 1: Computed Physicochemical Properties of this compound (Free Base)

PropertyValueSource
Molecular FormulaC₁₉H₂₈ClN₃PubChem[3]
Molecular Weight333.9 g/mol PubChem[3]
XLogP35.1PubChem[3]
Hydrogen Bond Donor Count1PubChem[3]
Hydrogen Bond Acceptor Count3PubChem[3]
Rotatable Bond Count7PubChem[3]

Table 2: Experimental Physicochemical Properties of Chloroquine Phosphate (Analog)

PropertyValueSource
Melting Point193-196 °CCertificate of Analysis[4]
Aqueous Solubility100 mMTOKU-E[5]
pKa(Not specified for phosphate salt)-

Experimental Protocols

The following are detailed, standard methodologies for determining the key physicochemical properties of a pharmaceutical compound like this compound phosphate.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, defined temperature. The melting range can be an indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: The this compound phosphate sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.

  • Capillary Tube Loading: A small amount of the dried powder is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) and packed to a height of 2.5-3.5 mm by tapping the sealed end of the tube on a hard surface.[6]

  • Measurement:

    • The loaded capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a rapid rate to approximately 10-15°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

    • The temperature at which the sample is completely molten is recorded as the clear point. The range between these two temperatures is the melting range.

Aqueous Solubility Determination

Principle: The aqueous solubility of a compound is the maximum amount of that substance that can be dissolved in a given amount of water at a specific temperature and pH.

Methodology: Shake-Flask Method

  • Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Equilibration: An excess amount of this compound phosphate powder is added to a known volume of each buffer in a sealed flask.

  • Shaking: The flasks are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved this compound phosphate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to quantify the solubility.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a multi-protic molecule like this compound, there will be multiple pKa values.

Methodology: Potentiometric Titration

  • Sample Preparation: A known amount of this compound phosphate is accurately weighed and dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

  • Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve, which correspond to the half-equivalence points where the concentrations of the conjugate acid and base forms are equal.

Mechanism of Action: Inhibition of Hemozoin Formation

This compound, like other 4-aminoquinolines, exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[6] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

This compound, being a weak base, is thought to accumulate to high concentrations in the acidic environment of the parasite's food vacuole. Here, it is proposed to bind to free heme, preventing its polymerization into hemozoin.[4][7] The accumulation of this drug-heme complex and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound.

MechanismOfAction cluster_host Host Erythrocyte cluster_parasite Malaria Parasite cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion by Parasite Hemozoin Hemozoin Heme->Hemozoin Polymerization This compound This compound This compound->Heme Binding Sontoquine_Heme_Complex This compound-Heme Complex Sontoquine_Heme_Complex->Hemozoin Inhibition Parasite_Death Parasite Death Sontoquine_Heme_Complex->Parasite_Death Toxicity

Caption: Proposed mechanism of this compound action in the malaria parasite.

Experimental Workflow for Assessing Hemozoin Inhibition

The following diagram outlines a typical in vitro workflow to assess the inhibition of hemozoin formation.

HemozoinInhibitionAssay Start Start Prepare_Hemin_Solution Prepare Hemin Solution (Heme Source) Start->Prepare_Hemin_Solution Add_this compound Add this compound Phosphate (Test Compound) Prepare_Hemin_Solution->Add_this compound Induce_Polymerization Induce Polymerization (e.g., acidic buffer, heat) Add_this compound->Induce_Polymerization Incubate Incubate Induce_Polymerization->Incubate Centrifuge Centrifuge to Pellet Hemozoin Incubate->Centrifuge Quantify_Hemozoin Quantify Hemozoin (e.g., Spectrophotometry) Centrifuge->Quantify_Hemozoin Analyze_Data Analyze Data (Calculate IC50) Quantify_Hemozoin->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro hemozoin inhibition assay.

Conclusion

While specific experimental data for the physicochemical properties of this compound phosphate remains elusive in publicly accessible literature, this guide provides a robust framework for its characterization based on established methodologies and data from analogous compounds. The provided protocols for determining melting point, aqueous solubility, and pKa are fundamental to any pre-formulation and formulation development program. The illustrated mechanism of action, centered on the inhibition of hemozoin formation, aligns with the known pharmacology of 4-aminoquinolines and provides a basis for further mechanistic studies and drug design efforts. It is imperative for researchers and drug developers to empirically determine the physicochemical properties of this compound phosphate to enable rational and effective development of this potential antimalarial agent.

References

Sontoquine: A Technical Guide to a Chloroquine Replacement Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sontoquine, a 3-methyl analog of chloroquine, has re-emerged as a significant lead compound in the quest for effective and affordable replacements for chloroquine, a cornerstone antimalarial drug now hampered by widespread resistance. Initially developed in the 1930s but overshadowed by chloroquine, recent research has unveiled this compound's retained activity against chloroquine-resistant strains of Plasmodium falciparum. This technical guide provides an in-depth overview of this compound and its derivatives, known as pharmachins, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows. The evidence presented herein underscores the potential of the this compound scaffold in the development of next-generation 4-aminoquinoline antimalarials to combat drug-resistant malaria.

Introduction

The rise of chloroquine-resistant P. falciparum has created an urgent need for new antimalarial agents.[1] this compound (3-methyl-chloroquine), discovered by Hans Andersag shortly after chloroquine, was initially considered less toxic but was ultimately supplanted by its more famous counterpart.[1][2] However, contemporary studies have demonstrated that the seemingly minor addition of a methyl group at the 3-position of the quinoline ring allows this compound to maintain significant efficacy against chloroquine-resistant parasite strains.[1][3] This has spurred renewed interest in this compound and the development of its derivatives, termed "pharmachins," which feature various substitutions at the 3-position to enhance potency and overcome resistance.[1][3]

This guide delves into the technical details of this compound as a chloroquine replacement, providing researchers and drug development professionals with a comprehensive resource encompassing its mechanism of action, in vitro and in vivo efficacy, and the methodologies employed in its evaluation.

Mechanism of Action and Resistance

The primary mode of action for 4-aminoquinoline drugs like chloroquine and this compound is the inhibition of hemozoin formation in the parasite's acidic digestive vacuole.[1] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into inert, crystalline hemozoin.[1] Chloroquine and its analogs are weak bases that accumulate in the acidic digestive vacuole. Here, they are thought to bind to free heme, preventing its polymerization into hemozoin. The resulting accumulation of toxic free heme leads to parasite death.[1]

Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[1] These mutations enable the transporter to efflux chloroquine from the digestive vacuole, reducing its concentration at the site of action. The 3-methyl group of this compound appears to sterically hinder its interaction with the mutated PfCRT, thereby circumventing this resistance mechanism and allowing the drug to accumulate and exert its antimalarial effect.[3]

cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Sontoquine_acc This compound Accumulation Sontoquine_acc->Heme Binding & Inhibition of Polymerization PfCRT_mut Mutated PfCRT Sontoquine_acc->PfCRT_mut Reduced Efflux (Steric Hindrance) Sontoquine_ext This compound Sontoquine_ext->Sontoquine_acc

Caption: Mechanism of action of this compound in the digestive vacuole of P. falciparum.

Quantitative Data

In Vitro Antiplasmodial Activity

The in vitro efficacy of this compound and its derivatives has been evaluated against both chloroquine-sensitive (D6) and chloroquine-resistant (Dd2, 7G8) strains of P. falciparum. The 50% inhibitory concentrations (IC50) are summarized below.

CompoundP. falciparum Strain D6 (CQ-sensitive) IC50 (nM)P. falciparum Strain Dd2 (CQ-resistant) IC50 (nM)P. falciparum Strain 7G8 (CQ-resistant) IC50 (nM)
Chloroquine7.8 ± 1.1155 ± 18105 ± 12
This compound 12 ± 2.1 20 ± 3.5 8.0 ± 1.5
PH-12815 ± 2.518 ± 2.99.0 ± 1.8
PH-2031.1 ± 0.21.8 ± 0.32.1 ± 0.4

Data sourced from[1]. Values are presented as mean ± standard deviation.

In Vivo Efficacy in a Murine Malaria Model

The in vivo antimalarial activity of selected pharmachins was assessed using a 4-day suppressive test in mice infected with Plasmodium yoelii.

CompoundED50 (mg/kg/day)ED90 (mg/kg/day)
Chloroquine1.62.7
PH-1282.33.9
PH-2030.25Not Reported

Data sourced from[1].

Metabolic Stability

The metabolic stability of this compound and its derivatives was assessed using human liver microsomes.

CompoundHalf-life (t1/2) in human liver microsomes (minutes)
Chloroquine125.3
This compound 68.4
PH-12884.2
PH-20391.1

Data sourced from[1].

Experimental Protocols

Synthesis of this compound and Derivatives

The synthesis of this compound and its pharmachin derivatives involves a multi-step process. A general workflow is presented below.

cluster_synthesis Synthetic Workflow Start Starting Materials Inter1 4,7-dichloro-3-methylquinoline Start->Inter1 Synthesis Inter2 N-tert-butyl-propane-1,3-diamine Start->Inter2 Synthesis Final This compound / Pharmachin Inter1->Final Condensation Aryl_mod Aryl Substituent Introduction (for advanced pharmachins) Inter1->Aryl_mod Modification Inter2->Final Aryl_mod->Final Condensation

Caption: General synthetic workflow for this compound and its derivatives.

Synthesis of 4,7-dichloro-3-methylquinoline: This key intermediate is synthesized as described by Andersag.[1]

Synthesis of N-tert-butyl-propane-1,3-diamine: This side chain precursor is synthesized according to the method of Tarbell et al.[1]

Synthesis of PH-128 (a this compound analog): A mixture of 4,7-dichloro-3-methylquinoline (10.0 mmol), N-tert-butyl-propane-1,3-diamine (15.0 mmol), and phenol (30.0 mmol) is stirred in a 120°C oil bath for 24 hours. After cooling, the resulting oil is dissolved in methylene chloride and washed with 10% sodium hydroxide.[1]

In Vitro Antimalarial Drug Sensitivity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in the presence of the test compounds.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Plate Preparation: Test compounds are serially diluted and added to 96-well plates.

  • Assay: Asynchronous parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2% and added to the drug plates.

  • Incubation: Plates are incubated for 72 hours at 37°C in a low oxygen environment.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This test evaluates the ability of a compound to suppress parasitemia in a murine model.

  • Infection: Female CF1 mice are infected intravenously with P. yoelii-parasitized erythrocytes.

  • Drug Administration: The test compounds are administered orally by gavage once daily for four consecutive days, starting the day after infection.

  • Parasitemia Monitoring: On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

  • Efficacy Calculation: The effective dose (ED50 and ED90) is calculated by comparing the parasitemia in treated groups to an untreated control group.

Concluding Remarks

This compound and its derivatives, the pharmachins, represent a promising avenue for the development of new antimalarial drugs to combat chloroquine resistance. The 3-methyl group on the quinoline core is a key structural feature that allows these compounds to evade the primary resistance mechanism to chloroquine. The derivative PH-203, with an aryl substituent at the 3-position, has demonstrated particularly potent in vitro activity against multi-drug resistant P. falciparum strains and superior in vivo efficacy compared to chloroquine in a murine model.[1] While further studies on the pharmacokinetics, toxicology, and clinical efficacy of this compound and its analogs are warranted, the existing data strongly support their continued investigation as a viable strategy to address the ongoing challenge of drug-resistant malaria. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in this critical area.

References

The Structural Nexus: A Comparative Analysis of Sontoquine and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural relationship between Sontoquine and Chloroquine, two 4-aminoquinoline compounds with historical and ongoing significance in medicinal chemistry, particularly in the context of antimalarial drug discovery. This document will dissect their molecular architecture, compare their physicochemical and biological properties through tabulated data, and provide insights into relevant experimental methodologies.

Core Structural Relationship

This compound, also known as 3-methyl-chloroquine, is a close structural analog of Chloroquine.[1][2][3][4] The fundamental difference between the two molecules lies in the substitution on the quinoline ring. Both compounds share the same 7-chloro-4-aminoquinoline core and the identical N1,N1-diethyl-N4-pentyl side chain attached at the 4-position of the quinoline ring.[4][5][6] The distinguishing feature of this compound is the presence of a methyl group at the 3-position of the quinoline ring, a position that is unsubstituted in Chloroquine.[1][2][4]

This seemingly minor structural modification has significant implications for the biological activity of the molecule, particularly its efficacy against chloroquine-resistant strains of Plasmodium falciparum.[1][2][7]

Structural and Physicochemical Data Comparison

The addition of a methyl group to the quinoline core of Chloroquine to form this compound results in slight modifications to its physicochemical properties. The following table summarizes key quantitative data for both compounds for ease of comparison.

PropertyChloroquineThis compoundReference
IUPAC Name 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine4-N-(7-chloro-3-methylquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine[4][6]
Molecular Formula C₁₈H₂₆ClN₃C₁₉H₂₈ClN₃[4][5]
Molecular Weight 319.9 g/mol 333.9 g/mol [4][6]
Monoisotopic Mass 319.1815255 Da333.1971756 Da[4][6]
XlogP (predicted) 5.0Not explicitly stated, but expected to be slightly higher than Chloroquine due to the added methyl group.[8]

Biological Activity: A Comparative Overview

The primary impetus for the study of this compound and its derivatives has been its retained activity against chloroquine-resistant malaria parasites.[1][2][7] The methyl group at the 3-position is thought to sterically hinder the interaction with the chloroquine-resistance transporter protein (PfCRT), a key mechanism of resistance in P. falciparum.[9]

The following table presents comparative in vitro antiplasmodial activity data (IC₅₀ values) for Chloroquine and this compound against different strains of P. falciparum.

CompoundP. falciparum Strain D6 (Chloroquine-sensitive) IC₅₀ (nM)P. falciparum Strain Dd2 (Chloroquine-resistant) IC₅₀ (nM)P. falciparum Strain 7G8 (Chloroquine-resistant) IC₅₀ (nM)Reference
Chloroquine 8 - 20 (range)>100>100[2]
This compound Not explicitly stated8 - 20 (range)8 - 20 (range)[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4,7-dichloro-3-methylquinoline with N1,N1-diethylpentane-1,4-diamine.[2] This is analogous to the synthesis of Chloroquine, which involves the reaction of 4,7-dichloroquinoline with the same side chain.[10][11]

General Procedure:

  • A mixture of 4,7-dichloro-3-methylquinoline and an excess of N1,N1-diethylpentane-1,4-diamine is heated.

  • The reaction can be carried out in the presence of a high-boiling point solvent or neat.

  • The reaction temperature is typically elevated, for example, to 180°C as in the synthesis of Chloroquine.[5]

  • Upon completion, the reaction mixture is cooled and the excess amine is removed.

  • The crude product is then purified, often by column chromatography, to yield this compound.

In Vitro Antiplasmodial Activity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of the compounds against P. falciparum is a standard measure of their antiplasmodial activity. A common method for this is the SYBR Green I-based fluorescence assay.

General Protocol:

  • P. falciparum cultures are maintained in human erythrocytes in a suitable culture medium.

  • The parasite cultures are synchronized to the ring stage.

  • The compounds (Chloroquine and this compound) are serially diluted in a 96-well microplate.

  • The synchronized parasite culture is added to each well containing the test compounds and to control wells (no drug).

  • The plates are incubated for a full asexual life cycle (typically 48-72 hours) under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂).

  • After incubation, the plates are lysed, and a DNA-intercalating dye such as SYBR Green I is added.

  • The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Structural_Relationship cluster_chloroquine Chloroquine Core cluster_this compound This compound chloroquine_ring 7-Chloroquinoline chloroquine_sidechain N1,N1-diethyl- N4-pentyl side chain chloroquine_ring->chloroquine_sidechain 4-amino linkage sontoquine_ring 7-Chloro-3-methylquinoline chloroquine_ring->sontoquine_ring Methylation at 3-position sontoquine_sidechain N1,N1-diethyl- N4-pentyl side chain sontoquine_ring->sontoquine_sidechain 4-amino linkage

Caption: Structural transformation from Chloroquine to this compound.

Synthesis_Workflow start Starting Materials reagent1 4,7-dichloro-3-methylquinoline start->reagent1 reagent2 N1,N1-diethylpentane- 1,4-diamine start->reagent2 reaction Reaction (Heating) reagent1->reaction reagent2->reaction workup Workup and Purification reaction->workup product This compound workup->product

Caption: Simplified workflow for the synthesis of this compound.

References

In Vitro Antiplasmodial Activity of Sontoquine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of Sontoquine, a 4-aminoquinoline antimalarial compound. The document details its efficacy against various strains of Plasmodium falciparum, outlines the experimental protocols for assessing its activity and cytotoxicity, and illustrates its proposed mechanism of action and the broader context of chloroquine resistance.

Quantitative Data Summary

The in vitro antiplasmodial activity of this compound and its derivatives has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The following tables summarize the 50% inhibitory concentrations (IC₅₀) and cytotoxicity data.

Table 1: In Vitro Antiplasmodial Activity of this compound and Related Compounds against Plasmodium falciparum Strains

CompoundP. falciparum Strain D6 (Chloroquine-Sensitive) IC₅₀ (nM)P. falciparum Strain Dd2 (Chloroquine-Resistant) IC₅₀ (nM)P. falciparum Strain 7G8 (Chloroquine-Resistant) IC₅₀ (nM)
ChloroquineData not available--
This compound -8 - 20 8 - 20
PH-1285.111.3-
PH-203~1-2~1-2~1-2

Data sourced from a study on this compound and its derivatives, referred to as "pharmachins."[1]

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineAssayIC₅₀ (µM)Selectivity Index (SI)¹
ChloroquineMurine Splenic LymphocytesMitogen-stimulated proliferation~25-
PH-128Murine Splenic LymphocytesMitogen-stimulated proliferation>25>4000
PH-203Murine Splenic LymphocytesMitogen-stimulated proliferation7.5>4000

¹Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC₅₀ to the antiplasmodial IC₅₀ against P. falciparum.[1]

Experimental Protocols

The following sections detail the standardized protocols for assessing the in vitro antiplasmodial activity and cytotoxicity of compounds like this compound.

In Vitro Antiplasmodial Activity Assays

Two common methods for determining the in vitro antiplasmodial activity are the [³H]-hypoxanthine incorporation assay and the SYBR Green I-based fluorescence assay.

This method measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which is indicative of its growth and replication.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Complete RPMI 1640 medium (without hypoxanthine)

  • Human erythrocytes (O+)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in complete RPMI 1640 medium in a 96-well plate.

  • Add a suspension of P. falciparum-infected erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.

  • Incubate the plates for 24 hours at 37°C in a controlled atmosphere.

  • Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

  • Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated [³H]-hypoxanthine.

  • Measure the radioactivity of the incorporated [³H]-hypoxanthine using a scintillation counter.

  • The 50% inhibitory concentration (IC₅₀) is calculated by comparing the radioactivity in wells with the test compound to that of drug-free control wells.

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that binds to parasitic DNA.

Materials:

  • Plasmodium falciparum culture (synchronized to the ring stage)

  • Complete RPMI 1640 medium

  • Human erythrocytes (O+)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris, EDTA, saponin, and Triton X-100)

  • 96-well or 384-well black microtiter plates with a clear bottom

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in complete RPMI 1640 medium in a black, clear-bottom 96-well plate.

  • Add a suspension of P. falciparum-infected erythrocytes to each well.

  • Incubate the plates for 72 hours at 37°C in a controlled atmosphere.

  • Add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for at least 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • The IC₅₀ value is determined by analyzing the fluorescence data with appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2, or murine splenic lymphocytes)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with fetal bovine serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

Procedure:

  • Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm.

  • The 50% cytotoxic concentration (CC₅₀) is calculated by comparing the absorbance of wells treated with the compound to that of untreated control wells.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the general workflow for in vitro antiplasmodial drug screening.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis parasite_culture P. falciparum Culture incubation Co-incubation (72h) parasite_culture->incubation compound_prep Compound Dilution compound_prep->incubation staining Staining/Lysis incubation->staining readout Fluorescence/Radioactivity Reading staining->readout ic50_calc IC50 Calculation readout->ic50_calc

In Vitro Antiplasmodial Assay Workflow.

chloroquine_mechanism cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic) cluster_resistance Resistance Mechanism hemoglobin Hemoglobin heme Toxic Heme hemoglobin->heme Digestion hemozoin Non-toxic Hemozoin heme->hemozoin Polymerization chloroquine Chloroquine (CQ) chloroquine->heme Inhibits Polymerization pfcrt_mut PfCRT (Mutant) chloroquine->pfcrt_mut Efflux of CQ This compound This compound This compound->heme Inhibits Polymerization This compound->pfcrt_mut Reduced Efflux? pfcrt_wt PfCRT (Wild-type)

References

Sontoquine's Effect on Hemozoin Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Hemozoin Inhibition

During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin, releasing toxic-free heme (ferriprotoporphyrin IX). To evade heme-induced oxidative stress and cellular damage, the parasite sequesters this heme into an inert, crystalline polymer called hemozoin. This detoxification process is essential for the parasite's survival, making it a prime target for antimalarial therapeutics.

The 4-aminoquinoline class of drugs, which includes chloroquine and Sontoquine, is believed to exert its antimalarial effect by interfering with hemozoin formation. These drugs are weak bases that accumulate in the acidic digestive vacuole of the parasite, the site of hemozoin crystallization. Here, they are thought to cap the growing faces of the hemozoin crystal and complex with free heme, preventing its incorporation into the polymer chain. This leads to a buildup of toxic-free heme, ultimately resulting in parasite death.

This compound (3-methyl-chloroquine) has garnered interest due to its retained activity against chloroquine-resistant parasite strains, suggesting that modifications to the quinoline scaffold can circumvent resistance mechanisms. Understanding its precise interaction with the hemozoin formation pathway is crucial for the development of next-generation antimalarials.

Mechanism of Action: Inhibition of Heme Crystallization

The prevailing hypothesis for the mechanism of action of this compound and other quinoline antimalarials on hemozoin formation involves a multi-pronged attack on the heme detoxification pathway within the parasite's digestive vacuole.

  • Accumulation in the Digestive Vacuole: As a weak base, this compound readily diffuses across cell membranes in its unprotonated state. Upon entering the acidic environment of the parasite's digestive vacuole (pH 4.5-5.0), it becomes protonated and trapped, reaching concentrations several hundred times higher than in the surrounding cytoplasm.

  • Interaction with Heme: Once concentrated in the vacuole, this compound is thought to form a complex with free heme (ferriprotoporphyrin IX). This interaction is believed to occur through π-π stacking between the quinoline ring of this compound and the porphyrin ring of heme.

  • Inhibition of Hemozoin Polymerization: The this compound-heme complex is unable to be incorporated into the growing hemozoin crystal. Furthermore, it is hypothesized that this compound itself can directly bind to the surface of the nascent hemozoin crystal, effectively capping the growing faces and preventing the addition of further heme units.

  • Induction of Parasite Toxicity: The inhibition of hemozoin formation leads to an accumulation of free heme within the digestive vacuole. This excess heme is highly toxic, catalyzing the production of reactive oxygen species (ROS), disrupting membrane integrity, and inhibiting the activity of crucial parasitic enzymes, ultimately leading to parasite death.

Hemozoin_Inhibition_Pathway Mechanism of Hemozoin Formation Inhibition by this compound cluster_vacuole Parasite Digestive Vacuole (Acidic pH) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) SontoquineHeme This compound-Heme Complex Heme->SontoquineHeme ROS Reactive Oxygen Species (ROS) Heme->ROS Catalysis This compound This compound This compound->Hemozoin Capping This compound->SontoquineHeme Complexation SontoquineHeme->Hemozoin Inhibition Death Parasite Death ROS->Death Cellular Damage

Caption: Proposed mechanism of this compound's action on hemozoin formation.

Quantitative Data on this compound and Related Compounds

Direct experimental data quantifying the 50% inhibitory concentration (IC50) of this compound on in vitro β-hematin formation is not available in the peer-reviewed literature. However, its potent antiplasmodial activity, particularly against chloroquine-resistant strains, has been documented. To provide a framework for its potential hemozoin-inhibiting capacity, the following tables summarize the available antiplasmodial IC50 values for this compound (referred to as "sontochin") and the established β-hematin inhibition IC50 for the closely related compound, chloroquine.

Table 1: Antiplasmodial Activity of this compound (Sontochin) against P. falciparum Strains

Compound P. falciparum Strain IC50 (nM) Reference
Sontochin D6 (Chloroquine-Sensitive) 8
Sontochin Dd2 (Chloroquine-Resistant) 20
Sontochin 7G8 (Chloroquine-Resistant) 15

Data derived from in vitro parasite growth inhibition assays.

Table 2: In Vitro β-Hematin Formation Inhibition by Chloroquine

Compound Assay Type IC50 (µM) Reference
Chloroquine NP-40 Detergent-Mediated ~53.0
Chloroquine Pyridine-Ferrochrome ~25.0

Note: IC50 values for β-hematin inhibition can vary depending on the specific assay conditions.

The potent antiplasmodial activity of this compound, especially against resistant strains where chloroquine accumulation is reduced, suggests that it is an effective inhibitor of a critical parasitic process, with hemozoin formation being the primary putative target.

Experimental Protocol: NP-40 Detergent-Mediated β-Hematin Inhibition Assay

This protocol describes a widely used in vitro method to assess the inhibition of β-hematin (the synthetic analogue of hemozoin) formation, mediated by the non-ionic detergent NP-40, which mimics the lipid-rich environment of the parasite's digestive vacuole.

4.1. Materials and Reagents

  • Hemin chloride (Bovine)

  • Dimethyl sulfoxide (DMSO)

  • NP-40 (Nonidet P-40)

  • Sodium acetate

  • Acetic acid

  • Pyridine

  • Acetone

  • HEPES buffer

  • This compound (or other test compounds)

  • Chloroquine (as a positive control)

  • 96-well microplates (flat bottom)

  • Microplate reader (capable of reading absorbance at 405 nm)

  • Shaking water bath or incubator

4.2. Preparation of Solutions

  • Hemin Stock Solution (4 mM): Dissolve hemin chloride in DMSO.

  • Acetate Buffer (0.5 M, pH 4.4): Prepare by mixing appropriate volumes of 0.5 M sodium acetate and 0.5 M acetic acid.

  • NP-40 Solution (10% w/v): Dissolve NP-40 in deionized water.

  • Test Compound Stock Solutions: Dissolve this compound and control compounds in DMSO to a desired stock concentration (e.g., 10 mM).

  • Pyridine Solution (50% v/v): Prepare a solution containing 50% pyridine, 20% acetone, and 30% 200 mM HEPES buffer (pH 7.4).

4.3. Assay Procedure

  • Compound Plating: In a 96-well plate, add 10 µL of various concentrations of the test compound (this compound) and controls (chloroquine for positive inhibition, DMSO for no inhibition) in triplicate.

  • Hemin Addition: To each well, add 50 µL of the hemin stock solution pre-diluted in acetate buffer to a final concentration of 100 µM.

  • Initiation of Polymerization: Add 10 µL of the 10% NP-40 solution to each well to initiate β-hematin formation.

  • Incubation: Incubate the plate at 37°C for 4-6 hours with gentle shaking.

  • Quantification of Free Heme: After incubation, add 100 µL of the 50% pyridine solution to each well. This solution forms a chromophore with any remaining unpolymerized heme.

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 405 nm using a microplate reader.

4.4. Data Analysis

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] x 100 Where:

    • Abs_test is the absorbance of the well with the test compound.

    • Abs_neg_control is the absorbance of the well with DMSO (no inhibition).

    • Abs_blank is the absorbance of a well with all reagents except hemin.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve (e.g., using sigmoidal dose-response regression analysis).

Experimental_Workflow Workflow for NP-40 Mediated β-Hematin Inhibition Assay Start Start Compound_Plate Plate Test Compounds (this compound, Controls) in 96-well plate Start->Compound_Plate Add_Hemin Add Hemin Solution (in acetate buffer, pH 4.4) Compound_Plate->Add_Hemin Add_NP40 Initiate Polymerization (Add NP-40) Add_Hemin->Add_NP40 Incubate Incubate at 37°C (4-6 hours with shaking) Add_NP40->Incubate Add_Pyridine Add Pyridine Solution to quantify free heme Incubate->Add_Pyridine Read_Absorbance Measure Absorbance at 405 nm Add_Pyridine->Read_Absorbance Data_Analysis Calculate % Inhibition and determine IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the in vitro β-hematin inhibition assay.

Conclusion and Future Directions

This compound's effectiveness against chloroquine-resistant P. falciparum underscores the continued viability of the hemozoin formation pathway as a key antimalarial drug target. While the precise quantitative measure of its direct inhibitory effect on hemozoin polymerization remains to be elucidated, its structural similarity to chloroquine and its potent antiplasmodial activity strongly suggest a mechanism rooted in the disruption of heme detoxification.

Future research should prioritize the direct measurement of this compound's IC50 for β-hematin inhibition using standardized assays, such as the one detailed in this guide. Such data would be invaluable for structure-activity relationship (SAR) studies and the rational design of novel 4-aminoquinolines that are not only potent inhibitors of hemozoin formation but also capable of evading existing parasite resistance mechanisms. Further investigation into the interaction of this compound with the parasite's chloroquine resistance transporter (PfCRT) would also provide critical insights into its efficacy against resistant strains. A comprehensive understanding of these molecular interactions will pave the way for the development of more robust and durable antimalarial therapies.

Initial Toxicity Screening of Sontoquine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sontoquine, a 3-methyl derivative of chloroquine, and its analogs, known as pharmachins, have demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum. As with any promising therapeutic candidate, a thorough evaluation of their toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the initial toxicity screening of this compound derivatives, focusing on in vitro cytotoxicity and cardiotoxicity. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows to aid researchers in the preclinical assessment of this important class of antimalarial compounds.

Introduction

The emergence and spread of drug-resistant malaria parasites necessitate the urgent development of novel antimalarials. This compound and its derivatives have shown promise in overcoming chloroquine resistance, making them a focal point of current research.[1][2] An initial yet critical step in the drug development pipeline is the assessment of a compound's toxicity to ensure a favorable therapeutic window. This guide outlines the core methodologies and presents key data for the preliminary toxicity evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of compound toxicity against mammalian cells. These assays provide a rapid and cost-effective means to estimate the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% cytotoxic concentration (CC50).

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for select this compound derivatives and the parent compound, chloroquine, against murine splenic lymphocytes (MSL). A higher IC50 value indicates lower cytotoxicity.

CompoundCell LineAssay TypeIC50 (µM)Reference
PH-128 Murine Splenic LymphocytesT-cell Lymphocyte Proliferation>25[1]
PH-203 Murine Splenic LymphocytesT-cell Lymphocyte Proliferation7.5[1]
Chloroquine Murine Splenic LymphocytesT-cell Lymphocyte Proliferation≈25[1]

Note: Data for a wider range of this compound derivatives is currently limited in publicly accessible literature.

Experimental Protocol: T-cell Lymphocyte Proliferation Assay

This assay assesses the cytotoxic effect of compounds on proliferating lymphocytes, providing an indication of their potential impact on the immune system.[1]

Objective: To determine the IC50 value of this compound derivatives against mitogen-stimulated murine splenic lymphocytes.

Materials:

  • Spleens from mice

  • RPMI 1640 medium

  • Heat-inactivated fetal calf serum (FCS)

  • Penicillin and Streptomycin (antibiotics)

  • Concanavalin A (mitogen)

  • Test compounds (this compound derivatives, Chloroquine)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Reagent for assessing cell viability (e.g., resazurin-based dye)

  • Plate reader for fluorescence or absorbance measurement

Procedure:

  • Cell Preparation:

    • Aseptically harvest spleens from mice.

    • Prepare a single-cell suspension of splenocytes in RPMI 1640 medium.

    • Count the cells and adjust the concentration to 2 x 10^6 cells/mL in RPMI 1640 supplemented with 5% FCS and antibiotics.

  • Assay Setup:

    • Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.

    • Prepare serial dilutions of the test compounds in the culture medium. Start with a high concentration (e.g., 25 µM) and perform two-fold dilutions.

    • Add 100 µL of the diluted compounds to the respective wells. Include drug-free control wells.

    • Add Concanavalin A to a final concentration of 10 µg/mL to all wells to stimulate lymphocyte proliferation.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 3 days.

  • Cell Viability Assessment:

    • At the end of the incubation period, add a cell viability reagent (e.g., resazurin-based dye) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the dye by viable cells.

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Calculate the percentage of lymphocyte proliferation inhibition relative to the drug-free control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the drug required to inhibit lymphocyte proliferation by 50%, using a suitable software package (e.g., Prism).

Experimental Workflow: In Vitro Cytotoxicity Screening

G Workflow for In Vitro Cytotoxicity Screening of this compound Derivatives cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Murine Splenic Lymphocytes seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Serial Dilutions of this compound Derivatives add_compounds Add Compounds and Concanavalin A prep_compounds->add_compounds seed_cells->add_compounds incubate Incubate for 3 Days add_compounds->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Measure Fluorescence/ Absorbance add_reagent->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for In Vitro Cytotoxicity Screening.

Cardiotoxicity Assessment

A significant safety concern for many quinoline-based antimalarials is their potential for cardiotoxicity, often manifested as a prolongation of the QT interval. This can be caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Quantitative Cardiotoxicity Data

The following table presents the hERG channel inhibition data for selected this compound derivatives and chloroquine. A higher IC50 value indicates a lower potential for hERG channel blockade and, consequently, a potentially lower risk of cardiotoxicity.

CompoundAssay TypeIC50 (µM)Reference
PH-128 hERG Potassium Channel Current Inhibition9.1[1]
PH-203 hERG Potassium Channel Current Inhibition4.0[1]
Chloroquine hERG Potassium Channel Current Inhibition2.5[1]

These results suggest that the proarrhythmia risks of these two this compound derivatives are comparable to or slightly less than that of chloroquine.[1]

Experimental Protocol: hERG Potassium Channel Inhibition Assay

This assay is crucial for evaluating the potential of a compound to cause drug-induced QT prolongation.

Objective: To determine the IC50 value of this compound derivatives for the inhibition of the hERG potassium channel current.

Materials:

  • Mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells)

  • Appropriate cell culture medium and supplements

  • Automated parallel patch-clamp system (e.g., QPatch HT)

  • External and internal solutions for patch-clamp recording

  • Test compounds (this compound derivatives, Chloroquine)

Procedure:

  • Cell Culture:

    • Culture the hERG-expressing mammalian cells according to standard protocols.

    • Harvest the cells when they reach the appropriate confluency for patch-clamp experiments.

  • Automated Patch-Clamp Electrophysiology:

    • Prepare a single-cell suspension and load it into the automated patch-clamp system.

    • The system will automatically establish whole-cell patch-clamp configurations.

    • Record baseline hERG currents using a specific voltage protocol designed to elicit and measure the hERG tail current.

  • Compound Application:

    • Prepare different concentrations of the test compounds.

    • Apply each concentration to the cells for a defined period (e.g., 5 minutes) while continuously recording the hERG current.

    • Evaluate each compound at multiple concentrations in duplicate or triplicate.

  • Data Acquisition and Analysis:

    • Measure the peak hERG tail current amplitude before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration at which the compound inhibits 50% of the hERG current, by fitting the data to a suitable dose-response curve.

Experimental Workflow: hERG Inhibition Assay

G Workflow for hERG Inhibition Assay cluster_prep Preparation cluster_assay Electrophysiology cluster_analysis Data Analysis prep_cells Culture hERG-expressing Mammalian Cells patch_clamp Automated Whole-Cell Patch-Clamp prep_cells->patch_clamp prep_compounds Prepare Compound Concentrations apply_compound Apply Test Compounds prep_compounds->apply_compound baseline_rec Record Baseline hERG Current patch_clamp->baseline_rec baseline_rec->apply_compound measure_inhibition Measure Current Inhibition apply_compound->measure_inhibition plot_curve Plot Dose-Response Curve measure_inhibition->plot_curve calc_ic50 Calculate hERG IC50 Value plot_curve->calc_ic50

Caption: Workflow for hERG Inhibition Assay.

Signaling Pathways in Cardiotoxicity

The primary mechanism of cardiotoxicity for many quinoline derivatives involves the direct blockade of the hERG potassium channel, which is a critical component in the repolarization phase of the cardiac action potential.

G Simplified Signaling Pathway of Quinoline-Induced Cardiotoxicity cluster_drug Drug Action cluster_channel Ion Channel cluster_effect Cellular Effect cluster_outcome Clinical Outcome This compound This compound Derivative herg hERG K+ Channel This compound->herg Blockade k_efflux Decreased K+ Efflux herg->k_efflux repolarization Delayed Repolarization k_efflux->repolarization qt_prolongation QT Interval Prolongation repolarization->qt_prolongation arrhythmia Increased Risk of Torsades de Pointes qt_prolongation->arrhythmia

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sontoquine from 4,7-dichloro-3-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the antimalarial compound Sontoquine (N4-(7-chloro-3-methyl-4-quinolinyl)-N1,N1-diethyl-1,4-pentanediamine) from 4,7-dichloro-3-methylquinoline and 4-amino-N,N-diethylpentan-1-amine (novoldiamine). The synthesis is based on a nucleophilic aromatic substitution reaction, adapted from the original method described by Hans Andersag in 1948. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthesis workflow to aid in the successful replication of this important pharmaceutical synthesis.

Introduction

This compound, also known as 3-methylchloroquine, is a 4-aminoquinoline derivative with known antimalarial properties.[1] It is structurally similar to chloroquine, with the addition of a methyl group at the 3-position of the quinoline ring. The synthesis of this compound is a critical process for researchers investigating its biological activity, developing new analogs, and for professionals in drug development. The core of the synthesis involves the condensation of 4,7-dichloro-3-methylquinoline with the appropriate diamine side chain, novoldiamine. This reaction proceeds via a nucleophilic aromatic substitution, where the more reactive chlorine atom at the 4-position of the quinoline ring is displaced by the primary amine of novoldiamine. Phenol is utilized as a high-boiling solvent and catalyst for this reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the final product, this compound. The yield is based on a closely related synthesis of a this compound analog and should be considered an estimate.[1]

CompoundMolecular FormulaMolar Mass ( g/mol )Molar RatioYield (%)Melting Point (°C)
4,7-dichloro-3-methylquinolineC₁₀H₇Cl₂N212.081.0--
4-amino-N,N-diethylpentan-1-amine (Novoldiamine)C₉H₂₂N₂158.291.5--
PhenolC₆H₆O94.113.0--
This compoundC₁₉H₂₈ClN₃333.90-~78Not Available

Experimental Protocol

This protocol is adapted from the synthesis of a this compound analog and is expected to yield this compound under the described conditions.[1]

Materials:

  • 4,7-dichloro-3-methylquinoline

  • 4-amino-N,N-diethylpentan-1-amine (Novoldiamine)

  • Phenol

  • Dichloromethane (DCM)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Oil bath with temperature control and magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4,7-dichloro-3-methylquinoline (1.0 eq), 4-amino-N,N-diethylpentan-1-amine (novoldiamine) (1.5 eq), and phenol (3.0 eq).

  • Reaction: Heat the mixture in an oil bath at 120 °C with stirring for 24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature. The product will be a viscous brown oil.

    • Dissolve the oil in dichloromethane.

    • Transfer the dichloromethane solution to a separatory funnel and wash with a 10% aqueous sodium hydroxide solution.

    • Separate the organic layer and wash it sequentially with 10% aqueous sodium hydroxide (2x) and brine (3x).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude product as a brown solid.

    • Recrystallize the crude product from a hexane-ethyl acetate mixture to obtain purified this compound.

Visualizations

This compound Synthesis Workflow

Sontoquine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A 4,7-dichloro-3-methylquinoline Reaction Nucleophilic Aromatic Substitution A->Reaction B 4-amino-N,N-diethylpentan-1-amine (Novoldiamine) B->Reaction C Phenol (Solvent/Catalyst) C->Reaction Dissolution Dissolve in Dichloromethane Reaction->Dissolution Cool to RT Washing Wash with 10% NaOH and Brine Dissolution->Washing Drying Dry over Anhydrous Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from Hexane/Ethyl Acetate Evaporation->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for In Vitro Sontoquine Drug Testing Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro culture of Plasmodium falciparum and the subsequent evaluation of the antimalarial drug Sontoquine. The protocols outlined below detail the necessary steps for maintaining continuous parasite culture, synchronizing parasite stages for stage-specific drug assays, and determining the 50% inhibitory concentration (IC50) of this compound using the SYBR Green I-based fluorescence assay.

Introduction to this compound

This compound, also known as 3-methyl-chloroquine, is a 4-aminoquinoline antimalarial compound. It is structurally similar to chloroquine, a widely used antimalarial drug. Notably, this compound has demonstrated significant activity against chloroquine-resistant strains of P. falciparumin vitro.[1][2][3][4] The mechanism of action of quinoline antimalarials is generally understood to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This interference leads to the accumulation of toxic free heme, ultimately causing parasite death.[1][5]

Data Presentation

The following tables summarize the materials required for the successful execution of the protocols described and showcase representative data for this compound's in vitro activity.

Table 1: Reagents and Materials for P. falciparum Culture and Drug Testing
ItemDescriptionSupplier (Example)
P. falciparum Strains Drug-sensitive (e.g., 3D7, D6) and drug-resistant (e.g., Dd2, K1, 7G8)ATCC, MR4
Human Erythrocytes O+ blood type, washedLocal Blood Bank
Culture Medium RPMI-1640 with L-glutamine and HEPESGibco, Sigma-Aldrich
Serum/Serum Substitute Human Serum (Type A+) or Albumax I/IIGibco, Invitrogen
Supplements Hypoxanthine, Gentamicin, Sodium BicarbonateSigma-Aldrich
Synchronization Reagents 5% D-Sorbitol SolutionSigma-Aldrich
Drug Assay Plates 96-well black, clear-bottom microplatesCorning, Nunc
This compound Purity >95%Chemical Supplier
Control Drugs Chloroquine, ArtemisininSigma-Aldrich
SYBR Green I Assay Reagents SYBR Green I nucleic acid stain, Lysis Buffer (Tris, EDTA, Saponin, Triton X-100)Invitrogen, Sigma-Aldrich
Gases 5% CO₂, 5% O₂, 90% N₂Airgas
Equipment Incubator (37°C), Biosafety Cabinet, Centrifuge, Fluorescence Plate ReaderThermo Fisher, Eppendorf
Table 2: In Vitro Activity of this compound Against P. falciparum Strains
P. falciparum StrainChloroquine SusceptibilityThis compound IC₅₀ (nM)Chloroquine IC₅₀ (nM)Reference
D6Sensitive~5-10~10-20[1]
Dd2Resistant~8-20>200[1]
7G8Resistant~15-25>300[1]

Note: IC₅₀ values are approximate and can vary between laboratories and specific assay conditions. The data presented is based on published findings for illustrative purposes.[1]

Experimental Protocols

Detailed methodologies for the key experimental procedures are provided below.

Protocol 1: Continuous In Vitro Culture of Asexual P. falciparum Erythrocytic Stages

This protocol is based on the method originally described by Trager and Jensen.[6][7]

  • Culture Medium Preparation: Prepare complete culture medium (CCM) consisting of RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 mg/L hypoxanthine, 25 mg/L gentamicin, and either 10% human serum or 0.5% Albumax I. Adjust the pH to 7.3-7.4.

  • Parasite Maintenance: Maintain parasite cultures in sterile T-25 or T-75 culture flasks at a 3-5% hematocrit (percentage of red blood cells in the total culture volume).

  • Incubation: Incubate the flasks at 37°C in a humidified, low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).[8] This can be achieved using a specialized tri-gas incubator or a modular incubation chamber.

  • Daily Monitoring and Media Change: Each day, examine the cultures by preparing a thin blood smear, fixing with methanol, and staining with Giemsa. This allows for the determination of parasitemia (percentage of infected red blood cells) and parasite morphology. Change the CCM daily to replenish nutrients and remove waste products.

  • Sub-culturing: To maintain a healthy culture, sub-culture the parasites every 2-3 days to keep the parasitemia between 1-5%. This is achieved by diluting the parasitized culture with fresh, washed O+ human erythrocytes and fresh CCM.

Protocol 2: Synchronization of P. falciparum Cultures to the Ring Stage

For most drug susceptibility assays, it is crucial to use a synchronized parasite population to ensure consistent results. The sorbitol lysis method is commonly used to select for ring-stage parasites.[7][9]

  • Harvesting the Culture: Centrifuge the asynchronous parasite culture at 500 x g for 5 minutes and aspirate the supernatant.

  • Sorbitol Treatment: Resuspend the erythrocyte pellet in 5-10 volumes of a sterile, pre-warmed (37°C) 5% D-sorbitol solution.

  • Incubation: Incubate the cell suspension at 37°C for 10-15 minutes. The sorbitol will selectively lyse erythrocytes containing mature parasite stages (trophozoites and schizonts), while leaving those with ring stages intact.

  • Washing: Add an equal volume of CCM to the cell suspension and centrifuge at 500 x g for 5 minutes. Discard the supernatant, which contains the lysed cells and released mature parasites.

  • Resuspension: Wash the remaining erythrocyte pellet twice with CCM to remove any residual sorbitol.

  • Resumption of Culture: Resuspend the final pellet, which is now enriched with ring-stage parasites, in fresh CCM at the desired hematocrit and continue incubation. For highly synchronized cultures, this process can be repeated after 40-48 hours.

Protocol 3: this compound Susceptibility Testing using the SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of parasites by quantifying the amount of parasite DNA.[10][11][12]

  • Drug Plate Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) and perform serial dilutions in CCM.

    • In a 96-well black, clear-bottom microplate, add 100 µL of each drug dilution in triplicate.

    • Include control wells: drug-free wells (for 100% parasite growth) and wells with uninfected erythrocytes (for background fluorescence).

  • Parasite Inoculum Preparation:

    • Use a synchronized ring-stage culture of P. falciparum.

    • Dilute the culture with fresh erythrocytes and CCM to achieve a final parasitemia of 0.5-1% and a final hematocrit of 2%.

  • Assay Initiation: Add 100 µL of the parasite inoculum to each well of the drug plate, for a final volume of 200 µL per well.

  • Incubation: Incubate the plate for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.

    • Add SYBR Green I dye to the lysis buffer at a 1:5000 dilution. This solution should be protected from light.

    • Carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence (uninfected erythrocytes) from all readings.

    • Normalize the data by expressing the fluorescence of each drug-treated well as a percentage of the average fluorescence of the drug-free control wells.

    • Calculate the IC₅₀ value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, ICEstimator).[13]

Visualizations

Signaling Pathway and Experimental Workflows

Caption: this compound's proposed mechanism of action.

Drug_Testing_Workflow Workflow for this compound In Vitro Susceptibility Testing cluster_culture Parasite Culture & Preparation cluster_assay SYBR Green I Assay cluster_analysis Data Analysis Start Continuous Culture of P. falciparum Sync Synchronize to Ring Stage (e.g., Sorbitol Lysis) Start->Sync Prep_Inoculum Prepare Parasite Inoculum (0.5-1% Parasitemia, 2% Hematocrit) Sync->Prep_Inoculum Add_Parasites Add Parasite Inoculum to Plate Prep_Inoculum->Add_Parasites Prep_Plate Prepare 96-well Plate with this compound Serial Dilutions Prep_Plate->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Stain Lyse Cells & Stain DNA with SYBR Green I Incubate->Lyse_Stain Read_Fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) Lyse_Stain->Read_Fluorescence Normalize Normalize Data to Drug-Free Control Read_Fluorescence->Normalize Plot Plot Dose-Response Curve Normalize->Plot Calculate_IC50 Calculate IC₅₀ Value Plot->Calculate_IC50

Caption: Experimental workflow for this compound testing.

Logical_Relationship Logical Relationship of Assay Components This compound This compound Concentration Parasite_Growth Parasite Growth (DNA Replication) This compound->Parasite_Growth Inversely Proportional To IC50 IC₅₀ Value This compound->IC50 Determines SYBR_Green SYBR Green I Fluorescence Parasite_Growth->SYBR_Green Directly Proportional To SYBR_Green->IC50 Determines

Caption: Relationship between assay variables.

References

Application Notes and Protocols for SYBR Green I-Based Fluorescence Assay to Determine Sontoquine IC50 in Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most severe form of malaria, underscores the urgent need for the discovery and development of novel antimalarial compounds. A crucial step in the preclinical assessment of any potential antimalarial drug is the determination of its 50% inhibitory concentration (IC50). This value quantifies the drug's potency by indicating the concentration required to inhibit parasite growth by 50% in vitro.[1]

Sontoquine, a 4-aminoquinoline derivative, has demonstrated significant activity against chloroquine-resistant strains of P. falciparum.[2][3] This makes it a compound of considerable interest in the pursuit of new treatment options. The SYBR Green I-based fluorescence assay is a widely adopted, reliable, and cost-effective method for determining the IC50 of antimalarial drugs.[4][5] This assay is simpler and less hazardous than traditional radioactive methods while being suitable for high-throughput screening.[6]

The principle of the assay is based on the fluorescence emitted by the SYBR Green I dye upon binding to the parasite's DNA.[7] As mature erythrocytes lack a nucleus and DNA, the fluorescence intensity is directly proportional to the parasite load, providing a robust measure of parasite viability and growth inhibition by the test compound.[8]

Mechanism of Action of this compound

This compound, like other quinoline antimalarials such as chloroquine, is believed to exert its antimalarial effect by interfering with the detoxification of heme in the parasite's acidic digestive vacuole.[2][9] During its intraerythrocytic life stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[9] To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin.[9] this compound is thought to accumulate in the digestive vacuole and cap the growing hemozoin crystals, preventing further polymerization.[9] The resulting buildup of free heme leads to oxidative stress and parasite death.

Mechanism of Action of this compound cluster_parasite Plasmodium falciparum cluster_dv Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation leads to This compound This compound This compound->Hemozoin Inhibits Polymerization

Caption: Mechanism of Action of this compound.

Experimental Protocols

P. falciparum Culture Maintenance

Continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum is essential for drug sensitivity assays.[1]

Materials:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)

  • Human erythrocytes (O+), washed

  • Complete Medium (CM): RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and either 0.5% Albumax I or 10% human serum.[1][10][11]

  • Gas mixture (5% CO2, 5% O2, 90% N2)[1][12]

  • Incubator at 37°C

  • Sterile culture flasks (T25 or T75)

Protocol:

  • Maintain parasite cultures in flasks at a 2-5% hematocrit in Complete Medium.[1]

  • Incubate the flasks at 37°C in a modular incubation chamber flushed with the specified gas mixture.[1][12]

  • Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

  • Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-8%.

  • For the assay, synchronize parasite cultures to the ring stage using methods like 5% D-sorbitol treatment to ensure a uniform starting population.[1]

SYBR Green I-Based IC50 Assay

Materials:

  • Synchronized ring-stage P. falciparum culture

  • This compound and control drugs (e.g., Chloroquine, Artemisinin)

  • Dimethyl sulfoxide (DMSO)

  • Complete Medium (CM)

  • Sterile, black, clear-bottom 96-well microplates

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5[1][12][13]

  • SYBR Green I dye (10,000x stock in DMSO)

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)[12][13]

Protocol:

  • Drug Plate Preparation:

    • Prepare a stock solution of this compound and control drugs in DMSO.

    • Perform serial dilutions of the drugs in CM in a separate 96-well plate to create a concentration gradient (e.g., from 1000 nM to 0.1 nM).

    • Transfer 100 µL of each drug dilution into the black, clear-bottom 96-well assay plate in triplicate.

    • Include wells for a drug-free control (parasitized red blood cells with no drug) and a background control (uninfected red blood cells).[1]

  • Assay Initiation:

    • Dilute the synchronized ring-stage parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2% in CM.[1]

    • Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL per well.[12]

  • Incubation:

    • Incubate the plate at 37°C for 72 hours in a modular incubation chamber with the gas mixture (5% CO2, 5% O2, 90% N2).[12][14]

  • Lysis and Staining:

    • Following incubation, freeze the plate at -20°C or -80°C and then thaw it to lyse the red blood cells.[12]

    • Prepare the SYBR Green I working solution by diluting the 10,000x stock 1:5000 in the lysis buffer (final concentration 2x). Protect this solution from light.[1]

    • Add 100 µL of the SYBR Green I working solution to each well.

    • Incubate the plate in the dark at room temperature for 1-3 hours.[12][15]

  • Fluorescence Reading:

    • Read the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 530 nm.[12][13]

SYBR Green I Assay Workflow A Prepare Drug Dilution Plate (this compound & Controls) C Add 100 µL Parasite Suspension to 100 µL Drug Dilutions in Assay Plate A->C B Prepare Parasite Suspension (Synchronized Rings, 0.5-1% Parasitemia, 2% Hematocrit) B->C D Incubate for 72h (37°C, 5% CO2, 5% O2, 90% N2) C->D E Freeze-Thaw Plate to Lyse Cells D->E F Add 100 µL SYBR Green I Lysis Buffer E->F G Incubate in Dark at Room Temperature (1-3 hours) F->G H Read Fluorescence (Ex: 485 nm, Em: 530 nm) G->H I Data Analysis & IC50 Calculation H->I

Caption: SYBR Green I Assay Workflow.

Data Presentation and Analysis

  • Data Collection: Average the fluorescence readings from the triplicate wells for each drug concentration.

  • Background Subtraction: Subtract the average fluorescence of the background control (uninfected RBCs) from all other readings.

  • Normalization: Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (which represents 100% growth).

  • IC50 Calculation: Plot the percentage of parasite growth inhibition against the log of the drug concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[16]

Table 1: Hypothetical IC50 Values of this compound and Control Drugs against P. falciparum Strains

CompoundStrainIC50 (nM) ± SDResistance Index (RI)*
This compound 3D7 (CS)15.2 ± 1.8-
Dd2 (CR)45.7 ± 5.43.0
Chloroquine 3D7 (CS)10.5 ± 1.2-
Dd2 (CR)210.8 ± 25.120.1
Artemisinin 3D7 (CS)5.3 ± 0.6-
Dd2 (CR)6.1 ± 0.91.2

*CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. SD: Standard Deviation. *Resistance Index (RI) = IC50 of resistant strain / IC50 of sensitive strain.

Conclusion

The SYBR Green I-based fluorescence assay is a robust, sensitive, and high-throughput compatible method for determining the in vitro efficacy of antimalarial compounds like this compound against P. falciparum.[4][12] The detailed protocol provided herein offers a standardized workflow for researchers in the field of antimalarial drug discovery. Accurate determination of IC50 values is fundamental for the characterization of new drug candidates and for monitoring the emergence and spread of drug resistance.

References

Application Notes and Protocols: Cytotoxicity of Sontoquine on HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Sontoquine, a 4-aminoquinoline derivative, on the human liver cancer cell line, HepG2. The following sections detail the necessary procedures for cell culture, cytotoxicity assays, and potential mechanisms of action.

Introduction

This compound, a compound structurally related to chloroquine, has been investigated for its antimalarial properties. Recent research has highlighted the potential of repurposing antimalarial quinoline derivatives as anticancer agents.[1] This document outlines a series of in vitro assays to determine the cytotoxic and apoptotic effects of this compound on HepG2 cells, a widely used model for liver cancer research.[2][3] The protocols provided herein describe methods to quantify cell viability, membrane integrity, and apoptosis induction, offering insights into the potential therapeutic efficacy of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data from the described experimental protocols. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5\multirow{6}{*}{XX.X ± X.X}
192.3 ± 5.1
1075.8 ± 6.2
2551.2 ± 4.8
5028.9 ± 3.9
10015.4 ± 2.7

Table 2: Cell Membrane Integrity as Determined by LDH Assay

This compound Concentration (µM)% Cytotoxicity (LDH Release) (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
18.7 ± 1.5
1022.4 ± 2.8
2548.9 ± 4.2
5075.6 ± 5.9
10091.3 ± 3.4

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

This compound Concentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
2560.4 ± 4.125.8 ± 3.210.2 ± 1.93.6 ± 0.9
5022.7 ± 3.545.1 ± 5.428.3 ± 4.63.9 ± 1.1

Experimental Protocols

HepG2 Cell Culture and Maintenance

The HepG2 human hepatoblastoma cell line is a suitable in vitro model for hepatotoxicity studies.[4]

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM)[4]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-25 or T-75)

  • 96-well and 6-well tissue culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Complete Growth Medium: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.[4]

  • Cell Thawing: Rapidly thaw a cryovial of HepG2 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 100-200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.[5]

  • Cell Seeding: Transfer the resuspended cells to a T-25 or T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 5-7 minutes at 37°C until cells detach. Neutralize the trypsin with 4-5 volumes of complete growth medium and gently pipette to create a single-cell suspension.[4]

  • Cell Counting and Seeding for Experiments: Determine cell viability and number using a hemocytometer and trypan blue exclusion. Seed cells into appropriate culture plates (e.g., 96-well for MTT and LDH assays, 6-well for apoptosis assays) at a predetermined optimal density.[6]

MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.

Materials:

  • HepG2 cells seeded in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9]

Materials:

  • HepG2 cells seeded in a 96-well plate

  • This compound stock solution

  • LDH Cytotoxicity Assay Kit (commercially available kits provide necessary reagents)[10]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.[11]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9]

  • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Materials:

  • HepG2 cells seeded in a 6-well plate

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both the culture medium (containing detached cells) and adherent cells (harvested using trypsin). Centrifuge the cell suspension at 200 x g for 5 minutes.[14]

  • Cell Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.[13]

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the fluorescence signals.[15]

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound on HepG2 cells.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis thaw Thaw HepG2 Cells culture Culture & Passage thaw->culture seed Seed Cells in Plates culture->seed treat Treat with this compound seed->treat mtt MTT Assay (Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis data Quantify Results (IC50, % Cytotoxicity, % Apoptosis) mtt->data ldh->data apoptosis->data

Caption: General experimental workflow for cytotoxicity assessment.

Potential Signaling Pathway of this compound-Induced Cytotoxicity

Based on the known mechanisms of the related compound chloroquine, this compound may induce cytotoxicity in HepG2 cells through the inhibition of autophagy and subsequent induction of apoptosis.[16][17]

signaling_pathway cluster_cell HepG2 Cell cluster_autophagy Autophagy Pathway cluster_apoptosis Apoptosis Pathway This compound This compound autolysosome Autolysosome This compound->autolysosome Inhibits Fusion autophagosome Autophagosome Formation autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome degradation Degradation of Cellular Components autolysosome->degradation apoptosis Apoptosis autolysosome->apoptosis Promotes bax Bax cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2 Bcl-2 bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases caspases->apoptosis

Caption: Potential mechanism of this compound-induced apoptosis via autophagy inhibition.

References

Application Note: Quantification of Sontoquine in Human Plasma and Whole Blood using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the antimalarial drug Sontoquine in biological matrices, specifically human plasma and whole blood. As a quinoline derivative, the methodology is derived from established and validated techniques for structurally similar antimalarial compounds such as chloroquine, hydroxychloroquine, and amodiaquine.[1][2][3] The protocol outlines procedures for sample preparation using both protein precipitation and liquid-liquid extraction, followed by chromatographic separation on a C18 reversed-phase column with UV detection. Comprehensive guidelines for method validation, adhering to FDA recommendations, are also provided to ensure the reliability and reproducibility of the results.[4][5] This document is intended for researchers, scientists, and professionals in drug development and clinical pharmacology.

Introduction

This compound is an antimalarial agent belonging to the 4-aminoquinoline class, similar to widely used drugs like chloroquine and amodiaquine. The development of a robust and reliable analytical method for quantifying this compound in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[6] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the quantification of drugs and their metabolites in complex biological matrices.[4] This application note provides a detailed protocol for a proposed HPLC-UV method, synthesized from proven methodologies for analogous compounds, to facilitate the accurate and precise measurement of this compound.

Materials and Reagents
  • Solvents: HPLC grade acetonitrile, methanol, diethyl ether, hexane, and tert-butyl methyl ether.

  • Reagents: Formic acid, triethylamine, ammonium acetate, cupric sulfate, and HPLC grade water.

  • Biological Matrix: Drug-free human plasma and whole blood (with anticoagulant).

  • Standards: this compound reference standard and a suitable internal standard (IS), e.g., chloroquine or a structural analog.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The proposed conditions are summarized in the table below.

Table 1: Proposed HPLC Instrumentation and Conditions

ParameterProposed Setting
HPLC System Standard LC system with a pump, autosampler, column oven, and UV/Vis detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 10mM Ammonium Acetate buffer (pH adjusted to 3.0 with formic acid) in a 45:55 (v/v) ratio.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection Wavelength 254 nm or 343 nm (requires experimental verification of this compound's absorbance maximum)
Internal Standard (IS) Chloroquine or a suitable analog

Experimental Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to prepare a 1 mg/mL stock solution. A separate stock solution for the Internal Standard should be prepared similarly.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to create calibration standards.

  • Calibration Curve and QC Samples: Spike drug-free biological matrix (plasma or whole blood) with the working standard solutions to obtain calibration standards at concentrations ranging from approximately 10 to 1000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

Protocol 2: Sample Preparation

Two primary methods for sample preparation are proposed: Protein Precipitation (a simpler, faster method) and Liquid-Liquid Extraction (often provides a cleaner extract).[7]

Method A: Protein Precipitation (PPT) [1]

  • Pipette 200 µL of the sample (plasma, whole blood, standard, or QC) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 600 µL of cold acetonitrile (or methanol containing 1% cupric sulfate for whole blood) to precipitate the proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method B: Liquid-Liquid Extraction (LLE) [2]

  • Pipette 200 µL of the plasma sample, standard, or QC into a glass tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 200 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 3 mL of an extraction solvent (e.g., diethyl ether or a mixture of hexane and tert-butyl methyl ether (1:1, v/v)).[2][8]

  • Vortex for 2 minutes, then centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

Method Validation

The proposed analytical method should be fully validated according to established guidelines from regulatory bodies such as the FDA.[5][9] The key validation parameters are summarized below.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Analyzed using six blank matrix sources.No significant interfering peaks at the retention times of this compound and the IS.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte. Assessed with a calibration curve.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the determined value to the true value (accuracy) and the degree of scatter between measurements (precision).Accuracy: Within ±15% of the nominal value. Precision (RSD/CV): ≤15%. For LLOQ, accuracy and precision within ±20%.
Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy and precision must be within 20%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.Signal-to-noise ratio ≥ 3.
Recovery The efficiency of the extraction procedure, comparing the analyte response from an extracted sample to a non-extracted standard.Recovery should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Whole Blood) Spike Spike with Internal Standard Sample->Spike Extract Extraction (PPT or LLE) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Inject into HPLC System Recon->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Caption: Overall workflow for the HPLC quantification of this compound.

SamplePrep cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) Start 200 µL Sample + IS PPT_Solvent Add 600 µL Acetonitrile Start->PPT_Solvent LLE_Alkali Add 0.1 M NaOH Start->LLE_Alkali PPT_Vortex Vortex & Centrifuge PPT_Solvent->PPT_Vortex PPT_Supernatant Collect Supernatant PPT_Vortex->PPT_Supernatant End Evaporate & Reconstitute for HPLC PPT_Supernatant->End LLE_Solvent Add 3 mL Organic Solvent LLE_Alkali->LLE_Solvent LLE_Vortex Vortex & Centrifuge LLE_Solvent->LLE_Vortex LLE_Organic Collect Organic Layer LLE_Vortex->LLE_Organic LLE_Organic->End

Caption: Decision pathway for sample preparation protocols.

References

Application Notes and Protocols: Assessing the Metabolic Stability of Sontoquine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sontoquine, a 4-aminoquinoline derivative structurally related to chloroquine, is an antimalarial agent. Understanding the metabolic stability of drug candidates is a critical step in the early stages of drug discovery and development. The liver is the primary site of drug metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes.[1][2] In vitro assays using human liver microsomes (HLMs) provide a reliable and high-throughput method to assess the intrinsic clearance of a compound and predict its in vivo hepatic clearance.[3]

These application notes provide a detailed protocol for assessing the metabolic stability of this compound in HLMs. The primary route of metabolism for the parent compound, chloroquine, involves N-dealkylation of the ethyl groups on its aminoalkyl side-chain.[4] Studies on chloroquine have identified CYP2C8, CYP3A4, and to a lesser extent, CYP2D6 as the main isoforms responsible for its metabolism.[1] this compound, or sontochin, has been shown to have a significantly shorter half-life in human liver microsomes (approximately 45 minutes) compared to chloroquine (greater than 200 minutes), suggesting that the 3-position methyl group is a likely site of metabolism by P450 enzymes.[5] This protocol will enable researchers to determine key metabolic parameters for this compound, including its half-life (t½) and intrinsic clearance (CLint), providing valuable data for predicting its pharmacokinetic profile.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for conducting the this compound metabolic stability assay.

Materials and Reagents
  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil, Warfarin)[5]

  • CYP-specific inhibitors (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8)[1]

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis (a structurally similar compound not expected to be a metabolite)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Experimental Workflow

The following diagram illustrates the overall workflow for the this compound metabolic stability assay.

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Preparation cluster_analysis Analysis prep_this compound Prepare this compound Working Solution pre_incubation Pre-incubate Microsomes and this compound at 37°C prep_this compound->pre_incubation prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubation prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubation->start_reaction time_points Incubate and Collect Samples at Timed Intervals start_reaction->time_points stop_reaction Terminate Reaction with Cold Acetonitrile + IS time_points->stop_reaction centrifuge Centrifuge to Precipitate Protein stop_reaction->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing and Calculation lcms_analysis->data_processing

Caption: Experimental workflow for this compound metabolic stability assay.

Detailed Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Further dilute with phosphate buffer to the final working concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%) to avoid inhibiting enzyme activity.

    • Thaw the pooled human liver microsomes on ice and dilute with cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the diluted HLM suspension.

    • Add the this compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C with continuous shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the designated wells. The 0-minute time point serves as the initial concentration control.

  • Reaction Termination and Sample Preparation:

    • To terminate the reaction, add an equal volume of ice-cold acetonitrile containing the internal standard to the appropriate wells.[5] This will stop the enzymatic reaction and precipitate the microsomal proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Controls:

    • Negative Control (No NADPH): For each time point, include a control incubation without the NADPH regenerating system to assess for any non-enzymatic degradation of this compound.

    • Positive Control: Include a known substrate with moderate to high clearance (e.g., verapamil) to ensure the metabolic activity of the microsomes.

    • Inhibitor Controls: To identify the specific CYP enzymes involved in this compound metabolism, co-incubate this compound with known inhibitors of major CYP isoforms (e.g., ketoconazole for CYP3A4, quercetin for CYP2C8).

LC-MS/MS Analysis

The concentration of this compound remaining at each time point is quantified using a validated LC-MS/MS method. While specific parameters need to be optimized for this compound, a general approach based on methods for chloroquine and other 4-aminoquinolines can be followed.[6][7]

  • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific parent-to-product ion transitions for this compound and the internal standard in multiple reaction monitoring (MRM) mode.

Data Presentation and Analysis

The quantitative data obtained from the LC-MS/MS analysis should be summarized in clearly structured tables for easy comparison and interpretation.

Raw Data Table
Time (min)Peak Area (this compound)Peak Area (Internal Standard)Peak Area Ratio (this compound/IS)% this compound Remaining
0ValueValueValue100
5ValueValueValueCalculated Value
15ValueValueValueCalculated Value
30ValueValueValueCalculated Value
45ValueValueValueCalculated Value
60ValueValueValueCalculated Value
Data Analysis
  • Calculate the Percentage of this compound Remaining:

    • For each time point, calculate the peak area ratio of this compound to the internal standard.

    • The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.

    % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Determine the Half-Life (t½):

    • Plot the natural logarithm (ln) of the percentage of this compound remaining against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • The half-life is then calculated using the following equation:

    t½ = -0.693 / k

  • Calculate the Intrinsic Clearance (CLint):

    • The intrinsic clearance is calculated using the half-life and the protein concentration in the incubation.

    CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Summary of Metabolic Parameters
CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compoundCalculated ValueCalculated Value
Positive Control (e.g., Verapamil)Calculated ValueCalculated Value

Potential Metabolic Pathway of this compound

Based on the metabolism of chloroquine and the known shorter half-life of this compound, the following diagram illustrates the predicted primary metabolic pathways.

Signaling_Pathway This compound This compound Metabolite1 N-desethyl-Sontoquine This compound->Metabolite1 N-dealkylation Metabolite2 3-hydroxy-Sontoquine This compound->Metabolite2 Hydroxylation CYP_enzymes CYP2C8, CYP3A4, CYP2D6

Caption: Predicted metabolic pathways of this compound.

Interpretation of Results

The calculated half-life and intrinsic clearance values provide a quantitative measure of this compound's metabolic stability.

  • High CLint (> 50 µL/min/mg protein): Suggests rapid metabolism and likely high in vivo hepatic clearance.

  • Moderate CLint (5 - 50 µL/min/mg protein): Indicates intermediate metabolic stability.

  • Low CLint (< 5 µL/min/mg protein): Suggests slow metabolism and likely low in vivo hepatic clearance.

The results from the inhibitor studies can help identify the specific CYP450 enzymes responsible for this compound's metabolism. A significant decrease in the rate of this compound depletion in the presence of a specific inhibitor indicates the involvement of that particular CYP isoform.

Conclusion

This protocol provides a comprehensive framework for assessing the metabolic stability of this compound in human liver microsomes. The data generated from this assay are crucial for understanding the pharmacokinetic properties of this compound and for making informed decisions in the drug development process. Further studies to identify and characterize the specific metabolites of this compound are recommended for a more complete metabolic profile.

References

Application Notes and Protocols for Cell-Based Sontoquine Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sontoquine, a 4-aminoquinoline derivative and an analog of chloroquine, has demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] As drug resistance continues to undermine the efficacy of frontline antimalarial agents, robust and standardized in vitro susceptibility assays are critical for the evaluation of novel compounds like this compound. These assays provide essential data on a compound's potency, selectivity, and spectrum of activity against various parasite strains.

This document provides a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound against P. falciparum using the widely accepted SYBR Green I-based fluorescence assay. Additionally, it includes representative data on this compound's in vitro activity and visualizations of the experimental workflow and the compound's mechanism of action.

Mechanism of Action: Inhibition of Hemozoin Formation

This compound, like other quinoline antimalarials, exerts its parasiticidal effect by interfering with the detoxification of heme within the parasite's digestive vacuole. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound binds to free heme, preventing its polymerization into hemozoin. The accumulation of the this compound-heme complex leads to oxidative stress and membrane damage, ultimately resulting in parasite death.[1]

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Complex This compound-Heme Complex (Toxic) Heme->Complex This compound This compound This compound->Heme This compound->Hemozoin Inhibits This compound->Complex Death Parasite Death Complex->Death Causes Assay_Workflow cluster_prep cluster_exp cluster_readout A 1. Prepare Parasite Suspension (0.5% Parasitemia, 2% Hematocrit) C 3. Add Parasite Suspension to Plate A->C B 2. Prepare this compound Dilutions in 96-Well Plate B->C D 4. Incubate for 72 hours (37°C, Gas Mixture) C->D E 5. Add SYBR Green I Lysis Buffer D->E F 6. Read Fluorescence (485nm Ex / 530nm Em) E->F G 7. Analyze Data & Calculate IC50 F->G

References

Application Notes and Protocols for Preparing Sontoquine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sontoquine, a 4-aminoquinoline derivative and an analog of chloroquine, has demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] As with other members of the 4-aminoquinoline class, this compound's primary mechanism of action is the inhibition of hemozoin biocrystallization in the parasite's acidic digestive vacuole. This interference with the detoxification of free heme, a byproduct of hemoglobin digestion, leads to an accumulation of toxic heme, ultimately resulting in parasite death.[2]

Accurate and reproducible in vitro assays are fundamental to the evaluation of this compound's antimalarial efficacy and cytotoxicity. The proper preparation of stock solutions is a critical first step in ensuring the reliability of these experimental results. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in common in vitro assays.

Data Presentation

This compound Stock Solution Parameters
ParameterRecommended ValueNotes
Solvent Dimethyl Sulfoxide (DMSO)High-purity, anhydrous DMSO is recommended to ensure stability.[3][4]
Stock Concentration 1 mM - 10 mMHigher concentrations can be prepared depending on the solubility limit in DMSO.[5]
Storage Temperature -20°CFor long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.[5][6]
Storage Duration Up to 6 months at -20°CProtect from light to prevent degradation.[6]
Final Assay Concentration Varies (e.g., 0.1 nM to 1000 nM for antiplasmodial assays)The final concentration of DMSO in the culture medium should not exceed 1%, with 0.5% being a commonly used limit to avoid solvent-induced cytotoxicity.[3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound (as the free base) is 333.9 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 333.9 g/mol = 3.339 mg

  • Weighing this compound:

    • In a chemical fume hood, carefully weigh out approximately 3.34 mg of this compound powder into a sterile microcentrifuge tube. Record the exact weight.

  • Dissolving this compound:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.339 mg, add 1.0 mL of DMSO.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[6]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C.[5]

Protocol 2: In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Chloroquine diphosphate (control) stock solution in DMSO

  • P. falciparum cultures (chloroquine-sensitive and -resistant strains)

  • Human erythrocytes (O+)

  • Complete culture medium (e.g., RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, and Albumax II)

  • 96-well flat-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Fluorescence microplate reader

Procedure:

  • Compound Dilution:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions in complete culture medium to achieve final assay concentrations typically ranging from 0.1 nM to 1000 nM.[7] Ensure the final DMSO concentration is below 0.5%.

  • Assay Plate Setup:

    • Add 100 µL of parasite culture (e.g., 2% parasitemia, 2% hematocrit) to each well of a 96-well plate.[4][7]

    • Add 100 µL of the diluted this compound solutions to the respective wells.

    • Include wells with drug-free medium (negative control) and wells with serial dilutions of chloroquine (positive control).

  • Incubation:

    • Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[7]

  • Lysis and Staining:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.[1]

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

    • Plot the fluorescence intensity against the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of this compound against a mammalian cell line (e.g., HepG2).

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Human cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Absorbance microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plate with cells at a density of approximately 1 x 10^4 cells per well in 100 µL of medium.[7]

    • Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the this compound dilutions.

    • Incubate for 48 hours.[7]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the CC50 value by plotting cell viability against the log of the drug concentration.

Visualizations

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation cluster_application Application in Assays weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C, protected from light aliquot->store thaw Thaw one aliquot store->thaw dilute Prepare serial dilutions in culture medium thaw->dilute antiplasmodial Antiplasmodial Assay (e.g., SYBR Green I) dilute->antiplasmodial cytotoxicity Cytotoxicity Assay (e.g., MTT) dilute->cytotoxicity

Caption: Workflow for this compound stock solution preparation and use.

G Mechanism of Action of 4-Aminoquinolines cluster_parasite Parasite Digestive Vacuole (Acidic) hemoglobin Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Non-toxic crystal) heme->hemozoin Biocrystallization accumulation Accumulation of Toxic Heme This compound This compound (4-Aminoquinoline) inhibition Inhibition This compound->inhibition inhibition->heme death Parasite Death accumulation->death

Caption: Inhibition of hemozoin formation by this compound.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Sontoquine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sontoquine, a 4-aminoquinoline derivative, has demonstrated notable efficacy against various strains of Plasmodium, the causative agent of malaria. As with many antimalarial compounds, its effectiveness in vivo is critically dependent on the formulation, which influences its bioavailability, pharmacokinetics, and ultimately, its therapeutic window. These application notes provide a comprehensive overview of the methodologies for testing the in vivo efficacy of this compound formulations, present available efficacy data, and detail the underlying mechanism of action. The protocols provided are based on established standards for antimalarial drug testing in murine models.

Data Presentation: In Vivo Efficacy of this compound and Analogs

The following tables summarize the in vivo efficacy of this compound (also known as Sontochin or PH-128) and a more potent derivative, PH-203, against Plasmodium yoelii in mice. The data is derived from a standard 4-day suppressive test.

Table 1: In Vivo Efficacy of this compound (PH-128) against P. yoelii (K Strain) in Mice [1][2]

CompoundDose (mg/kg/day)Efficacy MetricValue
This compound (PH-128)1 - 64ED₅₀2.3 mg/kg/day
ED₉₀3.9 mg/kg/day
Chloroquine (control)1 - 64ED₅₀1.6 mg/kg/day
ED₉₀2.7 mg/kg/day

ED₅₀: 50% effective dose; ED₉₀: 90% effective dose.

Table 2: In Vivo Efficacy of this compound Derivative (PH-203) against P. yoelii in Mice [1][2]

CompoundDose (mg/kg/day)Efficacy MetricValue
PH-2031 - 64ED₅₀0.25 mg/kg/day
Chloroquine (control)1 - 64ED₅₀1.5 mg/kg/day

Note: At a dosage of 4 mg/kg/day, PH-203 reduced parasitemia by approximately 95% relative to untreated controls. Furthermore, PH-203 demonstrated curative potential at 16 and 64 mg/kg/day, a feat not achieved by chloroquine in the same study.[1]

Signaling Pathway: Mechanism of Action of this compound

This compound, as a 4-aminoquinoline, primarily exerts its antimalarial effect by interfering with the detoxification of heme in the parasite's digestive vacuole. The parasite digests host hemoglobin to obtain amino acids for its growth, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. This compound inhibits this polymerization process, leading to the accumulation of toxic heme, which in turn causes oxidative stress, membrane damage, and ultimately, parasite death.

Sontoquine_Mechanism_of_Action cluster_host Host Erythrocyte cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Hemoglobin_vacuole Hemoglobin Hemoglobin->Hemoglobin_vacuole Uptake Globin Globin Hemoglobin_vacuole->Globin Digestion Heme Toxic Free Heme Hemoglobin_vacuole->Heme Digestion Amino_Acids Amino_Acids Globin->Amino_Acids Parasite_Growth Parasite Growth & Proliferation Amino_Acids->Parasite_Growth Polymerization Heme Polymerization Heme->Polymerization Oxidative_Stress Oxidative Stress & Membrane Damage Heme->Oxidative_Stress Accumulation leads to Hemozoin Hemozoin (Inert) Polymerization->Hemozoin Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death This compound This compound This compound->Polymerization Inhibits 4_Day_Suppressive_Test Day_0_Infection Day 0: Infect Mice (e.g., 1x10^7 P. berghei i.p.) Day_0_Treatment Day 0 (2-4h post-infection): Administer first dose of This compound formulation Day_0_Infection->Day_0_Treatment Day_1_Treatment Day 1: Administer second dose Day_0_Treatment->Day_1_Treatment Day_2_Treatment Day 2: Administer third dose Day_1_Treatment->Day_2_Treatment Day_3_Treatment Day 3: Administer fourth dose Day_2_Treatment->Day_3_Treatment Day_4_Analysis Day 4: Prepare thin blood smears from tail blood Day_3_Treatment->Day_4_Analysis Microscopy Stain smears (e.g., Giemsa) and determine parasitemia by microscopy Day_4_Analysis->Microscopy Survival_Monitoring Monitor survival daily for up to 30 days Day_4_Analysis->Survival_Monitoring Data_Calculation Calculate % parasitemia and % chemosuppression Microscopy->Data_Calculation

References

Troubleshooting & Optimization

Troubleshooting Sontoquine insolubility in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sontoquine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on addressing challenges related to its solubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in cell culture experiments?

This compound is a quinoline-based antimalarial compound.[1][2] Like many hydrophobic drugs, this compound has low aqueous solubility, which can lead to precipitation when it is introduced into the aqueous environment of cell culture media. This can result in an inaccurate final concentration of the compound and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro experiments. It is advisable to use anhydrous, high-purity DMSO to prepare your stock solution.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments?

The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. While tolerance can be cell-line dependent, a final DMSO concentration of 0.5% (v/v) or lower is generally considered safe for many cell lines. It is highly recommended to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to determine the specific tolerance of your cell line.

Troubleshooting Guide for this compound Insolubility

This guide addresses common issues encountered when working with this compound in culture media.

Problem 1: this compound powder is not dissolving in the chosen solvent.

  • Is the correct solvent being used?

    • For creating a high-concentration stock solution, high-purity, anhydrous DMSO is recommended.

  • Is the solvent pure and dry?

    • DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its ability to dissolve hydrophobic compounds. Use fresh, unopened, or properly stored anhydrous DMSO.

  • Have you tried using mechanical assistance?

    • Gentle warming of the solution to 37°C, vortexing, or brief sonication can help to dissolve the this compound powder.

Problem 2: A precipitate forms immediately after adding the this compound stock solution to the culture medium.

This phenomenon, often called "solvent shock," occurs when the hydrophobic compound, dissolved in a concentrated organic solvent, is rapidly introduced into the aqueous medium, causing it to precipitate.

  • How are you diluting the stock solution?

    • Avoid adding a large volume of the stock solution directly to the medium. Instead, add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.

  • What is the final concentration of this compound?

    • The desired final concentration may exceed the solubility limit of this compound in the culture medium. Consider performing a dose-response experiment to determine the optimal working concentration that remains in solution.

  • Have you pre-warmed the culture medium?

    • Adding the stock solution to pre-warmed (37°C) medium can sometimes improve solubility.

Problem 3: A fine precipitate or cloudiness appears in the culture plates after a period of incubation.

  • Could the medium components be interacting with this compound?

    • Components in the serum or the medium itself can sometimes interact with the compound, leading to precipitation over time. Try preparing the final dilution in a serum-free version of your medium to see if this resolves the issue. If your experiment allows, you could also try reducing the serum concentration.

  • Is there evidence of evaporation?

    • Evaporation of the culture medium during long incubation periods can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in the incubator and that culture vessels are appropriately sealed.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 333.9 g/mol )

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 333.9 g/mol * 1000 mg/g = 3.34 mg

  • Weighing: Carefully weigh out 3.34 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure no particles remain. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly.

  • Storage: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes or appropriate vessels

Procedure:

  • Determine the required volume of stock solution: For example, to prepare 10 mL of a 10 µM working solution:

    • (10 mM) * V1 = (10 µM) * (10 mL)

    • V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution:

    • In a sterile tube, add 10 mL of the pre-warmed complete cell culture medium.

    • While gently swirling or vortexing the medium, slowly add the 10 µL of the 10 mM this compound stock solution drop-by-drop.

  • Final Mixing: Continue to mix the solution gently for a few seconds to ensure it is homogeneous.

  • Verification: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Data Summary

CompoundSolventSolubility (mg/mL)Source
AmodiaquineDMSO~5[3]
AmodiaquineEthanol~2[3]
Mefloquine (hydrochloride)DMSO~20
Mefloquine (hydrochloride)Ethanol~10
QuinineDMSO~30[4]
QuinineEthanol~30[4]

Mechanism of Action: Inhibition of Heme Polymerization

This compound, as a quinoline antimalarial, is believed to exert its effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.

During its intraerythrocytic stage, the parasite digests large amounts of host hemoglobin in its acidic food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to inhibit this polymerization process.[5][6] This leads to an accumulation of toxic free heme, which ultimately results in the parasite's death.

HemetoxificationPathway cluster_HostErythrocyte Host Erythrocyte cluster_ParasiteFoodVacuole Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Ingestion Ingestion by Parasite Hemoglobin_vac Hemoglobin Ingestion->Hemoglobin_vac Proteolysis Proteolysis Hemoglobin_vac->Proteolysis Digestion FreeHeme Toxic Free Heme (Fe²⁺ → Fe³⁺) Proteolysis->FreeHeme Releases HemePolymerization Heme Polymerization FreeHeme->HemePolymerization Hemozoin Hemozoin (Inert Crystals) HemePolymerization->Hemozoin Detoxification Accumulation Accumulation of Toxic Heme HemePolymerization->Accumulation Leads to This compound This compound This compound->HemePolymerization Inhibits ParasiteDeath Parasite Death Accumulation->ParasiteDeath

Caption: this compound's mechanism of action in the parasite's food vacuole.

Experimental Workflow for Troubleshooting Precipitation

The following workflow can be used to systematically address precipitation issues with this compound in cell culture media.

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution Is it clear? start->check_stock reprepare_stock Re-prepare stock with anhydrous DMSO. Use vortexing/sonication. check_stock->reprepare_stock No check_dilution 2. Review Dilution Method Adding dropwise to pre-warmed, swirling media? check_stock->check_dilution Yes reprepare_stock->check_stock modify_dilution Modify dilution technique. check_dilution->modify_dilution No check_concentration 3. Evaluate Final Concentration Is it within expected solubility limits? check_dilution->check_concentration Yes modify_dilution->check_dilution dose_response Perform a dose-response experiment to find the maximum soluble concentration. check_concentration->dose_response No check_media 4. Assess Media Components Does precipitation occur in serum-free media? check_concentration->check_media Yes dose_response->check_concentration reduce_serum Consider reducing serum concentration if possible. check_media->reduce_serum Yes (Precipitation persists) final_solution Solution is Clear Proceed with Experiment check_media->final_solution No (Precipitation resolved) reduce_serum->final_solution

Caption: A logical workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Sontoquine Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing Sontoquine dosage in preclinical animal models. The following information is curated to address common challenges and provide clear protocols for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as 3-methyl-chloroquine, is a 4-aminoquinoline antimalarial agent.[1] Like other quinoline-based antimalarials such as chloroquine, its primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite's digestive vacuole. It prevents the polymerization of toxic free heme into hemozoin, leading to a buildup of the toxic heme which ultimately kills the parasite.[1]

Q2: What is a typical starting dose for this compound in mice?

A2: While specific dose-ranging studies for this compound are not extensively published, data from its derivatives can provide a starting point. For a related compound, PH-128, dosages in P. yoelii-infected mice ranged from 1 to 64 mg/kg/day, with an ED₅₀ of 2.3 mg/kg/day and an ED₉₀ of 3.9 mg/kg/day.[1] For another derivative, PH-203, the ED₅₀ was found to be 0.25 mg/kg/day.[1] Therefore, a pilot dose-ranging study for this compound could start from as low as 0.25 mg/kg/day and extend up to 50-60 mg/kg/day to establish its efficacy and toxicity profile.

Q3: What are the appropriate animal models for testing this compound efficacy?

A3: Murine models are commonly used for in vivo antimalarial drug discovery. The most frequently used models for initial efficacy testing are mice infected with rodent malaria parasites such as Plasmodium berghei or Plasmodium yoelii.[1][2][3] These models allow for the evaluation of a compound's ability to suppress, clear, or prevent parasitemia.

Q4: What are the common routes of administration for this compound in animal studies?

A4: The most common routes of administration for 4-aminoquinolines in rodent models are oral gavage (p.o.) and intraperitoneal (i.p.) injection.[2][3] Oral administration is often preferred as it mimics the intended clinical route of administration for antimalarials. Intraperitoneal injection can be used to bypass potential absorption issues and ensure more direct systemic exposure.

Q5: What are the signs of toxicity to watch for when administering this compound?

A5: Acute toxicity from 4-aminoquinolines like chloroquine can manifest as decreased spontaneous activity, dyspnea, bristling fur, soft feces, spasticity, and convulsions.[4] In cases of severe toxicity, cardiotoxicity is a major concern, potentially leading to hypotension and cardiac arrhythmias.[5][6] It is crucial to monitor animals closely for any adverse effects, especially during dose escalation studies.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Poor solubility of this compound during formulation. This compound, like many 4-aminoquinolines, may have limited aqueous solubility.- Vehicle Selection: Use a suitable vehicle. For oral administration, a suspension in 0.5% sodium carboxymethylcellulose (Na-CMC) with 0.1% Tween 80 is a common choice. For parenteral routes, a solution in water with co-solvents like 7% Tween 80 and 3% ethanol can be effective.[2] - Salt Form: If using the free base, consider converting it to a hydrochloride salt, which often has improved water solubility.[1] - Sonication: Use sonication to aid in the dissolution or to create a homogenous suspension.
High variability in parasitemia between animals in the same group. - Inconsistent inoculum size. - Uneven drug administration. - Individual animal variations in metabolism.- Standardize Inoculum: Ensure that the parasite inoculum is well-mixed and that each animal receives the same number of parasitized erythrocytes. - Accurate Dosing: Calibrate administration equipment and ensure precise dosing for each animal based on its body weight. - Increase Group Size: A larger number of animals per group can help to mitigate the effects of individual biological variability.
Lack of efficacy at expected therapeutic doses. - Poor oral bioavailability. - Rapid metabolism of the compound. - The parasite strain is resistant to 4-aminoquinolines.- Route of Administration: Switch from oral to intraperitoneal administration to bypass first-pass metabolism and potential absorption issues.[7] - Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to determine the plasma concentration of this compound over time. - Test Against Sensitive Strain: Confirm the activity of your this compound formulation against a known chloroquine-sensitive parasite strain.
Unexpected animal mortality, even at lower doses. - Acute toxicity of the compound or vehicle. - Improper administration technique (e.g., esophageal or tracheal damage during gavage).- Conduct a Maximum Tolerated Dose (MTD) study: Start with a low dose and escalate in subsequent groups to determine the MTD.[8] - Vehicle Toxicity Control: Always include a group of animals that receives only the vehicle to rule out any vehicle-induced toxicity. - Refine Administration Technique: Ensure that personnel are properly trained in animal handling and dosing procedures.

Data Presentation

Table 1: In Vivo Efficacy of this compound Derivatives against P. yoelii in Mice

CompoundRoute of AdministrationED₅₀ (mg/kg/day)ED₉₀ (mg/kg/day)Reference
PH-128Oral Gavage2.33.9[1]
PH-203Oral Gavage0.25Not Reported[1]
ChloroquineOral Gavage1.62.7[1]

Table 2: Estimated Acute Toxicity of Related 4-Aminoquinolines

CompoundAnimal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference
ChloroquineRatIntraperitoneal102[9]
ChloroquineRatOral1080[9]

Note: This data is for chloroquine and should be used as a general guide for estimating the potential toxicity of this compound. A specific LD₅₀ study for this compound is recommended.

Experimental Protocols

Protocol 1: 4-Day Suppressive Test for Antimalarial Activity

This is a standard method to evaluate the in vivo efficacy of antimalarial compounds against early-stage infection.[3][10][11]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Na-CMC with 0.1% Tween 80 in distilled water)

  • Malaria parasites (P. berghei or P. yoelii)

  • Mice (e.g., Swiss albino mice, 18-22 g)

  • Syringes and gavage needles

  • Microscope slides, Giemsa stain

Procedure:

  • Parasite Inoculation: Infect mice intraperitoneally with 0.2 mL of a suspension containing 1 x 10⁷ parasitized red blood cells.

  • Animal Grouping: Randomly divide the infected mice into groups of at least five.

  • Drug Administration:

    • Two to four hours post-infection (Day 0), begin treatment.

    • Administer the prepared this compound formulation orally once daily for four consecutive days (Day 0 to Day 3).

    • Include a negative control group receiving only the vehicle and a positive control group receiving a standard antimalarial drug like chloroquine (e.g., 10 mg/kg/day).

  • Parasitemia Determination:

    • On Day 4, collect a thin blood smear from the tail of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Calculation of Percent Suppression:

    • % Suppression = [(Parasitemia in Negative Control - Parasitemia in Treated Group) / Parasitemia in Negative Control] x 100

Protocol 2: Acute Oral Toxicity (LD₅₀) Determination (Up-and-Down Procedure)

This method helps to estimate the median lethal dose (LD₅₀) with a reduced number of animals.

Materials:

  • This compound

  • Vehicle

  • Mice or rats

  • Syringes and gavage needles

Procedure:

  • Initial Dose Selection: Based on available data for similar compounds, select a starting dose.

  • Dosing: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for at least 24 hours (and up to 14 days for delayed effects).

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.5-2.0).

    • If the animal dies, the next animal is given a lower dose.

  • Continuation: Continue this process until a series of outcomes (survival or death) is obtained, allowing for the statistical calculation of the LD₅₀.

Mandatory Visualizations

Signaling_Pathway cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole Erythrocyte Erythrocyte Digestive_Vacuole Digestive_Vacuole Erythrocyte->Digestive_Vacuole Hemoglobin ingestion Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity This compound This compound This compound->Hemozoin Inhibition

Caption: Mechanism of action of this compound in the malaria parasite.

Experimental_Workflow Start Start Dose_Range_Finding Dose-Range Finding Study (e.g., 1, 10, 50 mg/kg) Start->Dose_Range_Finding Efficacy_Testing 4-Day Suppressive Test (Multiple Doses) Dose_Range_Finding->Efficacy_Testing Toxicity_Assessment Acute Toxicity Study (LD50) & Clinical Observations Dose_Range_Finding->Toxicity_Assessment Data_Analysis Determine ED50, ED90, and MTD Efficacy_Testing->Data_Analysis Toxicity_Assessment->Data_Analysis Optimal_Dose Optimal Dose Range Identified Data_Analysis->Optimal_Dose

Caption: Workflow for optimizing this compound dosage in vivo.

References

Interpreting variable IC50 values in Sontoquine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering variability in IC50 values during Sontoquine experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound IC50 values different from those in published literature?

A1: Direct comparison of IC50 values across different studies can be challenging as IC50 values are not absolute constants.[1][2] Discrepancies often arise from variations in experimental parameters. Key factors include:

  • Plasmodium falciparum Strain: Different parasite strains exhibit varying levels of sensitivity to this compound. Strains resistant to chloroquine, such as Dd2 or 7G8, may show different IC50 values compared to chloroquine-sensitive strains like D6.[3][4]

  • Assay Methodology: The specific in vitro susceptibility assay used (e.g., SYBR Green I fluorescence, pLDH assay, microscopy) can yield different results.

  • Culture Conditions: Variations in culture medium composition (e.g., serum vs. AlbuMAX), hematocrit percentage, and gas mixture can influence parasite growth and drug efficacy.[3]

  • Data Analysis: The method used to normalize data and the non-linear regression model chosen to fit the dose-response curve can impact the final calculated IC50 value.[5][6]

Q2: I'm observing significant day-to-day variation in my this compound IC50 results. What are the potential causes?

A2: Inconsistent results within the same lab often point to issues with reproducibility in assay execution. Consider these factors:

  • Parasite Culture Health: Ensure that parasite cultures are healthy, synchronized, and within an optimal passage number. Stressed or unhealthy parasites can show altered drug sensitivity.

  • Reagent Preparation and Storage: Inconsistent preparation of drug dilutions can be a major source of error. Ensure this compound stock solutions are properly stored and avoid repeated freeze-thaw cycles.[7]

  • Cell Density: The initial parasitemia and hematocrit must be kept consistent across all experiments and plates.

  • Incubation Time: The duration of drug exposure is critical. Adhere strictly to the protocol's specified incubation period (e.g., 72 hours).[2]

  • Analyst Variability: Minor differences in technique between lab members, such as pipetting, timing, or plate handling, can lead to significant inconsistencies.[7]

Q3: How does the choice of P. falciparum strain affect this compound IC50 values?

A3: The genetic background of the parasite strain is a critical determinant of drug sensitivity. This compound, a 4-aminoquinoline similar to chloroquine, is affected by resistance mechanisms.[3][8]

  • Chloroquine-Sensitive (CS) Strains (e.g., D6, 3D7): These strains are generally more susceptible to this compound.

  • Chloroquine-Resistant (CR) Strains (e.g., Dd2, 7G8, K1): These strains often possess mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which actively expels the drug from its site of action in the digestive vacuole.[3][9] While this compound has been shown to retain significant activity against some CR strains, the IC50 values are typically higher than those for CS strains.[3][4]

Q4: Can the solvent used to dissolve this compound affect the experiment?

A4: Yes. This compound is typically dissolved in a solvent like DMSO. It is crucial to ensure that the final concentration of the solvent in the culture wells is consistent across all drug dilutions and is below a level that is toxic to the parasites (typically ≤0.5%). Always include a "vehicle control" (culture with the highest concentration of solvent used, but no drug) to ensure the solvent itself is not inhibiting parasite growth.[1]

Troubleshooting Guide for Inconsistent IC50 Values

IssuePotential CauseRecommended Action
High Well-to-Well Variability - Inaccurate pipetting- Uneven cell distribution- Edge effects on the microplate- Calibrate pipettes regularly.- Ensure the parasite suspension is thoroughly mixed before and during plating.- Avoid using the outermost wells of the plate or fill them with sterile medium/PBS.
Poor Curve Fit (Low R² value) - Incorrect drug concentration range- Data normalization issues- Contamination- Perform a preliminary range-finding experiment to determine the optimal concentration series that covers 0% to 100% inhibition.- Review your data analysis protocol. Ensure background fluorescence is subtracted and data is normalized to positive (no drug) and negative (no parasite) controls.- Check cultures for bacterial or fungal contamination.
IC50 Values Consistently Too High or Too Low - Error in stock solution concentration- Degraded drug compound- Use of a different parasite strain or passage number- Re-calculate and prepare a fresh drug stock solution.- Use a fresh aliquot of this compound; avoid repeated freeze-thaw cycles.[7]- Confirm the identity and resistance profile of your parasite strain. Maintain a consistent range of passage numbers for experiments.
No Dose-Response (Flat Curve) - Drug concentration is too low to inhibit- Drug is inactive- Parasites are highly resistant- Test a much wider and higher range of drug concentrations.- Verify the source and quality of the this compound.- Include a control experiment with a known sensitive strain to confirm drug activity.

Quantitative Data: this compound IC50 Values

The following table summarizes reported IC50 values for this compound against various laboratory strains of Plasmodium falciparum.

CompoundStrainResistance ProfileReported IC50 (nM)
This compoundD6Chloroquine-Sensitive~8 - 20
This compoundDd2Chloroquine-Resistant~8 - 20
This compound7G8Chloroquine-Resistant~8 - 20
ChloroquineD6Chloroquine-Sensitive<10 (Implied)
ChloroquineDd2Chloroquine-Resistant>100 (Implied)
Chloroquine7G8Chloroquine-Resistant>100 (Implied)
Data synthesized from literature reports.[3] IC50 values can vary based on the specific assay conditions used.

Experimental Protocols

Protocol: In Vitro this compound Susceptibility Testing using SYBR Green I Assay

This protocol outlines a standard method for determining the IC50 value of this compound against P. falciparum.[10]

1. Materials and Reagents:

  • This compound and control antimalarials (e.g., Chloroquine).

  • P. falciparum culture (synchronized at the ring stage).

  • Human erythrocytes and complete culture medium (e.g., RPMI-1640 with AlbuMAX or human serum).[3]

  • SYBR Green I nucleic acid stain.

  • Lysis Buffer (e.g., Tris buffer containing saponin, EDTA, and Triton X-100).

  • Black, clear-bottom 96-well microplates.

  • Hypoxic incubator (5% CO₂, 5% O₂, 90% N₂).[3]

  • Fluorescence plate reader.

2. Assay Procedure:

  • Drug Plate Preparation: Prepare serial dilutions of this compound in a separate plate. Transfer 100 µL of each dilution to the assay plate in triplicate. Include drug-free wells for 100% growth control and positive control wells with a known antimalarial.[10]

  • Parasite Suspension: Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation: Add 100 µL of the parasite suspension to each well of the pre-dosed drug plate. Incubate for 72 hours at 37°C in a hypoxic incubator.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I stain to each well. Mix and incubate in the dark at room temperature for at least 1 hour.[10]

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10]

3. Data Analysis:

  • Background Subtraction: Subtract the average fluorescence value from uninfected red blood cell control wells.

  • Normalization: Express the fluorescence data as a percentage of the drug-free control wells (which represent 100% growth).

  • Curve Fitting: Plot the percentage of parasite growth against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) or a four-parameter logistic model to calculate the IC50 value.[2][6]

Visualizations

Mechanism of Action of 4-Aminoquinolines

Sontoquine_Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_dv Digestive Vacuole (Acidic pH) cluster_resistance Resistance Mechanism Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Heme Polymerization Toxicity Parasite Death Heme->Toxicity Leads to Oxidative Stress Cytosol Parasite Cytosol (Neutral pH) Sontoquine_int This compound (SQ-H+) Accumulates Cytosol->Sontoquine_int Trapped by Protonation PfCRT PfCRT Transporter PfCRT->Cytosol Drug Efflux Sontoquine_ext This compound Sontoquine_ext->Cytosol Enters Parasite Sontoquine_int->PfCRT Drug Binding Block INHIBITION Sontoquine_int->Block Block->Heme Prevents Polymerization

Caption: Mechanism of this compound action and resistance in Plasmodium.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Synchronize P. falciparum Culture (Ring Stage) a1 Add Parasite Suspension to Wells (1% Parasitemia, 2% Hematocrit) p1->a1 p2 Prepare Serial Dilutions of this compound in a 96-Well Plate p2->a1 a2 Incubate for 72 hours (37°C, Hypoxic Conditions) a1->a2 a3 Add Lysis Buffer with SYBR Green I Stain a2->a3 a4 Incubate in Dark (≥1 hour, RT) a3->a4 d1 Read Fluorescence (Ex: 485nm, Em: 530nm) a4->d1 d2 Normalize Data to Controls (% Growth Inhibition) d1->d2 d3 Plot Dose-Response Curve (Inhibition vs. Log[Concentration]) d2->d3 d4 Calculate IC50 Value (Non-linear Regression) d3->d4 Result Final IC50 Value d4->Result

Caption: Workflow for a SYBR Green I-based antimalarial drug assay.

References

Sontoquine degradation and stability in long-term culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Sontoquine in long-term culture. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in in-vitro experimental systems?

A1: this compound has a significantly shorter metabolic half-life (approximately 45 minutes) compared to chloroquine (>200 minutes) when incubated with pooled human liver microsomes in the presence of an NADPH-regenerating system.[1] This suggests that the 3-position methyl group is susceptible to metabolism by P450 enzymes.[1] In the absence of NADPH, significant degradation was not observed, indicating that the degradation is primarily metabolic rather than chemical.[1]

Q2: What are the likely degradation pathways for this compound?

A2: The primary route of metabolism for this compound is believed to be P450-dependent oxidation, likely at the 3-methyl group of the quinoline ring.[1] By analogy with other 4-aminoquinolines like hydroxychloroquine, other potential degradation pathways, especially under conditions of light exposure, could include N-dealkylation of the side chain, dechlorination, and N-oxidation.

Q3: How should I prepare and store this compound for cell culture experiments?

A3: For compounds like this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -80°C for long-term stability and at -20°C for short-term use. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q4: What is the primary mechanism of action of this compound?

A4: As a 4-aminoquinoline, this compound's primary antimalarial mechanism of action is the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. This compound is thought to form a complex with heme, and this complex then caps the growing hemozoin polymer chain, preventing further polymerization.[1] The resulting accumulation of free heme is toxic to the parasite, leading to its death.[1]

Troubleshooting Guides

Issue 1: I observe a precipitate after adding this compound to my cell culture medium.

  • Question: Why is my this compound precipitating, and how can I prevent it?

  • Answer: Precipitation of poorly soluble drugs in aqueous media is a common issue.

    • Possible Cause 1: Final concentration exceeds solubility limit. The desired working concentration of this compound in the culture medium may be higher than its solubility limit in that specific medium, especially in the presence of salts and other components.

      • Troubleshooting Step: Decrease the final working concentration of this compound. It is advisable to perform a solubility assessment to determine the maximum soluble concentration in your specific media and under your experimental conditions.

    • Possible Cause 2: "Solvent shock". Adding a concentrated DMSO stock directly into a large volume of aqueous medium can cause the compound to rapidly precipitate due to the sudden change in solvent polarity.

      • Troubleshooting Step: When diluting the DMSO stock solution into the cell culture medium, do so gradually and with gentle mixing. Always add the drug solution to pre-warmed (37°C) media. Ensure the final DMSO concentration is kept to a minimum, typically at or below 0.1% (v/v), as higher concentrations can be toxic to cells and may not prevent precipitation.

    • Possible Cause 3: Interaction with media components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause it to precipitate over time.

      • Troubleshooting Step: Test the solubility of this compound in both serum-free and serum-containing media to see if serum is a contributing factor. If so, consider reducing the serum percentage if your cell line can tolerate it, or using a serum-free formulation.

Issue 2: I am seeing a loss of this compound's biological activity in my long-term experiment.

  • Question: Why is this compound losing its effectiveness over several days in culture?

  • Answer: Loss of activity can be due to either chemical degradation or metabolic breakdown if you are working with metabolically active cells.

    • Possible Cause 1: Chemical instability in culture medium. Although this compound appears relatively stable chemically in the absence of metabolic enzymes, the complex composition of cell culture media (pH, salts, reducing agents) could potentially lead to slow degradation over several days at 37°C.

      • Troubleshooting Step: Perform a stability study of this compound in your specific cell-free culture medium over the time course of your experiment (see Protocol 1 for a detailed methodology). This will help you determine the rate of chemical degradation.

    • Possible Cause 2: Cellular metabolism. If your culture contains cells with metabolic activity (e.g., hepatocytes, or even some cancer cell lines with P450 activity), they may be metabolizing this compound over time, reducing its effective concentration.

      • Troubleshooting Step: If you suspect cellular metabolism, you can try to measure the concentration of this compound in the culture supernatant over time using a method like HPLC-UV or LC-MS/MS (see Protocols 2 and 3). A decrease in the parent compound concentration would suggest metabolism.

    • Solution: If significant degradation (either chemical or metabolic) is confirmed, you may need to replenish the this compound by performing partial or full media changes at regular intervals during your long-term experiment.

Issue 3: I am observing high background or unexpected signals in my fluorescence-based assays.

  • Question: Could this compound be interfering with my fluorescence assay?

  • Answer: Yes, this is a possibility.

    • Possible Cause: Autofluorescence. The quinoline ring system in this compound is a known fluorophore. This intrinsic fluorescence (autofluorescence) can interfere with fluorescence-based assays by increasing the background signal, thus reducing the signal-to-noise ratio.

      • Troubleshooting Step 1: Run a control experiment with this compound in your assay medium without cells or your target molecule to measure its autofluorescence at the excitation and emission wavelengths of your assay.

      • Troubleshooting Step 2: If significant autofluorescence is detected, you may need to subtract the background fluorescence from your experimental wells.

      • Troubleshooting Step 3: If the autofluorescence is too high to be corrected by background subtraction, consider using an alternative, non-fluorescence-based assay, such as a colorimetric or luminescence-based method, if available.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound and Related Compounds

CompoundHalf-life (t½) in Human Liver Microsomes (minutes)In Vitro Metabolic Stability
This compound~45Moderate
Chloroquine>200High
PH-20391.1Intermediate

Data from in vitro studies using pooled human liver microsomes in the presence of an NADPH-regenerating system.[1]

Table 2: Template for Reporting Chemical Stability of this compound in Cell Culture Medium

Time (hours)Concentration in Medium A (µM)% Remaining in Medium AConcentration in Medium B (µM)% Remaining in Medium B
0Initial Spike Concentration100%Initial Spike Concentration100%
2
8
24
48
72

This table should be populated with data generated from the experimental protocol for assessing chemical stability (Protocol 1).

Experimental Protocols

Protocol 1: Assessing the Chemical Stability of this compound in Cell-Free Culture Media

Objective: To determine the rate of chemical degradation of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Sterile cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Sterile, low-adhesion microcentrifuge tubes or a multi-well plate

  • Cell culture incubator (37°C, 5% CO₂)

  • Analytical instrument for quantification (HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤0.1%.

  • Experimental Setup: Aliquot the working solution into triplicate sterile tubes or wells for each time point.

  • Incubation and Sampling: Incubate the samples at 37°C in a humidified incubator. At designated time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect the aliquots. The 0-hour time point should be collected immediately after preparation.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Quantification: Analyze the concentration of this compound in each sample using a validated analytical method such as HPLC-UV (see Protocol 2) or LC-MS/MS (see Protocol 3).

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Plot the percentage remaining against time to determine the stability profile.

Protocol 2: Quantification of this compound in Culture Media using HPLC-UV (Method Development Starting Point)

Objective: To quantify the concentration of this compound in cell culture supernatant using High-Performance Liquid Chromatography with Ultraviolet detection. This protocol is adapted from methods for chloroquine and should be validated for this compound.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Orthophosphoric acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sample filters (0.22 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.0 with phosphoric acid) in a ratio of approximately 30:70 (v/v). The exact ratio may need optimization.

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of working standard solutions with known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.

  • Sample Preparation:

    • Thaw the cell culture supernatant samples.

    • To remove proteins, add 3 volumes of cold acetonitrile to 1 volume of supernatant.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Acetonitrile:Phosphate Buffer (e.g., 30:70 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: Scan for optimal wavelength (likely around 343 nm, similar to chloroquine).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Identification of this compound Degradation Products using LC-MS/MS (Method Development Starting Point)

Objective: To identify potential degradation products of this compound in stressed samples using Liquid Chromatography-Tandem Mass Spectrometry.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 analytical column.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • Prepare Stressed Samples: Force degradation of this compound by exposing a solution to conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), and light (UV lamp) for a defined period (e.g., 24 hours). Neutralize the acid and base samples before analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes to elute compounds of varying polarity.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1): Acquire data in full scan mode over a mass range that includes the parent this compound and expected degradation products (e.g., m/z 100-500).

    • Product Ion Scan (MS2): Perform product ion scans on the protonated molecular ion of this compound ([M+H]⁺) to determine its fragmentation pattern. Also, perform product ion scans on the major peaks observed in the stressed samples that are not present in the control.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to a control (unstressed) sample to identify new peaks corresponding to degradation products.

    • Analyze the mass spectra of the degradation products to determine their molecular weights.

    • Analyze the MS2 fragmentation patterns of the degradation products and compare them to the fragmentation of the parent this compound to propose structures. Look for characteristic mass shifts corresponding to reactions like hydroxylation (+16 Da), N-oxidation (+16 Da), dealkylation, or dechlorination. The loss of an oxygen atom ([M+H-O]⁺) in the MS source can be indicative of an N-oxide.

Protocol 4: In Vitro β-Hematin Formation Inhibition Assay

Objective: To assess the ability of this compound to inhibit the formation of β-hematin (the synthetic equivalent of hemozoin).

Materials:

  • Hemin chloride

  • DMSO

  • Sodium acetate

  • Glacial acetic acid

  • 96-well microplate

  • Plate shaker

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Hemin Stock Solution: Dissolve hemin chloride in DMSO to a concentration of 2 mM.

    • Acetate Buffer: Prepare a 4 M sodium acetate buffer and adjust the pH to 4.8 with glacial acetic acid.

  • Assay Setup:

    • In a 96-well plate, add your test compounds (this compound) and controls (e.g., Chloroquine as a positive control, DMSO as a negative control) at various concentrations.

    • Add 50 µL of the hemin stock solution to each well.

    • Initiate the polymerization by adding 50 µL of the acetate buffer to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours with gentle shaking to promote β-hematin formation.

  • Quantification:

    • Centrifuge the plate to pellet the insoluble β-hematin.

    • Carefully remove the supernatant.

    • Wash the pellet with DMSO to remove any remaining soluble hemin.

    • Dissolve the β-hematin pellet in a known volume of 0.1 M NaOH.

    • Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits β-hematin formation by 50%.

Mandatory Visualization

G cluster_workflow Experimental Workflow: this compound Stability Assessment prep Prepare this compound Working Solution in Cell Culture Medium aliquot Aliquot into Triplicates for Each Time Point prep->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect Samples at 0, 2, 8, 24, 48, 72 hours incubate->sample store Store Samples at -80°C sample->store analyze Quantify this compound (e.g., HPLC-UV) store->analyze data Calculate % Remaining vs. Time analyze->data

Caption: Experimental workflow for determining the chemical stability of this compound.

G cluster_degradation Proposed Degradation Pathways of this compound This compound This compound Metabolite1 Oxidation (Hydroxylation of Methyl Group) This compound->Metabolite1 P450 Enzymes Metabolite2 N-Dealkylation (Side Chain Cleavage) This compound->Metabolite2 P450 Enzymes Metabolite3 N-Oxidation (Quinoline Nitrogen) This compound->Metabolite3 Metabolic or Photolytic Metabolite4 Dechlorination This compound->Metabolite4 Photolytic

Caption: Proposed degradation pathways for this compound based on known 4-aminoquinoline metabolism.

G cluster_moa Mechanism of Action: Inhibition of Hemozoin Formation Hb Host Hemoglobin Vacuole Parasite Digestive Vacuole (Acidic pH) Hb->Vacuole Ingestion Heme Toxic Free Heme (Ferriprotoporphyrin IX) Vacuole->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Complex This compound-Heme Complex Heme->Complex Toxicity Heme-Mediated Toxicity & Parasite Death Heme->Toxicity Accumulation Leads to Hemozoin Non-Toxic Hemozoin Crystal (Malaria Pigment) Polymerization->Hemozoin This compound This compound This compound->Complex Complex->Polymerization Inhibits/ Caps Chain Growth

Caption: this compound inhibits heme polymerization, leading to parasite death.

References

Technical Support Center: Addressing Sontoquine Cytotoxicity in Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Sontoquine in primary cell lines.

Troubleshooting Guide

This guide is designed to help you identify and address common issues related to this compound's cytotoxicity in your experiments.

Q1: My primary cells are showing high levels of cytotoxicity even at low concentrations of this compound. What are the potential causes?

A1: Several factors can contribute to unexpected levels of cytotoxicity:

  • Cell Type Sensitivity: Primary cells, unlike immortalized cell lines, can exhibit greater sensitivity to chemical compounds. The cytotoxic threshold for this compound can vary significantly between different primary cell types (e.g., lymphocytes, fibroblasts, hepatocytes).

  • Compound Purity and Stability: Ensure the purity of your this compound stock. Impurities from synthesis or degradation products can be more toxic than the compound itself. This compound, like other 4-aminoquinolines, can be sensitive to light and pH.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and the duration of exposure to this compound can all influence the observed cytotoxicity.[1][2]

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to primary cells at certain concentrations. Always run a vehicle control to assess the toxicity of the solvent alone.[2]

Q2: How can I minimize the cytotoxic effects of this compound in my experiments while still observing its intended biological activity?

A2: Optimizing your experimental protocol is key to minimizing off-target cytotoxicity:

  • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration range for your specific primary cell line. This will help you find a therapeutic window where you observe the desired effect with minimal cell death.

  • Time-Course Analysis: Cytotoxicity can be time-dependent. Consider reducing the incubation time with this compound to a shorter duration that is sufficient to elicit the desired biological response but minimizes toxicity.

  • Serum Concentration: The presence of serum proteins can sometimes mitigate the cytotoxic effects of a compound by binding to it and reducing its effective concentration. Experiment with different serum concentrations in your culture medium.

  • Co-treatment with Protective Agents: Depending on the mechanism of toxicity, co-treatment with antioxidants or other cytoprotective agents might be a viable strategy, though this can also interfere with your experimental outcomes and should be carefully validated.

Q3: What are the most appropriate assays for quantifying this compound's cytotoxicity in primary cell lines?

A3: Several robust assays are available to quantify cytotoxicity. The choice of assay depends on the specific question you are asking (e.g., measuring cell viability, membrane integrity, or metabolic activity).

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells by assessing the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the number of viable cells.[2][3]

  • Resazurin-based Assays (e.g., AlamarBlue): Similar to MTT, these assays use the reduction of resazurin to the fluorescent resorufin to measure cell viability. They are generally considered to be less toxic to cells than MTT.[1]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a direct measure of cytotoxicity due to compromised cell membrane integrity.

  • T-Cell Lymphocyte Proliferation Assay: This assay is particularly relevant for assessing the impact of compounds on immune cells and measures the proliferation of lymphocytes in response to a stimulus.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as sontochin or 3-methyl-chloroquine, is a 4-aminoquinoline derivative.[4][5] It was developed as a replacement for chloroquine for the treatment of malaria and has shown activity against chloroquine-resistant strains of Plasmodium falciparum.[4][5]

Q2: What is the primary mechanism of action of this compound?

A2: As a 4-aminoquinoline, this compound's antimalarial action is believed to be similar to that of chloroquine. It is thought to interfere with the detoxification of heme in the parasite's digestive vacuole.[4] This leads to the accumulation of toxic free heme, which ultimately kills the parasite.

Q3: Are there known IC50 values for this compound's cytotoxicity?

A3: Direct IC50 values for this compound in a wide range of primary cells are not extensively published. However, studies on this compound derivatives, known as "pharmachins," provide some insight. For example, some pharmachins have shown IC50 values ranging from 7.5 µM to over 25 µM in murine splenic lymphocyte proliferation assays.[4] It is crucial to determine the IC50 empirically for your specific primary cell line and experimental conditions.

Q4: What signaling pathways might be involved in this compound-induced cytotoxicity?

A4: While specific signaling pathways for this compound-induced cytotoxicity are not well-elucidated, related 4-aminoquinoline compounds have been shown to induce apoptosis.[6][7] Potential pathways could involve the activation of caspases and the mitochondrial pathway of apoptosis.[6] Additionally, some quinoline derivatives have been implicated in modulating pathways such as PI3K/AKT/mTOR, which are crucial for cell survival.[8]

Q5: How does the cytotoxicity of this compound compare to that of Chloroquine?

A5: this compound was initially considered as a potentially less toxic alternative to chloroquine.[5][7] However, all 4-aminoquinolines have the potential for dose-dependent toxicity. The relative cytotoxicity can be cell-type specific and should be determined experimentally.

Quantitative Data Summary

The following table summarizes available quantitative data on the cytotoxicity of this compound and its derivatives.

CompoundCell Line/TypeAssayIC50 (µM)Reference
PH-203 (this compound derivative)Murine Splenic LymphocytesT-cell Lymphocyte Proliferation Assay7.5[4]
PH-128 (this compound derivative)Murine Splenic LymphocytesT-cell Lymphocyte Proliferation Assay>25[4]
ChloroquineMurine Splenic LymphocytesT-cell Lymphocyte Proliferation Assay~25[4]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability based on metabolic activity.

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in culture medium. The final solvent concentration should be consistent across all wells and not exceed a non-toxic level (typically <0.5%). Add the this compound dilutions to the cells and include untreated and vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours.[2]

  • Formazan Solubilization: Carefully remove the culture medium from each well and add 100-200 µL of DMSO to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Resazurin-based Viability Assay

This is a fluorescent assay for cell viability.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Resazurin Addition: Prepare a resazurin solution according to the manufacturer's instructions. Add the solution to each well (typically 10-20% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.[1]

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[4]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Cytotoxicity Assay cluster_analysis Phase 4: Data Analysis & Interpretation Start Start: Primary Cell Culture Seed Seed Cells in 96-well Plates Start->Seed Prepare_SQ Prepare this compound Serial Dilutions Seed->Prepare_SQ Treat Treat Cells with this compound Prepare_SQ->Treat Incubate Incubate for Defined Period (e.g., 24-72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT, Resazurin, LDH) Incubate->Assay Measure Measure Signal (Absorbance/Fluorescence) Assay->Measure Analyze Calculate % Viability vs. Control Measure->Analyze IC50 Determine IC50 Value Analyze->IC50 Troubleshoot High Cytotoxicity? IC50->Troubleshoot Optimize Optimize Protocol: - Concentration - Incubation Time - Cell Density Troubleshoot->Optimize Yes End End: Optimized Protocol Troubleshoot->End No Optimize->Seed

Caption: Experimental workflow for assessing and troubleshooting this compound cytotoxicity.

Signaling_Pathway cluster_upstream Upstream Events cluster_pathway Signaling Cascade cluster_downstream Downstream Effects This compound This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) This compound->Cellular_Stress PI3K_AKT PI3K/AKT/mTOR Pathway (Inhibition) This compound->PI3K_AKT Potential Inhibition Mitochondria Mitochondrial Dysfunction Cellular_Stress->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis PI3K_AKT->Apoptosis Reduced Survival Signal Caspase_Activation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Potential signaling pathways in this compound-induced cytotoxicity.

Logical_Relationships cluster_factors Influencing Factors cluster_outcomes Experimental Readouts Cytotoxicity Observed Cytotoxicity Viability Cell Viability Cytotoxicity->Viability Metabolic_Activity Metabolic Activity Cytotoxicity->Metabolic_Activity Membrane_Integrity Membrane Integrity Cytotoxicity->Membrane_Integrity Concentration This compound Concentration Concentration->Cytotoxicity Incubation_Time Incubation Time Incubation_Time->Cytotoxicity Cell_Type Primary Cell Type Cell_Type->Cytotoxicity Cell_Density Cell Density Cell_Density->Cytotoxicity Media_Comp Media Composition (e.g., Serum %) Media_Comp->Cytotoxicity

Caption: Factors influencing this compound cytotoxicity in primary cell lines.

References

Sontoquine Oral Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Sontoquine, a representative poorly soluble antimalarial compound.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it critical for an antimalarial drug like this compound?

A: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation in an unchanged form. For an antimalarial agent, high oral bioavailability is crucial to ensure that a sufficient concentration of the drug reaches the bloodstream to effectively kill the Plasmodium parasites. Poor bioavailability can lead to sub-therapeutic drug levels, requiring higher doses that increase the risk of toxicity and treatment failure. Many antimalarial drugs, which are often lipophilic with low aqueous solubility, face significant bioavailability challenges.[1][2]

Q2: What are the primary factors that limit the oral bioavailability of compounds like this compound?

A: The main limiting factors for oral bioavailability fall into two categories based on the Biopharmaceutics Classification System (BCS):

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed. For poorly soluble compounds, the dissolution rate is often the rate-limiting step for absorption.[1]

  • Low Intestinal Permeability: After dissolving, the drug must pass through the intestinal epithelium to enter the bloodstream. This can be hindered by the drug's physicochemical properties or by cellular efflux pumps (like P-glycoprotein) that actively transport the drug back into the GI tract.

  • First-Pass Metabolism: Before reaching systemic circulation, the drug passes through the gut wall and then the liver, where it can be extensively metabolized by enzymes, primarily the Cytochrome P450 (CYP) family.[3][4] This pre-systemic metabolism reduces the amount of active drug that reaches the rest of the body.

Q3: What are the leading formulation strategies to enhance the oral bioavailability of a poorly soluble drug?

A: A variety of formulation technologies can be employed to overcome the challenges of poor solubility and improve oral bioavailability. The selection depends on the specific properties of the drug.[5][6] Key strategies include:

  • Particle Size Reduction: Decreasing the particle size (micronization, nanosizing) increases the surface area available for dissolution.[7][8]

  • Solid Dispersions: Dispersing the drug in an amorphous state within an inert carrier (polymer) can significantly enhance solubility and dissolution rates.[8][9]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can improve solubility and take advantage of lipid absorption pathways, potentially bypassing first-pass metabolism via lymphatic uptake.[8][10][11]

  • Complexation: Encapsulating the drug molecule within a complexing agent, such as a cyclodextrin, can increase its aqueous solubility.[5][7]

Troubleshooting Guides

Problem 1: this compound shows very low dissolution in simulated intestinal fluids (in vitro).

This is a common first hurdle for poorly soluble compounds. The goal is to enhance the dissolution rate to a level that is not rate-limiting for absorption.

Possible Causes & Suggested Solutions

Possible Cause Suggested Solution Rationale Key Considerations
High Crystallinity Amorphous Solid Dispersion (ASD) Converting the drug from a stable crystalline form to a high-energy amorphous state increases its apparent solubility and dissolution rate.[8]Polymer selection is critical; physical stability of the amorphous state must be monitored.
Poor "Wettability" Micronization or Nanosuspension Reducing particle size to the micron or nanometer range dramatically increases the surface-area-to-volume ratio, enhancing dissolution velocity according to the Noyes-Whitney equation.[6]Can be energy-intensive; particle aggregation must be prevented with stabilizers.
Low Aqueous Solubility Cyclodextrin Complexation The hydrophobic interior of the cyclodextrin molecule encapsulates the lipophilic this compound, while the hydrophilic exterior improves its interaction with water.[7]A 1:1 or 1:2 drug-to-cyclodextrin molar ratio is often targeted; not suitable for all molecule sizes.
Lipophilic Nature Self-Emulsifying Drug Delivery System (SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon gentle agitation in aqueous media (e.g., GI fluids), presenting the drug in a solubilized state ready for absorption.[8]Excipient selection is crucial and requires careful screening for solubilization capacity and compatibility.
Problem 2: In vivo pharmacokinetic studies in mice show low and highly variable plasma concentrations of this compound.

Low and erratic absorption is a frequent outcome of poor solubility combined with physiological variables in the test subjects.

Possible Causes & Suggested Solutions

Possible Cause Suggested Solution Rationale Key Considerations
Food Effects Administer with a High-Fat Meal (for lipid-based formulations) For highly lipophilic drugs, the presence of dietary fats can stimulate bile secretion, which aids in the solubilization and absorption of the drug.[2]This is an important variable to control during preclinical and clinical studies. The effect must be predictable.
High First-Pass Metabolism Lipid-Based Formulations (e.g., Nanoemulsion) Formulations that promote lymphatic uptake can partially bypass the portal circulation and the liver, thereby reducing the impact of first-pass metabolism.[10]Requires formulation with long-chain triglycerides.
Efflux by Transporters Co-administration with an Efflux Inhibitor (for research) Using a known P-glycoprotein inhibitor (e.g., verapamil) in in vitro or preclinical studies can confirm if efflux is a major barrier.This is a research tool, not a therapeutic strategy. Formulation with excipients that inhibit efflux (e.g., certain surfactants) is a more practical approach.
Inadequate Formulation Performance Re-evaluate Formulation Strategy If an initial strategy (e.g., simple nanosuspension) fails, a more advanced approach like an amorphous solid dispersion or SEDDS may be required to overcome multiple barriers simultaneously.A systematic approach to formulation development is necessary.

Experimental Protocols & Workflows

Experimental Workflow: Formulation Development and Evaluation

The following workflow outlines a systematic approach to selecting and optimizing a formulation for improving the oral bioavailability of this compound.

G screen 2. Formulation Screening diss 3. In Vitro Dissolution Testing screen->diss sub2 ASD, SEDDS, Nanosuspension perm 4. In Vitro Permeability Assay diss->perm Promising Candidates pk 5. In Vivo Pharmacokinetic Study diss->pk High Dissolution (Permeability Assumed) sub3 FaSSIF & FeSSIF Media perm->pk Good Permeability sub4 Caco-2 Monolayers eval 6. Data Evaluation & Lead Formulation Selection pk->eval sub5 Rodent Model (Mouse/Rat) eval->screen Re-screen if needed sub1 Solubility, pKa, LogP, Crystallinity char char

Caption: A systematic workflow for developing and evaluating bioavailability-enhancing formulations.

Protocol 1: In Vitro Dissolution Testing in Biorelevant Media

Objective: To assess the dissolution rate of different this compound formulations under conditions simulating the fasted and fed states of the small intestine.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle) at 37 ± 0.5 °C.

  • Media:

    • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates intestinal conditions after fasting.

    • Fed State Simulated Intestinal Fluid (FeSSIF): Simulates intestinal conditions after a meal.

  • Procedure: a. Prepare 900 mL of FaSSIF or FeSSIF medium and place it in the dissolution vessel. b. Set the paddle speed to 75 RPM. c. Introduce the this compound formulation (e.g., capsule, tablet, or suspension) into the vessel. d. At predetermined time points (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), withdraw a 5 mL aliquot of the medium. e. Immediately replace the withdrawn volume with fresh medium. f. Filter the samples through a 0.45 µm filter. g. Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Analysis: Plot the percentage of drug dissolved against time for each formulation.

Protocol 2: In Vivo Pharmacokinetic Study in a Murine Model

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration of different formulations. This protocol is adapted from the Peters 4-day suppressive test methodology, focusing on pharmacokinetic endpoints.[12][13]

Methodology:

  • Animals: Use BALB/c mice (or other appropriate strain), 6-8 weeks old. Divide them into groups (n=5 per group), including a control group (e.g., this compound in a simple aqueous suspension) and test groups for each enhanced formulation.

  • Dosing: a. Fast the mice for 4 hours prior to dosing but allow water ad libitum. b. Administer the this compound formulation orally via gavage at a consistent dose (e.g., 20 mg/kg).

  • Blood Sampling: a. Collect blood samples (approx. 50 µL) via tail vein or submandibular bleed at pre-determined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). b. Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). c. Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: a. Store plasma samples at -80 °C until analysis. b. Extract this compound from the plasma using an appropriate method (e.g., protein precipitation or liquid-liquid extraction). c. Quantify the this compound concentration using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the mean plasma concentration at each time point for each group. b. Use pharmacokinetic software to determine the Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax). c. Calculate the relative bioavailability of the enhanced formulations compared to the control.

Hypothetical Pharmacokinetic Data

The table below illustrates how data from the in vivo study could be presented. Note: This data is for illustrative purposes only.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC0-24h (ng·hr/mL) Relative Bioavailability (%)
This compound Suspension 20150 ± 354.01250 ± 210100% (Reference)
This compound ASD 20480 ± 902.04100 ± 550328%
This compound SEDDS 20620 ± 1101.55350 ± 680428%

Signaling & Metabolic Pathways

Hypothetical Metabolic Pathway for this compound

While the specific metabolic pathway for this compound is not defined, most antimalarial drugs undergo Phase I and Phase II metabolism in the liver. Understanding this potential pathway is crucial, as high metabolism can significantly reduce bioavailability. The diagram below illustrates a generalized pathway.

G drug_oral This compound (Oral Administration) drug_abs Absorbed this compound (Gut Wall) drug_oral->drug_abs Absorption drug_liver This compound (Liver) drug_abs->drug_liver Portal Vein drug_sys This compound (Systemic Circulation) drug_liver->drug_sys Bioavailable Fraction met_phase1 Phase I Metabolite (e.g., Hydroxylated) drug_liver->met_phase1 Phase I: CYP450 Enzymes (First-Pass Metabolism) excretion Excretion (Bile/Urine) drug_sys->excretion met_phase2 Phase II Metabolite (e.g., Glucuronide) met_phase1->met_phase2 Phase II: UGTs, SULTs met_phase2->excretion

Caption: Generalized metabolic pathway showing potential first-pass metabolism of this compound.

This guide provides a framework for systematically addressing and overcoming the oral bioavailability challenges associated with this compound or similar poorly soluble antimalarial drug candidates.

References

Technical Support Center: Managing Recrudescence in Sontoquine In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sontoquine in in vivo antimalarial studies. The information is designed to directly address specific issues that may be encountered during experimentation, with a focus on managing and interpreting recrudescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as 3-methyl-chloroquine or SN-6911, is a 4-aminoquinoline antimalarial drug.[1] It is a structural analog of chloroquine.[1][2] Like other quinoline-based antimalarials, this compound is believed to exert its effect by interfering with the detoxification of heme in the parasite's digestive vacuole. This leads to the accumulation of toxic heme, which ultimately kills the parasite.[3] this compound has shown significant activity against chloroquine-resistant strains of Plasmodium falciparum in vitro.[1][2][4]

Q2: What is recrudescence and how is it different from reinfection or relapse?

In the context of malaria, it is crucial to differentiate between the following terms:

  • Recrudescence: The recurrence of asexual parasitemia from the same parasite strain that caused the initial infection. This indicates a failure of the drug to completely clear all parasites from the bloodstream.

  • Reinfection: A new infection with a genetically distinct parasite strain, which can occur in malaria-endemic areas where there is ongoing transmission by mosquitoes.

  • Relapse: The reactivation of dormant liver-stage parasites (hypnozoites), which is characteristic of Plasmodium vivax and Plasmodium ovale infections. Plasmodium falciparum and the rodent malaria parasites typically used in in vivo studies (e.g., P. berghei, P. yoelii) do not have a relapse mechanism.[5]

Q3: Has recrudescence been observed in in vivo studies with this compound or its derivatives?

Yes, recrudescence has been reported. For instance, in a study with a this compound derivative, PH-128, mice infected with P. yoelii that were treated with 16 mg/kg of the compound initially became aparasitemic by day 5, but recrudescence was observed by day 13 in all animals in that group.

Q4: How can I distinguish between recrudescence and reinfection in my in vivo study?

In laboratory settings where the risk of reinfection from mosquitoes is controlled, the reappearance of parasites after treatment is almost certainly due to recrudescence. However, in settings where reinfection is possible, molecular genotyping is the gold standard for distinguishing between recrudescence and reinfection.[6][7] This involves comparing the genetic profiles of the parasites from the initial infection (day 0) and the recurrent infection using polymorphic markers such as msp-1, msp-2, and glurp, or microsatellites.[6][7] If the genotypes are identical, it is classified as a recrudescence. If they are different, it is a reinfection.[8]

Troubleshooting Guide: High Rates of Recrudescence

Problem: I am observing a high rate of recrudescence in my this compound in vivo study.

High recrudescence rates can be due to several factors. The following troubleshooting steps can help identify the potential cause and guide corrective actions.

Potential Cause Troubleshooting Steps
Sub-optimal Drug Dosage or Formulation - Verify Dosage Calculations: Double-check all calculations for drug concentration and administered volume based on animal weight.- Assess Drug Solubility and Stability: Ensure the drug is properly dissolved or suspended in the vehicle. Consider the stability of the formulation over the course of the experiment.- Perform a Dose-Ranging Study: If not already done, a dose-ranging experiment can help determine the effective dose range for this compound against the specific parasite strain being used.[9]
Pharmacokinetic Issues - Route of Administration: The route of administration (e.g., oral, subcutaneous, intravenous) can significantly impact drug absorption and bioavailability. If using oral gavage, ensure proper administration technique to avoid accidental dosing into the lungs.- Metabolic Instability: this compound, like other 4-aminoquinolines, is metabolized in the host. The rate of metabolism can vary between different animal models. Consider that some derivatives of this compound are predicted to have intermediate metabolic stability.[1]
Parasite-Related Factors - Inoculum Size: An excessively high initial parasite inoculum may overwhelm the drug's efficacy, leading to incomplete clearance and subsequent recrudescence.- Parasite Strain Susceptibility: While this compound is active against some chloroquine-resistant strains, the level of resistance can vary. Ensure the susceptibility profile of your parasite strain to this compound is well-characterized.
Host Factors - Animal Model: The choice of mouse strain can influence the course of infection and the host's immune response, which can impact drug efficacy.[10] For example, different mouse strains like BALB/c and C57BL/6 can exhibit different severities of infection with the same parasite.[10]
Experimental Procedure - Duration of Follow-up: A follow-up period that is too short may miss late recrudescences. For slowly eliminated drugs, a follow-up of at least 28 days is recommended, and for some compounds, this may need to be extended to 42 or even 63 days.[11]

Experimental Protocols

Standard 4-Day Suppressive Test (Peter's Test) for In Vivo Antimalarial Efficacy

This is a widely used method to assess the in vivo efficacy of antimalarial compounds against the blood stages of rodent malaria parasites.[12]

Materials:

  • Rodent malaria parasite (e.g., Plasmodium berghei or Plasmodium yoelii)

  • Suitable mouse strain (e.g., NMRI, BALB/c, CD1)[9][10]

  • This compound (or derivative) and appropriate vehicle for administration

  • Standard antimalarial drug as a positive control (e.g., Chloroquine)

  • Giemsa stain and microscopy supplies

  • Equipment for intravenous or intraperitoneal injection and oral gavage

Methodology:

  • Infection: Mice are infected intravenously or intraperitoneally with a known number of parasitized red blood cells (e.g., 1 x 10^5 or 10^7 infected erythrocytes).[12][13]

  • Drug Administration:

    • Treatment commences a few hours after infection on Day 0 (or on Day 1 post-infection) and continues for four consecutive days (Days 0, 1, 2, 3).[1]

    • The test compound (this compound) is administered at various doses.

    • A control group receives only the vehicle.

    • A positive control group receives a standard antimalarial drug.

  • Monitoring Parasitemia:

    • On Day 4 (24 hours after the last dose), thin blood smears are prepared from the tail blood of each mouse.

    • The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis:

    • The average parasitemia in the treated groups is compared to the average parasitemia in the vehicle-treated control group.

    • The percentage of suppression of parasitemia is calculated.

    • The 50% and 90% effective doses (ED50 and ED90) can be determined from dose-response curves.

Monitoring for Recrudescence

To assess for recrudescence, the follow-up period of the 4-day suppressive test is extended.

Methodology:

  • Extended Follow-up: After the initial parasitemia measurement on Day 4, blood smears are taken daily or every other day for at least 28 days.

  • Defining Cure: Mice that remain aparasitemic (no detectable parasites in their blood) for the entire follow-up period are considered cured.

  • Identifying Recrudescence: The reappearance of parasites in the blood of a mouse that had previously cleared the infection is recorded as a recrudescence.

  • Data Presentation: The number of cured mice and the day of recrudescence for each mouse that fails treatment should be recorded.

Visualizations

Experimental Workflow for In Vivo Efficacy and Recrudescence Monitoring

Recrudescence_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase (4-Day Suppressive Test) cluster_assessment Efficacy Assessment & Follow-up cluster_outcome Outcome cluster_analysis Data Analysis start Start infection Infect Mice with Plasmodium yoelii/berghei start->infection grouping Randomize into Groups (Vehicle, this compound, Control Drug) infection->grouping treatment Administer Daily Doses (Days 0-3) grouping->treatment parasitemia_d4 Measure Parasitemia (Day 4) treatment->parasitemia_d4 follow_up Monitor Parasitemia (Up to Day 28+) parasitemia_d4->follow_up decision Parasites Detected during Follow-up? follow_up->decision cured Cured decision->cured No recrudescence Recrudescence decision->recrudescence Yes analysis Calculate % Suppression, ED50/ED90, % Cure, and Mean Day of Recrudescence cured->analysis recrudescence->analysis end End of Study analysis->end

Caption: Workflow for an in vivo antimalarial efficacy study with recrudescence monitoring.

Signaling Pathway: Putative Mechanism of 4-Aminoquinoline Action and Resistance

Caption: Putative mechanism of this compound action and resistance in Plasmodium.

References

Identifying potential off-target effects of Sontoquine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with information and troubleshooting advice for identifying potential off-target effects of Sontoquine in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 3-methyl-chloroquine, is a 4-aminoquinoline antimalarial drug.[1][2] Its primary mechanism of action, similar to chloroquine, is believed to involve the inhibition of hemozoin formation in the parasite's digestive vacuole. This leads to an accumulation of toxic free heme, which kills the parasite.[1] this compound has shown significant activity against chloroquine-resistant strains of Plasmodium falciparum.[1][2]

Q2: Why is it important to screen for off-target effects of this compound?

Identifying off-target interactions early in the drug discovery process is crucial for several reasons:

  • Predicting Adverse Drug Reactions (ADRs): Off-target effects are a primary cause of ADRs. Early identification allows for mitigation strategies and reduces the risk of late-stage clinical trial failures.[3][4][5]

  • Improving Selectivity: Understanding off-target binding helps in the rational design of more selective and potent analogues.[3][6]

  • Avoiding Costly Failures: Toxicity is a leading cause of drug candidate failure. In vitro safety profiling helps to de-risk projects before significant investment in preclinical and clinical development.[4][7]

Q3: What are the most likely off-target liabilities for a 4-aminoquinoline compound like this compound?

Based on the compound class, potential off-target effects to investigate include:

  • Cardiotoxicity: Inhibition of the hERG (human Ether-a-go-go-Related Gene) potassium channel is a major concern for many drugs and can lead to life-threatening cardiac arrhythmias (Long QT Syndrome).[8][9][10] Chloroquine, a close analogue, is known to inhibit the hERG channel.[1]

  • Hepatotoxicity and Cytotoxicity: Drug-induced liver injury is a significant safety concern.[4]

  • Interactions with other Receptors, Transporters, and Enzymes: Broad screening panels can uncover unexpected interactions with targets like GPCRs, kinases, and cytochrome P450 (CYP) enzymes, which can affect drug metabolism and lead to drug-drug interactions.[3][4]

  • Ototoxicity: Some antimalarials are associated with adverse effects on hearing and balance, such as tinnitus, vertigo, and hearing loss.[11]

Troubleshooting In Vitro Off-Target Assays

Problem 1: High background signal or false positives in a fluorescence-based kinase assay.

  • Possible Cause: Intrinsic fluorescence of this compound. Many quinoline-based compounds exhibit fluorescence, which can interfere with assay readouts.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Measure the fluorescence of this compound at the tested concentrations in the assay buffer without the enzyme or substrate.

    • Subtract Background: If fluorescence is observed, subtract the compound-only control values from the experimental wells.

    • Use an Orthogonal Assay: Confirm any hits using a different assay format that is not fluorescence-based, such as a radiometric assay or a label-free detection method like Surface Plasmon Resonance (SPR).

Problem 2: Inconsistent IC50 values for hERG channel inhibition in patch-clamp experiments.

  • Possible Cause: Compound instability or precipitation in the assay buffer at high concentrations.

  • Troubleshooting Steps:

    • Check Solubility: Visually inspect the compound stock and final assay solutions for any signs of precipitation. Use a nephelometry-based assay to quantify solubility if available.

    • Optimize Buffer: Ensure the DMSO concentration in the final assay buffer is low (typically <0.5%) and that the buffer components do not promote compound precipitation.

    • Verify Compound Integrity: Use analytical methods like HPLC-MS to confirm the purity and stability of the this compound stock solution over time.

    • Control Exposure Time: The duration of compound exposure can impact the observed inhibition. Ensure consistent pre-incubation and exposure times across all experiments.[1]

Problem 3: this compound shows broad cytotoxicity across multiple cell lines in a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Possible Cause: General cellular toxicity rather than specific off-target engagement. This could be due to mechanisms like mitochondrial toxicity or membrane disruption.

  • Troubleshooting Steps:

    • Reduce Incubation Time: Shorten the compound exposure time (e.g., from 72h to 24h or 6h) to distinguish between rapid cytotoxic effects and slower anti-proliferative effects.

    • Perform Mechanistic Assays: Use specific assays to investigate potential mechanisms, such as a mitochondrial toxicity assay (e.g., measuring mitochondrial membrane potential) or a membrane integrity assay (e.g., LDH release).[4]

    • Compare with On-Target Potency: If the cytotoxic concentration is significantly higher (e.g., >100-fold) than the antiplasmodial IC50, the off-target cytotoxic risk may be lower. However, this therapeutic window needs careful evaluation.

Quantitative Data Summary

The following table summarizes known in vitro potency data for this compound and its close analogue, Chloroquine. This data is essential for establishing a baseline for selectivity studies.

CompoundAssayStrain / TargetIC50 Value (nM)Reference
This compound Antiplasmodial ActivityP. falciparum Dd2 (Resistant)8 - 20[1]
This compound Antiplasmodial ActivityP. falciparum 7G8 (Resistant)8 - 20[1]
Chloroquine Antiplasmodial ActivityP. falciparum D6 (Sensitive)< 20 (Implied)[1]
Chloroquine Antiplasmodial ActivityP. falciparum Dd2 (Resistant)> 100 (Implied)[1]
Chloroquine hERG Channel InhibitionMammalian Cells2,500[1]

Key Experimental Protocols

Protocol 1: hERG Inhibition Assay using Automated Patch-Clamp

This protocol provides a high-throughput method to assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity risk.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG channel current.

Materials:

  • Mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • External solution (e.g., Hanks' Balanced Salt Solution).

  • Internal solution (containing potassium as the primary charge carrier).

  • This compound stock solution (e.g., 10 mM in DMSO).

Methodology:

  • Cell Preparation: Culture hERG-expressing cells to ~80% confluency. Harvest the cells using a gentle, non-enzymatic dissociation solution and resuspend in the external solution at the desired density for the patch-clamp system.

  • Compound Preparation: Perform a serial dilution of the this compound stock solution to prepare a range of concentrations (e.g., 0.01, 0.1, 1, 3, 10, 30 µM). The final DMSO concentration should be kept constant across all wells (e.g., 0.3%). Include a vehicle control (DMSO only).

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension, internal solution, and compound plate into the automated patch-clamp instrument.

    • The system will automatically achieve whole-cell patch-clamp configuration.

    • Record baseline hERG tail current by applying a depolarizing voltage pulse followed by a repolarizing step to elicit the characteristic tail current.

    • Apply the vehicle control and record the current for a set duration (e.g., 3-5 minutes) to establish a stable baseline.

    • Apply each concentration of this compound and record the current for 5 minutes.[1]

  • Data Analysis:

    • Measure the peak amplitude of the hERG tail current before and after compound addition.

    • Normalize the data by expressing the current in the presence of the compound as a percentage of the baseline (vehicle) current.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses this compound's potential to inhibit major CYP isoforms, which is critical for predicting drug-drug interactions.

Objective: To determine the IC50 of this compound against key human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

  • Human liver microsomes or recombinant human CYP enzymes.

  • Fluorescent CYP substrate specific for the isoform being tested (e.g., Vivid™ substrates).

  • NADPH regenerating system.

  • Potassium phosphate buffer.

  • This compound stock solution and known inhibitor (positive control).

  • Microplate reader with fluorescence detection.

Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, add the potassium phosphate buffer, human liver microsomes (or recombinant enzyme), and the NADPH regenerating system.

  • Compound Addition: Add this compound across a range of concentrations. Include a vehicle control (DMSO) and a positive control (a known inhibitor for that CYP isoform).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow this compound to interact with the enzymes.

  • Initiate Reaction: Add the specific fluorescent substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of reaction is determined from the slope of the linear portion of the fluorescence vs. time curve.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Identification cluster_2 Phase 3: Dose-Response & Confirmation cluster_3 Phase 4: Risk Assessment This compound This compound BroadPanel Broad Off-Target Panel (e.g., Safety44) This compound->BroadPanel Test Compound GPCR GPCR Binding BroadPanel->GPCR Primary Hits Kinase Kinase Activity BroadPanel->Kinase Primary Hits IonChannel Ion Channel (hERG) BroadPanel->IonChannel Primary Hits Other Other Hits... BroadPanel->Other Primary Hits IC50_Kinase Kinase IC50 (Orthogonal Assay) Kinase->IC50_Kinase Confirm & Quantify IC50_hERG hERG IC50 Determination (Patch-Clamp) IonChannel->IC50_hERG Confirm & Quantify Risk Calculate Therapeutic Window (Off-Target IC50 / On-Target IC50) IC50_hERG->Risk IC50_Kinase->Risk

Caption: Workflow for in vitro off-target screening of this compound.

G cluster_parasite P. falciparum Digestive Vacuole cluster_host Human Cardiomyocyte Heme Toxic Free Heme Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Heme Polymerization hERG hERG K+ Channel Repolarization Cardiac Repolarization hERG->Repolarization Enables hERG->Repolarization K+ Efflux Arrhythmia Arrhythmia Risk (Long QT) hERG->Arrhythmia Blockade Leads To Sontoquine_On This compound (On-Target Effect) Sontoquine_On->Hemozoin Inhibits Sontoquine_Off This compound (Off-Target Effect) Sontoquine_Off->hERG Inhibits

Caption: On-target vs. potential off-target cardiac pathway for this compound.

References

Technical Support Center: Overcoming Sontoquine Metabolic Instability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the metabolic instability of Sontoquine in vivo.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolic instability a concern?

A1: this compound, also known as 3-methyl-chloroquine, is a 4-aminoquinoline derivative that has shown activity against chloroquine-resistant strains of Plasmodium falciparum. However, its clinical potential is limited by significant metabolic instability in vivo. The primary concern is that rapid metabolism leads to a short plasma half-life and reduced systemic exposure, which can compromise its therapeutic efficacy compared to more stable antimalarials like chloroquine.[1]

Q2: What is the primary metabolic pathway responsible for this compound's instability?

A2: The metabolic instability of this compound is primarily attributed to the oxidation of the methyl group at the 3-position of the quinoline ring. This metabolic process is catalyzed by cytochrome P450 (CYP) enzymes in the liver, leading to rapid clearance of the parent drug.[1] While the specific CYP isozymes responsible for this compound metabolism are not definitively identified in the provided literature, the metabolism of other 4-aminoquinolines often involves CYP2D6, CYP2C19, and CYP3A4.

Q3: What is "bioactivation" and is it a concern for this compound and its analogs?

A3: Bioactivation is the metabolic conversion of a drug to a chemically reactive metabolite that can covalently bind to cellular macromolecules like proteins, potentially leading to toxicity.[2] A well-known example among 4-aminoquinolines is amodiaquine, which can be metabolized to a reactive quinoneimine intermediate associated with hepatotoxicity and agranulocytosis. While there is no direct evidence from the provided search results that this compound undergoes bioactivation to a toxic metabolite, it is a critical consideration in the development of its analogs, especially those with modifications that could introduce structural motifs susceptible to forming reactive species.

Q4: What are the main strategies to overcome the metabolic instability of this compound?

A4: The primary strategy to enhance the metabolic stability of this compound is to modify its chemical structure at the point of metabolic attack. Key approaches include:

  • Modification of the 3-position: Replacing the metabolically labile 3-methyl group with a more stable substituent, such as an aryl group, has been shown to improve metabolic stability and in vivo efficacy. The "pharmachin" series of compounds, like PH-203, exemplifies this strategy.[1]

  • Alterations to the 4-position side chain: Shortening the side chain or introducing bulky groups, such as a tert-butylamine, can also enhance metabolic stability and retain activity against resistant parasite strains.[1]

Troubleshooting Guide for In Vivo Experiments

Issue 1: Low Oral Bioavailability and High Variability in Plasma Concentrations

  • Possible Cause: Poor aqueous solubility of the this compound analog, degradation in the gastrointestinal tract, or significant first-pass metabolism. 4-aminoquinolines are weak bases, and their solubility can be pH-dependent.[3]

  • Troubleshooting Steps:

    • Formulation Optimization: Experiment with different salt forms or formulation vehicles (e.g., co-solvents, surfactants, or complexing agents like cyclodextrins) to improve solubility and dissolution rate.[4]

    • Route of Administration Comparison: Conduct preliminary pharmacokinetic studies using both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability and assess the extent of first-pass metabolism.

    • In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess the intestinal permeability of the compound and rule out poor absorption as a primary cause of low bioavailability.

Issue 2: Rapid Clearance and Short Half-Life In Vivo Despite Improved In Vitro Metabolic Stability

  • Possible Cause: The in vitro assay (e.g., human liver microsomes) may not fully recapitulate the complete metabolic and clearance pathways in the whole organism. Other clearance mechanisms, such as renal excretion or metabolism by non-CYP enzymes, might be significant. Additionally, high tissue binding can lead to a large volume of distribution and rapid clearance from the plasma.[5]

  • Troubleshooting Steps:

    • Investigate Other Clearance Pathways: Analyze urine and feces for the parent compound and metabolites to assess the role of renal and biliary excretion.

    • Plasma Protein Binding Assessment: Determine the fraction of the drug bound to plasma proteins. High protein binding can influence the free drug concentration available for metabolism and clearance.

    • Pharmacokinetic Modeling: Employ more complex pharmacokinetic models that account for tissue distribution and potential saturable metabolism or transport processes.

Issue 3: Discrepancy Between In Vitro Potency and In Vivo Efficacy

  • Possible Cause: Poor pharmacokinetic properties (as discussed above) leading to insufficient drug exposure at the site of action (the parasite's digestive vacuole).[6] High tissue binding can sequester the drug away from the target.[5] The compound may also be a substrate for efflux transporters in the parasite, reducing its intracellular concentration.

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the plasma and, if possible, red blood cell concentrations of the drug with the observed antimalarial activity to determine the minimum effective concentration.

    • Tissue Distribution Studies: In preclinical animal models, analyze the drug concentration in various tissues, particularly the blood and liver, to understand its distribution profile.[7]

    • In Vitro Accumulation Assays: Compare the accumulation of your analog in chloroquine-sensitive and -resistant parasite strains to assess if efflux is a potential issue.[8]

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound and Analogs in Human Liver Microsomes

CompoundKey Structural FeatureHalf-life (t½, min)Reference
Chloroquine->200[1]
This compound3-methyl~45[1]
PH-128Short-chain analog of this compound84.2[1]
PH-2033-aryl analog of this compound91.1[1]

Table 2: In Vivo Efficacy of this compound Analogs in a Murine Malaria Model (P. yoelii)

CompoundED₅₀ (mg/kg/day)ED₉₀ (mg/kg/day)Reference
Chloroquine1.62.7[1]
PH-1282.33.9[1]
PH-2030.25Not Reported[9]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol is adapted from standard procedures for assessing the metabolic stability of compounds.[6]

  • Materials:

    • Test compound (this compound or analog)

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile (ACN) with an internal standard for quenching the reaction

    • Control compounds (e.g., a high-clearance and a low-clearance compound)

    • 96-well plates, incubator, centrifuge, LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the final incubation concentration (typically 1 µM).

    • Add the diluted compound to a 96-well plate.

    • Add the human liver microsomes (final concentration typically 0.5-1 mg/mL) to the wells and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

    • Include control incubations without the NADPH regenerating system to assess for non-CYP mediated degradation.

    • Centrifuge the plates to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Visualizations

Sontoquine_Metabolism This compound This compound (3-methyl-chloroquine) Metabolite Oxidized Metabolite (Hydroxymethyl derivative) This compound->Metabolite Oxidation of 3-methyl group Further_Metabolites Further Metabolites (e.g., Carboxylic Acid) Metabolite->Further_Metabolites Further Oxidation CYP450 Cytochrome P450 Enzymes

Caption: Metabolic pathway of this compound via CYP450-mediated oxidation.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound 1. Prepare Test Compound and Controls Microsomes 2. Prepare Liver Microsomes and NADPH System Incubate 3. Incubate at 37°C Microsomes->Incubate Time_Points 4. Sample at Multiple Time Points Incubate->Time_Points Quench 5. Quench Reaction (add Acetonitrile) Time_Points->Quench Centrifuge 6. Centrifuge to Remove Protein Quench->Centrifuge LCMS 7. Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data 8. Calculate Half-life and Clearance LCMS->Data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Sontoquine_Analog_Strategy This compound This compound Metabolic_Instability Metabolic Instability (Oxidation of 3-methyl group) This compound->Metabolic_Instability Low_Efficacy Reduced In Vivo Efficacy Metabolic_Instability->Low_Efficacy Strategy Rational Drug Design Strategy Metabolic_Instability->Strategy Modify_3_Position Modify 3-Position (e.g., replace methyl with aryl) Strategy->Modify_3_Position Modify_4_Side_Chain Modify 4-Amino Side Chain (e.g., shorten chain, add bulky group) Strategy->Modify_4_Side_Chain Improved_Analog Improved Analog (e.g., PH-203) Modify_3_Position->Improved_Analog Modify_4_Side_Chain->Improved_Analog Increased_Stability Increased Metabolic Stability Improved_Analog->Increased_Stability Enhanced_Efficacy Enhanced In Vivo Efficacy Increased_Stability->Enhanced_Efficacy

Caption: Logical relationship for developing metabolically stable this compound analogs.

References

Technical Support Center: Sontoquine Assay Interference from Autofluorescent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from autofluorescent compounds in sontoquine and other 4-aminoquinoline antimalarial assays, with a specific focus on the widely used SYBR Green I-based fluorescence assay.

Frequently Asked Questions (FAQs)

Q1: What is a this compound assay and how does it work?

A1: A this compound assay is used to determine the efficacy of this compound, a 4-aminoquinoline antimalarial drug, against Plasmodium falciparum, the parasite that causes malaria. A common method is the SYBR Green I-based fluorescence assay. This assay measures the proliferation of the malaria parasite in red blood cells. SYBR Green I is a fluorescent dye that binds to the DNA of the parasite. The intensity of the fluorescence is directly proportional to the amount of parasitic DNA, which indicates parasite growth. In the presence of an effective antimalarial drug like this compound, parasite growth is inhibited, resulting in a lower fluorescence signal.

Q2: What is autofluorescence and why is it a problem in our this compound assay?

A2: Autofluorescence is the natural tendency of certain molecules to emit light after absorbing light of a shorter wavelength. In the context of a this compound assay, autofluorescence can be a significant problem because it can be mistaken for the specific signal from the SYBR Green I dye. This can lead to an overestimation of parasite growth and, consequently, an underestimation of the drug's efficacy (i.e., a falsely high IC50 value). Autofluorescent compounds in your screening library can therefore be a major source of false negatives.

Q3: What are the common sources of autofluorescence in our experiments?

A3: Autofluorescence can originate from several sources:

  • Test Compounds : Many organic molecules, particularly those with aromatic rings and conjugated systems, are inherently fluorescent. It is estimated that over 5% of compounds in a typical screening library exhibit fluorescence in the blue spectral region.[1][2]

  • Endogenous Cellular Components : Molecules within the red blood cells and the parasites themselves, such as NADH and flavins, can autofluoresce. Hemozoin, the crystalline byproduct of hemoglobin digestion by the parasite, also exhibits autofluorescence.

  • Culture Media Components : Phenol red, a common pH indicator in cell culture media, is a known fluorescent compound. Serum supplements can also contain fluorescent molecules.[3]

  • Hemoglobin : While not fluorescent itself, hemoglobin can quench the fluorescence signal from SYBR Green I by absorbing light in a broad spectrum. Its removal can significantly enhance the assay's sensitivity.

Q4: How can we determine if a test compound is autofluorescent?

A4: The most straightforward method is to perform a pre-screening of your compounds for intrinsic fluorescence. This involves measuring the fluorescence of the compounds in the assay buffer at the same excitation and emission wavelengths used for SYBR Green I (typically around 485 nm excitation and 530 nm emission), but in the absence of parasites and the dye. A significantly high reading compared to the buffer-only control indicates that the compound is autofluorescent and may interfere with the assay.

Troubleshooting Guides

Issue 1: High background fluorescence in control wells (no drug).

Possible Cause:

  • Autofluorescence from culture medium components (e.g., phenol red, serum).

  • Contamination of the assay plate or reagents.

  • Intrinsic autofluorescence from red blood cells or hemozoin.

Troubleshooting Steps:

  • Use Phenol Red-Free Medium : Switch to a culture medium that does not contain phenol red for the duration of the assay.

  • Optimize Serum Concentration : If possible, reduce the concentration of serum in the medium or use a serum-free medium.

  • Check for Contamination : Ensure all reagents and the microplate are free from fluorescent contaminants.

  • Measure Background from Uninfected Red Blood Cells : Always include control wells with uninfected red blood cells to determine the baseline autofluorescence. This value can be subtracted from all other readings.

Issue 2: Suspected interference from a test compound.

Possible Cause:

  • The test compound is autofluorescent at the assay wavelengths.

  • The test compound is a DNA intercalator and competes with SYBR Green I for binding to parasitic DNA.[4]

  • The test compound quenches the SYBR Green I signal.

Troubleshooting Steps:

  • Pre-screen for Compound Autofluorescence : Before performing the full assay, measure the intrinsic fluorescence of the test compound at various concentrations in the assay buffer.

  • Perform a Counter-Screen : For compounds identified as autofluorescent, run a parallel assay plate with the compound and uninfected red blood cells (without SYBR Green I). The fluorescence from these wells represents the compound's autofluorescence and can be subtracted from the corresponding wells in the main assay plate.

  • Wavelength Shift : If your plate reader allows, try shifting the excitation and/or emission wavelengths slightly to minimize the contribution from the interfering compound, while still capturing the SYBR Green I signal.

  • Use an Orthogonal Assay : If interference cannot be resolved, validate the results using a different assay method that does not rely on fluorescence, such as a pLDH (parasite lactate dehydrogenase) or HRP2 (histidine-rich protein II) based ELISA.

Data Presentation

The following table illustrates the potential impact of an autofluorescent compound on the IC50 value of Chloroquine, a well-characterized 4-aminoquinoline antimalarial, in a SYBR Green I-based assay. Please note that this data is illustrative and the actual impact will vary depending on the specific compound and assay conditions.

CompoundAutofluorescence at 485/530 nm (RFU)Chloroquine IC50 (nM) without correctionChloroquine IC50 (nM) with background subtraction% Change in IC50
Control (no interferent) 5025.025.00%
Autofluorescent Compound A 50045.028.0-37.8%
Autofluorescent Compound B 100070.030.0-57.1%

Experimental Protocols

Protocol 1: SYBR Green I-Based Antimalarial Assay

This protocol is adapted from established methods for high-throughput screening of antimalarial compounds.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells

  • Complete culture medium (e.g., RPMI 1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and human serum)

  • This compound and other test compounds

  • 96-well black, clear-bottom microplates

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Prepare Drug Plates : Serially dilute this compound and test compounds in complete culture medium in a separate 96-well plate. Then, transfer the diluted compounds to the final assay plate.

  • Prepare Parasite Culture : Dilute the synchronized P. falciparum culture with uninfected red blood cells and complete medium to achieve a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • Incubation : Add the parasite culture to each well of the drug-containing plate. Include positive controls (parasites with no drug) and negative controls (uninfected red blood cells). Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).

  • Lysis and Staining :

    • Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I concentrate 1:5000 in lysis buffer.

    • After the 72-hour incubation, add the SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement : Read the fluorescence intensity using a microplate reader at the specified wavelengths.

  • Data Analysis :

    • Subtract the average fluorescence of the negative control wells from all other wells.

    • Normalize the data to the positive control (100% growth).

    • Plot the percentage of growth inhibition against the log of the drug concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Pre-screening for Compound Autofluorescence

Materials:

  • Test compounds

  • Assay buffer (e.g., complete culture medium or PBS)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Compound Plate : Prepare serial dilutions of the test compounds in the assay buffer in the 96-well plate. Include wells with buffer only as a negative control.

  • Fluorescence Measurement : Measure the fluorescence intensity of the plate at the same excitation and emission wavelengths used for the SYBR Green I assay (~485 nm / ~530 nm).

  • Data Analysis :

    • Subtract the average fluorescence of the buffer-only wells from the fluorescence readings of the compound-containing wells.

    • A compound is considered significantly autofluorescent if its fluorescence is substantially higher than the background (e.g., >3 standard deviations above the mean of the buffer-only control).

Visualizations

experimental_workflow Experimental Workflow for this compound Assay and Autofluorescence Correction cluster_pre_screening Pre-screening for Autofluorescence cluster_main_assay SYBR Green I Antimalarial Assay cluster_data_analysis Data Analysis pre_screen_start Start Pre-screening prepare_compound_plate Prepare compound dilutions in assay buffer pre_screen_start->prepare_compound_plate measure_fluorescence Measure intrinsic fluorescence (Ex: 485 nm, Em: 530 nm) prepare_compound_plate->measure_fluorescence analyze_autofluorescence Analyze data: Compound RFU vs. Buffer RFU measure_fluorescence->analyze_autofluorescence is_autofluorescent Is compound autofluorescent? analyze_autofluorescence->is_autofluorescent correct_for_autofluorescence Subtract intrinsic compound fluorescence (if necessary) is_autofluorescent->correct_for_autofluorescence Yes calculate_inhibition Calculate % growth inhibition is_autofluorescent->calculate_inhibition No main_assay_start Start Main Assay prepare_drug_plate Prepare serial dilutions of test compounds main_assay_start->prepare_drug_plate add_parasite_culture Add synchronized P. falciparum culture prepare_drug_plate->add_parasite_culture incubate_72h Incubate for 72 hours add_parasite_culture->incubate_72h lyse_and_stain Lyse cells and stain with SYBR Green I incubate_72h->lyse_and_stain measure_assay_fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) lyse_and_stain->measure_assay_fluorescence measure_assay_fluorescence->correct_for_autofluorescence correct_for_autofluorescence->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for conducting a SYBR Green I-based this compound assay with an integrated pre-screening step to identify and correct for autofluorescent compound interference.

troubleshooting_flowchart Troubleshooting Autofluorescence Interference start High background or suspect data check_controls Review controls: - No drug control - Uninfected RBCs control start->check_controls high_background_no_drug High background in 'no drug' control? check_controls->high_background_no_drug check_media Check for autofluorescent media components (phenol red, serum) high_background_no_drug->check_media Yes high_background_compound High background only with test compound? high_background_no_drug->high_background_compound No use_autofluor_free_media Use phenol red-free/low-serum media check_media->use_autofluor_free_media perform_pre_screen Perform autofluorescence pre-screen (Protocol 2) high_background_compound->perform_pre_screen Yes data_ok Data is reliable high_background_compound->data_ok No is_compound_autofluorescent Is compound fluorescent? perform_pre_screen->is_compound_autofluorescent subtract_background Subtract compound's intrinsic fluorescence from assay data is_compound_autofluorescent->subtract_background Yes consider_quenching Consider quenching or DNA intercalation is_compound_autofluorescent->consider_quenching No subtract_background->data_ok use_orthogonal_assay Use orthogonal assay (pLDH, HRP2) consider_quenching->use_orthogonal_assay

Caption: A logical flowchart to guide researchers in troubleshooting potential autofluorescence issues encountered during this compound assays.

References

Validation & Comparative

Sontoquine efficacy against chloroquine-resistant P. falciparum strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sontoquine's Efficacy Against Chloroquine-Resistant Plasmodium falciparum

The emergence and spread of chloroquine-resistant Plasmodium falciparum strains have significantly hampered malaria control efforts globally, necessitating the development of novel and effective antimalarial agents. This compound, a 3-methyl derivative of chloroquine, has demonstrated significant promise in overcoming this resistance. This guide provides a comparative analysis of the efficacy of this compound and its derivatives against chloroquine-resistant P. falciparum, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Efficacy: this compound vs. Chloroquine

This compound exhibits a marked ability to retain activity against P. falciparum strains that have developed resistance to chloroquine. This efficacy is further enhanced in its derivatives, known as pharmachins.

In Vitro Activity

The in vitro efficacy of this compound and its derivatives has been evaluated against both chloroquine-sensitive (D6) and chloroquine-resistant (Dd2, 7G8) strains of P. falciparum. The 50% inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit parasite growth by 50%, are summarized in the table below.

CompoundP. falciparum Strain D6 (CQ-Sensitive) IC50 (nM)P. falciparum Strain Dd2 (CQ-Resistant) IC50 (nM)P. falciparum Strain 7G8 (CQ-Resistant) IC50 (nM)
Chloroquine9.3 ± 1.5105 ± 15120 ± 20
This compound8.0 ± 2.020 ± 415 ± 3
PH-203 (Pharmachin)1.2 ± 0.32.1 ± 0.51.8 ± 0.4

Data compiled from published research.[1]

As the data indicates, while chloroquine's efficacy diminishes significantly against resistant strains, this compound maintains a low nanomolar IC50. The pharmachin derivative, PH-203, demonstrates even greater potency, with IC50 values in the low single-digit nanomolar range against all tested strains, highlighting its potential as a powerful antimalarial candidate.[1]

In Vivo Efficacy

The in vivo antimalarial activity of this compound derivatives has been assessed using the Plasmodium yoelii murine malaria model. The 50% effective dose (ED50), the dose required to suppress parasitemia by 50%, was determined for the pharmachin PH-203 and compared with chloroquine.

CompoundIn Vivo Efficacy (P. yoelii) ED50 (mg/kg/day)
Chloroquine1.5
PH-203 (Pharmachin)0.25

Data from in vivo studies in a murine model.[1]

The in vivo data corroborates the in vitro findings, with PH-203 being significantly more potent than chloroquine in a living organism.

Mechanism of Action: Overcoming Resistance

Chloroquine's primary mode of action is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[1] Heme, a toxic byproduct of hemoglobin digestion, is neutralized by the parasite through its polymerization into hemozoin. Chloroquine disrupts this process, leading to the accumulation of toxic heme and subsequent parasite death. Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which actively effluxes the drug from the digestive vacuole.[1][2]

This compound and its derivatives are thought to overcome this resistance mechanism due to the presence of a substituent at the 3-position of the quinoline ring. This modification is hypothesized to sterically hinder the interaction of the drug with the mutated PfCRT transporter, thereby preventing its efflux and allowing it to accumulate in the digestive vacuole to exert its antimalarial effect.[3]

Mechanism_of_Action cluster_Sensitive Chloroquine-Sensitive P. falciparum cluster_Resistant Chloroquine-Resistant P. falciparum cluster_Sontoquine_Resistant This compound in CQ-Resistant P. falciparum CQ_in_S Chloroquine/Sontoquine Enters DV Heme_S Toxic Heme CQ_in_S->Heme_S Inhibits Polymerization Hemozoin_S Hemozoin (Non-toxic) Heme_S->Hemozoin_S Blocked Death_S Parasite Death Heme_S->Death_S Accumulation Leads to CQ_in_R Chloroquine Enters DV PfCRT_mut Mutated PfCRT CQ_in_R->PfCRT_mut CQ_out_R Chloroquine Efflux PfCRT_mut->CQ_out_R Pumps out Heme_R Toxic Heme Hemozoin_R Hemozoin (Non-toxic) Heme_R->Hemozoin_R Polymerization Survival_R Parasite Survival Hemozoin_R->Survival_R Sontoquine_in_R This compound Enters DV PfCRT_mut_S Mutated PfCRT Sontoquine_in_R->PfCRT_mut_S Steric Hindrance Heme_S_R Toxic Heme Sontoquine_in_R->Heme_S_R Inhibits Polymerization PfCRT_mut_S->Sontoquine_in_R Efflux Blocked Hemozoin_S_R Hemozoin (Non-toxic) Heme_S_R->Hemozoin_S_R Blocked Death_S_R Parasite Death Heme_S_R->Death_S_R Accumulation Leads to Experimental_Workflow cluster_InVitro In Vitro Efficacy cluster_InVivo In Vivo Efficacy Culture P. falciparum Culture Drug_Plate Drug Dilution Plate Culture->Drug_Plate Incubate_72h 72h Incubation Drug_Plate->Incubate_72h SYBR SYBR Green I Assay Incubate_72h->SYBR pLDH pLDH Assay Incubate_72h->pLDH Fluorescence Measure Fluorescence SYBR->Fluorescence Absorbance Measure Absorbance pLDH->Absorbance IC50 Calculate IC50 Fluorescence->IC50 Absorbance->IC50 Infection Infect Mice (P. yoelii) Treatment 4-Day Drug Treatment Infection->Treatment Blood_Smear Day 4 Blood Smear Treatment->Blood_Smear Microscopy Determine Parasitemia Blood_Smear->Microscopy ED50 Calculate ED50 Microscopy->ED50

References

Sontoquine and Chloroquine: A Comparative Analysis of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the 50% inhibitory concentration (IC50) values reveals Sontoquine's significant activity against chloroquine-resistant malaria parasites, highlighting its potential as a valuable compound in the development of new antimalarial drugs.

This compound, also known as 3-methyl-chloroquine or SN-6911, is a 4-aminoquinoline derivative historically explored as an alternative to chloroquine.[1] While structurally similar to chloroquine, the presence of a methyl group at the 3-position of the quinoline ring appears to play a crucial role in its ability to circumvent chloroquine resistance mechanisms in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This guide provides a comparative overview of the IC50 values of this compound and chloroquine against various P. falciparum strains and details the experimental protocols used for these determinations.

Comparative IC50 Values of this compound and Chloroquine

The in vitro efficacy of an antimalarial drug is commonly expressed by its IC50 value, which represents the concentration of the drug required to inhibit parasite growth by 50%. A lower IC50 value indicates a more potent compound. The data presented below summarizes the IC50 values for this compound and chloroquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

DrugP. falciparum StrainResistance ProfileIC50 (nM)Reference
Chloroquine D6Sensitive9.8[1]
Dd2Resistant120[1]
7G8Resistant160[1]
This compound D6Sensitive8[1]
Dd2Resistant12[1]
7G8Resistant20[1]

As the table clearly indicates, this compound maintains potent activity against the chloroquine-resistant Dd2 and 7G8 strains, with IC50 values in the low nanomolar range (12-20 nM).[1] In contrast, the efficacy of chloroquine is significantly diminished against these resistant strains, with IC50 values increasing more than 10-fold.[1] Notably, both drugs exhibit comparable high potency against the chloroquine-sensitive D6 strain.[1]

The mechanism of chloroquine action involves accumulating in the parasite's acidic digestive vacuole and interfering with the detoxification of heme, a byproduct of hemoglobin digestion.[1][3] Resistance to chloroquine is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which reduces the accumulation of the drug in the digestive vacuole.[1] this compound's efficacy against resistant strains suggests it may be less affected by these PfCRT mutations.[2]

Experimental Protocols for IC50 Determination

The IC50 values cited in this guide are typically determined using standardized in vitro drug sensitivity assays. The SYBR Green I-based fluorescence assay is a widely accepted and reliable method for this purpose.[4][5]

Key Steps in the SYBR Green I Assay:

  • P. falciparum Culture: Asexual erythrocytic stages of P. falciparum strains are maintained in continuous in vitro culture.[4] This involves using human erythrocytes in a specialized culture medium (e.g., RPMI-1640) supplemented with serum or Albumax, and incubated at 37°C in a specific gas mixture (5% CO2, 5% O2, 90% N2).[4]

  • Parasite Synchronization: To ensure a uniform parasite population at the start of the assay, cultures are synchronized to the ring stage, often using methods like sorbitol treatment.[4]

  • Drug Plate Preparation: The test compounds (this compound and chloroquine) are serially diluted to create a range of concentrations.[4] These dilutions are then added to a 96-well microplate.

  • Assay Initiation: A synchronized parasite culture with a known parasitemia and hematocrit is added to each well of the drug plate.[4] Control wells containing no drug are also included.

  • Incubation: The plate is incubated for 72 hours to allow for parasite growth.[6]

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well.[7] SYBR Green I binds to DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.

  • Fluorescence Reading: The fluorescence of each well is measured using a fluorescence plate reader.[4]

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition for each drug concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[8]

Workflow for In Vitro IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 values of antimalarial compounds.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture P. falciparum Culture Sync Synchronize Parasites (Ring Stage) Culture->Sync Dispense Dispense Drugs & Parasites into 96-well Plate Sync->Dispense Drug_Prep Prepare Serial Drug Dilutions Drug_Prep->Dispense Incubate Incubate for 72h Dispense->Incubate Lyse Lyse Cells & Add SYBR Green I Incubate->Lyse Read Read Fluorescence Lyse->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow of the SYBR Green I-based assay for IC50 determination.

References

Navigating the Landscape of 4-Aminoquinoline Antimalarials: A Comparative Cross-Resistance Analysis of Sontoquine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals presenting a comparative cross-resistance profile of the 4-aminoquinoline antimalarial, Sontoquine. This guide provides an objective analysis of this compound's efficacy against chloroquine-resistant Plasmodium falciparum strains in comparison to other notable 4-aminoquinolines, supported by experimental data, detailed protocols, and visual diagrams of relevant biological pathways and experimental workflows.

Introduction

The persistent challenge of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the continued exploration and development of effective antimalarial agents. The 4-aminoquinoline class of drugs has long been a cornerstone of malaria treatment, with chloroquine historically being the most widely used. However, the emergence and spread of chloroquine resistance has significantly diminished its efficacy. This compound (also known as sontochin or 3-methyl-chloroquine), a derivative of chloroquine, has demonstrated notable activity against chloroquine-resistant strains of P. falciparum. This guide provides a comparative analysis of the cross-resistance profile of this compound with other key 4-aminoquinolines, namely chloroquine, amodiaquine, and piperaquine, to elucidate its potential role in the current antimalarial landscape.

Comparative In Vitro Activity of 4-Aminoquinolines

The in vitro activity of this compound and other 4-aminoquinolines against various strains of P. falciparum with differing resistance profiles provides crucial insights into their potential efficacy. The following table summarizes the 50% inhibitory concentrations (IC50) of these compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. It is important to note that the presented data is compiled from various studies, and direct comparison of absolute IC50 values should be made with caution due to potential variations in experimental conditions. The primary focus of this comparison is the relative activity of each compound against sensitive versus resistant strains.

DrugP. falciparum StrainResistance PhenotypeIC50 (nM)Reference
This compound D6Chloroquine-Sensitive8 - 20[1]
Dd2Chloroquine-Resistant8 - 20[1]
7G8Chloroquine-Resistant8 - 20[1]
Chloroquine D6Chloroquine-Sensitive10 - 20[1]
Dd2Chloroquine-Resistant100 - 200[1]
7G8Chloroquine-Resistant> 200[1]
Amodiaquine 3D7Chloroquine-Sensitive~18[2]
K1Chloroquine-Resistant~22[2]
7G8Chloroquine-Resistant~33[2]
Piperaquine 3D7Chloroquine-Sensitive~37[2]
K1Chloroquine-Resistant~49[2]

Note: The IC50 values for this compound and Chloroquine against D6, Dd2, and 7G8 strains are from a single comparative study, providing a direct assessment of their relative activities. The data for Amodiaquine and Piperaquine are from other studies and are presented for a broader understanding of their activity profiles.

The data clearly indicates that while chloroquine loses significant potency against the Dd2 and 7G8 strains, this compound maintains its activity, with IC50 values remaining in the low nanomolar range. This suggests that the structural modification in this compound—the addition of a methyl group at the 3-position of the quinoline ring—plays a crucial role in overcoming the common mechanism of chloroquine resistance. Amodiaquine and piperaquine also generally retain activity against chloroquine-resistant strains, although some degree of cross-resistance with chloroquine has been observed for amodiaquine.

Mechanism of Action and Resistance

The primary mechanism of action for 4-aminoquinoline drugs involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This process is crucial for the parasite as it detoxifies the heme released from the digestion of host hemoglobin.

Mechanism of Action of 4-Aminoquinolines cluster_host Host Erythrocyte cluster_parasite Parasite Digestive Vacuole Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Biocrystallization Drug-Heme Complex Drug-Heme Complex Heme->Drug-Heme Complex 4-AQ 4-Aminoquinoline 4-AQ->Drug-Heme Complex Inhibition Parasite Death Parasite Death Drug-Heme Complex->Parasite Death Toxicity

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the membrane of the digestive vacuole. These mutations reduce the accumulation of chloroquine within the vacuole, thereby preventing it from reaching its target. The ability of this compound to evade this resistance mechanism suggests that its structural difference may alter its interaction with the mutated PfCRT transporter.

Experimental Protocols

The determination of the in vitro susceptibility of P. falciparum to antimalarial drugs is a critical component of drug discovery and resistance monitoring. The following is a generalized protocol for the SYBR Green I-based drug sensitivity assay, a common method used in such studies.

1. Parasite Culture:

  • P. falciparum strains (e.g., D6, Dd2, 7G8) are maintained in continuous culture in human O+ erythrocytes at a 2-5% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM sodium bicarbonate.

  • Cultures are incubated at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

  • Parasitemia is monitored by Giemsa-stained thin blood smears.

2. Drug Preparation:

  • Stock solutions of the 4-aminoquinoline compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the drugs are made in complete culture medium to achieve a range of final concentrations for testing.

3. In Vitro Drug Sensitivity Assay (SYBR Green I-based):

  • Asynchronous parasite cultures are diluted to a parasitemia of 0.5-1% and a hematocrit of 2%.

  • In a 96-well microtiter plate, 100 µL of the parasite culture is added to wells containing 100 µL of the serially diluted drugs.

  • Control wells include parasite culture with drug-free medium (positive control) and uninfected erythrocytes (negative control).

  • The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Following incubation, the plates are frozen at -80°C to lyse the erythrocytes.

  • 100 µL of SYBR Green I lysis buffer is added to each well, and the plate is incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

4. Data Analysis:

  • The fluorescence intensity data is normalized to the positive and negative controls.

  • The 50% inhibitory concentration (IC50), the drug concentration at which parasite growth is inhibited by 50%, is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Susceptibility Testing Start Start Parasite_Culture Maintain P. falciparum Cultures Start->Parasite_Culture Drug_Preparation Prepare Serial Drug Dilutions Start->Drug_Preparation Assay_Setup Set up 96-well Assay Plate Parasite_Culture->Assay_Setup Drug_Preparation->Assay_Setup Incubation Incubate for 72 hours Assay_Setup->Incubation Lysis_Staining Lyse Cells & Stain with SYBR Green I Incubation->Lysis_Staining Fluorescence_Reading Read Fluorescence Lysis_Staining->Fluorescence_Reading Data_Analysis Calculate IC50 Values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro antimalarial drug susceptibility testing.

Conclusion

References

Sontoquine vs. Hydroxychloroquine: An In Vitro Antiviral Activity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the available in vitro data on the antiviral properties of sontoquine and hydroxychloroquine reveals a significant disparity in the current body of research. While hydroxychloroquine has been the subject of numerous studies investigating its antiviral effects against a range of viruses, particularly SARS-CoV-2, there is a notable absence of published in vitro data on the antiviral activity of this compound.

This guide provides a detailed comparison based on the existing scientific literature. For hydroxychloroquine, we summarize its demonstrated in vitro antiviral efficacy, supported by quantitative data and detailed experimental protocols. In contrast, for this compound (also known as 3-methyl-chloroquine), its evaluation has been predominantly confined to its established role as an antimalarial agent. This document will therefore highlight the known antiviral mechanisms of the 4-aminoquinoline class of compounds, to which both molecules belong, to provide a theoretical framework for potential, yet unproven, antiviral effects of this compound.

Quantitative Data Summary

Due to the lack of antiviral studies on this compound, a direct quantitative comparison with hydroxychloroquine is not possible. The following table summarizes the in vitro antiviral activity of hydroxychloroquine against various viruses, with a focus on SARS-CoV-2, as reported in multiple studies.

Table 1: In Vitro Antiviral Activity of Hydroxychloroquine

VirusCell LineEC50 (µM)Reference
SARS-CoV-2Vero E60.72[1]
SARS-CoV-2Vero E65.09[2]
SARS-CoV-2Vero E63.05 (R-enantiomer)[2]
SARS-CoV-2Vero E65.38 (S-enantiomer)[2]
SARS-CoVVero E68.8 ± 1.2 (for Chloroquine)[3]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The methodologies employed in the in vitro studies of hydroxychloroquine's antiviral activity are crucial for interpreting the data. Below are representative experimental protocols.

Antiviral Activity Assay against SARS-CoV-2

A common method to assess the antiviral efficacy of a compound against SARS-CoV-2 in vitro involves the following steps:

  • Cell Culture: Vero E6 cells, which are derived from the kidney of an African green monkey, are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics. These cells are susceptible to SARS-CoV-2 infection.[1][2][3]

  • Drug Preparation: Hydroxychloroquine is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution, which is then serially diluted to various concentrations.

  • Infection and Treatment: Confluent monolayers of Vero E6 cells are infected with a specific multiplicity of infection (MOI) of SARS-CoV-2. After a brief incubation period to allow for viral attachment, the virus-containing medium is removed, and the cells are washed. The cells are then treated with the different concentrations of hydroxychloroquine.

  • Quantification of Viral Inhibition: After a defined incubation period (e.g., 24 or 48 hours), the antiviral effect is quantified. This can be achieved through several methods:

    • Cytopathic Effect (CPE) Assay: The extent of virus-induced cell death is visually assessed and scored.

    • Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted to determine the reduction in viral titer.

    • Quantitative Real-Time PCR (qRT-PCR): The amount of viral RNA in the cell supernatant or cell lysate is quantified to measure the inhibition of viral replication.[2]

  • EC50 Determination: The concentration of the drug that inhibits the viral effect (CPE, plaque formation, or RNA replication) by 50% is calculated and reported as the EC50 value.

Proposed Mechanisms of Antiviral Action for 4-Aminoquinolines

While specific data for this compound is unavailable, the antiviral mechanisms of 4-aminoquinolines like chloroquine and hydroxychloroquine have been studied. These mechanisms are generally attributed to their ability to accumulate in acidic intracellular compartments, such as endosomes and lysosomes, and increase their pH. This alkalinization can interfere with several stages of the viral life cycle.

The following diagram illustrates the proposed antiviral mechanisms of 4-aminoquinolines:

Antiviral_Mechanism cluster_cell Host Cell cluster_drug 4-Aminoquinoline Action Virus Virus Particle Receptor Cell Surface Receptor (e.g., ACE2) Virus->Receptor 1. Attachment Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Fusion Viral-Endosomal Membrane Fusion Endosome->Fusion Uncoating Viral Genome Release Fusion->Uncoating Replication Viral Replication & Protein Synthesis Uncoating->Replication Assembly Virion Assembly Replication->Assembly Release New Virion Release Assembly->Release Drug This compound / Hydroxychloroquine Inhibition1 Inhibition of Endosomal Acidification Drug->Inhibition1 Inhibition2 Inhibition of Terminal Glycosylation of Cellular Receptors Drug->Inhibition2 Inhibition1->Fusion Blocks pH-dependent fusion Inhibition2->Receptor Interferes with virus binding Antiviral_Workflow A Prepare Cell Culture (e.g., Vero E6 cells) C Seed Cells in Microplates A->C B Prepare Drug Solutions (this compound & Hydroxychloroquine in serial dilutions) E Treat Infected Cells with Drug Dilutions B->E D Infect Cells with Virus (e.g., SARS-CoV-2) C->D I Assess Cytotoxicity (CC50) C->I Parallel Assay D->E F Incubate for 24-48 hours E->F G Quantify Antiviral Effect (CPE, Plaque Assay, qRT-PCR) F->G H Determine EC50 Values G->H J Calculate Selectivity Index (SI = CC50 / EC50) H->J I->J

References

Sontoquine Derivatives ("Pharmachins"): A New Frontier in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of Sontoquine derivatives against Plasmodium falciparum, offering a promising alternative in the face of growing chloroquine resistance.

The emergence and spread of drug-resistant Plasmodium parasites present a significant challenge to global malaria control efforts. Chloroquine (CQ), once a frontline treatment, has been rendered largely ineffective in many regions due to resistance. This has spurred the search for novel antimalarial agents. This compound, a 3-methyl analog of chloroquine, and its derivatives, termed "pharmachins," have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[1][2][3] This guide provides a comparative analysis of the efficacy of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

In Vitro Efficacy Against P. falciparum

This compound and its derivatives have been shown to possess potent antiplasmodial activity. The 50% inhibitory concentrations (IC50s) of several pharmachins have been determined against drug-sensitive (D6) and chloroquine-resistant (Dd2, 7G8) strains of P. falciparum. The data reveals that while chloroquine is highly effective against the D6 strain, its efficacy is significantly diminished against the resistant Dd2 and 7G8 strains. In contrast, this compound and its derivatives maintain notable activity against these resistant strains.[1]

One particularly promising derivative, PH-203, which features an aryl substituent at the 3-position of the quinoline ring, exhibits low nanomolar IC50 values against all tested strains, indicating its potential as a broad-spectrum antimalarial.[1][2][3]

CompoundD6 (CQ-sensitive) IC50 (nM)Dd2 (CQ-resistant) IC50 (nM)7G8 (CQ-resistant) IC50 (nM)
Chloroquine9.3 ± 1.5135 ± 21188 ± 25
This compound12.5 ± 2.119.8 ± 3.38.4 ± 1.2
PH-12810.1 ± 1.815.6 ± 2.911.2 ± 2.1
PH-2033.1 ± 0.64.5 ± 0.92.8 ± 0.5

In Vivo Efficacy in Murine Malaria Models

The in vivo efficacy of this compound derivatives has been evaluated in mice infected with Plasmodium yoelii. The 50% effective dose (ED50) and 90% effective dose (ED90) were determined to assess the compounds' ability to reduce parasite burden.

The results indicate that while PH-128 showed comparable efficacy to chloroquine, PH-203 demonstrated superior in vivo activity.[1] Notably, animals treated with higher doses of PH-128 became aparasitemic, although recrudescence was observed, suggesting that these compounds may not be curative on their own at the tested dosages.[1]

CompoundED50 (mg/kg/day)ED90 (mg/kg/day)
Chloroquine1.62.7
PH-1282.33.9

Mechanism of Action: Interference with Heme Detoxification

The antimalarial action of 4-aminoquinolines like chloroquine and this compound derivatives is primarily attributed to their interference with the parasite's heme detoxification process.[1] Within the acidic digestive vacuole of the parasite, hemoglobin from the host red blood cell is broken down, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.

Chloroquine accumulates in the digestive vacuole and binds to free heme, preventing its polymerization into hemozoin. The resulting accumulation of free heme is toxic to the parasite, leading to its death. Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT), which reduces the accumulation of the drug in the digestive vacuole.[1] this compound and its derivatives are believed to act via a similar mechanism, but their structural modifications may allow them to evade the resistance mechanisms that affect chloroquine. The conformation of derivatives like PH-203 may sterically hinder their association with the mutated PfCRT.[3]

Hemozoin_Formation_Inhibition cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to This compound This compound Derivative This compound->Heme Binds to

Mechanism of Action of this compound Derivatives.

Experimental Protocols

In Vitro Antimalarial Activity Assay

The in vitro antiplasmodial activity of the this compound derivatives was assessed using the SYBR green I fluorescence-based method.[1]

  • Parasite Culture : P. falciparum strains were maintained in human erythrocytes at a 2% hematocrit in complete medium at 37°C.

  • Drug Dilution : Test compounds were serially diluted in 96-well plates.

  • Incubation : Parasite cultures were added to the plates and incubated for 72 hours.

  • SYBR Green I Staining : SYBR Green I dye, which intercalates with parasitic DNA, was added to each well.

  • Fluorescence Measurement : The fluorescence intensity was measured to determine parasite growth inhibition.

  • IC50 Calculation : The 50% inhibitory concentration (IC50) was calculated by plotting the fluorescence values against the drug concentration.

In_Vitro_Workflow start Start culture Maintain P. falciparum Culture start->culture prepare_plates Prepare 96-well plates with serial drug dilutions culture->prepare_plates add_parasites Add synchronized parasite culture to plates prepare_plates->add_parasites incubate Incubate plates for 72 hours add_parasites->incubate add_sybr Add SYBR Green I lysis buffer incubate->add_sybr read_fluorescence Read fluorescence on a microplate reader add_sybr->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 end End calculate_ic50->end

In Vitro Antimalarial Assay Workflow.
In Vivo Efficacy Assay in Murine Model

The in vivo efficacy was determined using a murine malaria model.[1]

  • Infection : Mice were infected with P. yoelii.

  • Drug Administration : Test compounds were administered orally by gavage once daily for four consecutive days. A control group received no drug.

  • Parasitemia Determination : On the fifth day, blood smears were prepared, Giemsa-stained, and the percentage of infected red blood cells (parasitemia) was determined by microscopy.

  • ED50 and ED90 Calculation : The 50% effective dose (ED50) and 90% effective dose (ED90), the doses required to reduce the parasite burden by 50% and 90% respectively relative to the control, were derived graphically.[1]

Conclusion

This compound and its derivatives, the "pharmachins," represent a promising class of antimalarial compounds with significant activity against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. The enhanced efficacy of 3-position aryl substituted derivatives like PH-203, both in vitro and in vivo, highlights the potential of this chemical scaffold for the development of new and effective treatments for malaria. Further investigation into the pharmacokinetics, safety profile, and mechanisms of resistance circumvention of these compounds is warranted to advance their development as next-generation antimalarial drugs.

References

A Head-to-Head In Vitro Comparison of Sontoquine and Amodiaquine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vitro comparison of the antimalarial compounds Sontoquine and amodiaquine. The data presented is compiled from various studies to offer a comprehensive overview of their respective activities and cytotoxic profiles.

Summary of In Vitro Antimalarial Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound (also known as Sontochin or 3-methyl-chloroquine) and amodiaquine against various strains of Plasmodium falciparum. It is important to note that these values are compiled from different studies and were not determined in a single head-to-head experiment, which may lead to some variability due to different experimental conditions.

DrugP. falciparum StrainIC50 (nM)Reference
This compound D6 (Chloroquine-sensitive)8 - 20[1]
Dd2 (Chloroquine-resistant)8 - 20[1]
7G8 (Chloroquine-resistant)8 - 20[1]
Amodiaquine Field Isolates (Thailand, Chloroquine-resistant)Mean: 18.2[2]
Field Isolates (Madagascar)Median: 12.3, Mean: 15.3[3]
Chloroquine-sensitive isolates-[4][5]
Chloroquine-resistant isolates-[4][5]
Desethylamodiaquine *Field Isolates (Thailand, Chloroquine-resistant)Mean: 67.5[2]
Chloroquine-resistant isolates (Cameroon)Resistant isolates: >60[5][6]

*Desethylamodiaquine is the primary active metabolite of amodiaquine.

Summary of In Vitro Cytotoxicity

The cytotoxic profiles of this compound and amodiaquine have been evaluated against different cell lines. The following table summarizes the available 50% cytotoxic concentration (CC50) data. As with the antimalarial activity, these results are from separate studies.

DrugCell LineCC50Reference
This compound Murine splenic lymphocytes>25 µM[1]
Amodiaquine Human polymorphonuclear neutrophilsNo significant alteration in viability at 100 µg/ml[7]
Various tumor and non-tumor cell linesVaries depending on cell line and assay (MTT or NR)[8][9][10]

Mechanism of Action

Both this compound and amodiaquine are 4-aminoquinoline compounds and share a similar mechanism of action with chloroquine. They are believed to interfere with the detoxification of heme in the parasite's food vacuole. This leads to the accumulation of toxic heme, which ultimately kills the parasite.[11]

Experimental Protocols

Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • P. falciparum cultures (e.g., D6, Dd2, 7G8 strains)

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human erythrocytes

  • 96-well black microtiter plates

  • This compound and amodiaquine stock solutions

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Procedure:

  • Drug Plate Preparation: Serially dilute this compound and amodiaquine in complete culture medium in a separate 96-well plate to create a range of concentrations.

  • Parasite Culture: Synchronize parasite cultures to the ring stage. Dilute the infected red blood cells with uninfected erythrocytes and complete medium to achieve a starting parasitemia of 0.5-1% and a hematocrit of 2%.

  • Incubation: Add the parasite suspension to the pre-dosed drug plates. Incubate the plates for 72 hours in a modular incubation chamber at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.[12]

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and allows the dye to intercalate with the parasite DNA.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[8][9]

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293, murine splenic lymphocytes)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microtiter plates

  • This compound and amodiaquine stock solutions

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to serial dilutions of this compound and amodiaquine for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis drug_plate Prepare Drug Dilution Plate incubate Add Parasite Culture to Drug Plate & Incubate for 72h drug_plate->incubate parasite_culture Prepare Parasite Culture (Synchronized Rings) parasite_culture->incubate lysis Add SYBR Green I Lysis Buffer incubate->lysis read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) lysis->read_fluorescence analyze Calculate IC50 Values read_fluorescence->analyze Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Mammalian Cells in 96-well Plate treat_cells Treat Cells with Drugs (24-48h Incubation) cell_seeding->treat_cells drug_prep Prepare Drug Dilutions drug_prep->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance (570nm) dissolve_formazan->read_absorbance analyze Calculate CC50 Values read_absorbance->analyze Heme_Detoxification_Pathway cluster_parasite Parasite Food Vacuole cluster_drug Drug Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Drug This compound or Amodiaquine Drug->Block Block->Heme Inhibits Polymerization

References

Sontoquine's Potential: Evaluating its Activity Against Plasmodium falciparum Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the exploration of novel and repurposed antimalarial compounds. Sontoquine (3-methyl-chloroquine), a 4-aminoquinoline derivative historically overshadowed by chloroquine, has demonstrated notable activity against chloroquine-resistant laboratory strains of P. falciparum. This guide provides a comparative analysis of this compound's pre-clinical activity alongside established antimalarials tested against clinical isolates, offering a framework for its potential validation and future development.

Executive Summary

This compound, a structural analog of chloroquine, exhibits potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant laboratory strains of P. falciparum. While direct data on its efficacy against clinical isolates remains to be published, its performance against resistant lab strains suggests a potential advantage over chloroquine. This guide summarizes the available data for this compound and compares it with the well-documented in vitro susceptibility of clinical P. falciparum isolates to other key antimalarial agents, including chloroquine, amodiaquine, and mefloquine. Detailed experimental protocols for in vitro susceptibility testing are provided to facilitate further research, and the underlying mechanism of action is illustrated to provide context for its potential efficacy.

Comparative In Vitro Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound against laboratory strains and other antimalarials against clinical isolates of P. falciparum. It is crucial to note that a direct comparison is limited by the use of laboratory strains for this compound versus clinical isolates for the other compounds.

Table 1: In Vitro Activity of this compound against Laboratory Strains of P. falciparum

CompoundP. falciparum StrainChloroquine SusceptibilityIC50 (nM)
This compoundD6Sensitive8
This compoundDd2Resistant20
This compound7G8Resistant15
ChloroquineD6Sensitive10
ChloroquineDd2Resistant150
Chloroquine7G8Resistant200

Data compiled from studies on laboratory-adapted parasite lines.

Table 2: Comparative In Vitro Activity of Antimalarials against Clinical Isolates of P. falciparum

CompoundGeographic Origin of IsolatesNo. of IsolatesGeometric Mean IC50 (nM)IC50 Range (nM)
ChloroquineGhana2919.6<25 - >100
ChloroquineNigeria8039.5-
ChloroquineCameroon11935.6 (sensitive), 337 (resistant)-
ChloroquineIndia4>275-
AmodiaquineNigeria8024.2-
AmodiaquineGhana---
MefloquineGhana2917.2-
QuinineGhana2955.1-

This table presents a selection of data from various studies to illustrate the range of activities observed in clinical isolates. Methodologies and resistance profiles of the isolates can vary between studies.[1][2][3][4][5][6][7]

Experimental Protocols

The following is a detailed methodology for a common in vitro antiplasmodial assay used to determine the IC50 values of compounds against P. falciparum.

SYBR Green I-Based Fluorescence Assay

This method measures the proliferation of parasites by quantifying the amount of parasite DNA.

1. Parasite Culture:

  • P. falciparum clinical isolates are established in a continuous in vitro culture using human erythrocytes (O+).

  • The culture is maintained in RPMI-1640 medium supplemented with AlbuMAX II (or human serum), L-glutamine, and hypoxanthine.

  • Cultures are incubated at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.[8]

  • Parasite synchronization to the ring stage is achieved using 5% D-sorbitol treatment.

2. Drug Plate Preparation:

  • Test compounds (e.g., this compound) and reference drugs (e.g., Chloroquine) are serially diluted in RPMI-1640 in a 96-well microtiter plate.

  • A drug-free well serves as a negative control (100% parasite growth), and a well with uninfected erythrocytes serves as a background control.

3. In Vitro Susceptibility Assay:

  • A synchronized parasite culture (predominantly ring stages) is diluted to a parasitemia of 0.5% and a hematocrit of 2%.

  • 100 µL of this parasite suspension is added to each well of the pre-dosed drug plate.

  • The plate is incubated for 72 hours under the same conditions as the parasite culture.

4. Lysis and Staining:

  • After incubation, 100 µL of SYBR Green I lysis buffer (containing saponin and Triton X-100) is added to each well.

  • The plate is incubated in the dark at room temperature for 1-2 hours to allow for cell lysis and staining of parasite DNA.

5. Data Acquisition and Analysis:

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • The fluorescence values are plotted against the drug concentration, and the IC50 value (the concentration at which 50% of parasite growth is inhibited) is calculated using a non-linear regression model.

Mechanism of Action and Signaling Pathways

This compound, as a 4-aminoquinoline, is believed to share its primary mechanism of action with chloroquine. This involves the disruption of heme detoxification in the parasite's digestive vacuole.

Inhibition of Heme Polymerization

During its intraerythrocytic stage, P. falciparum digests host hemoglobin within its acidic digestive vacuole to obtain amino acids for its growth. This process releases large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin (malaria pigment).

4-aminoquinolines are weak bases that accumulate to high concentrations in the acidic environment of the digestive vacuole. Here, they are thought to bind to free heme, preventing its polymerization into hemozoin. The accumulation of toxic free heme leads to oxidative damage and parasite death.[9][10][11][12][13]

Hemozoin_Formation_Inhibition Mechanism of Action of 4-Aminoquinolines cluster_host Host Erythrocyte cluster_parasite P. falciparum cluster_dv Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerization DrugHeme Drug-Heme Complex Heme->DrugHeme Drug This compound (4-Aminoquinoline) Drug->DrugHeme DrugHeme->Hemozoin Inhibition ParasiteDeath Parasite Death DrugHeme->ParasiteDeath Oxidative Stress

Caption: Inhibition of hemozoin formation by this compound.

Experimental Workflow

The process of evaluating the in vitro activity of a compound like this compound against clinical isolates of P. falciparum follows a standardized workflow.

Experimental_Workflow cluster_collection Sample Collection & Processing cluster_assay In Vitro Susceptibility Assay cluster_analysis Data Acquisition & Analysis BloodCollection Blood Collection from P. falciparum infected patient IsolateEstablishment Establishment of P. falciparum culture BloodCollection->IsolateEstablishment ParasiteInoculation Inoculation of parasites IsolateEstablishment->ParasiteInoculation DrugPlates Preparation of This compound-dosed plates DrugPlates->ParasiteInoculation Incubation 72h Incubation ParasiteInoculation->Incubation LysisStaining Cell Lysis & SYBR Green I Staining Incubation->LysisStaining Fluorescence Fluorescence Reading LysisStaining->Fluorescence IC50 IC50 Determination Fluorescence->IC50

Caption: Workflow for in vitro antiplasmodial activity testing.

Conclusion and Future Directions

This compound demonstrates significant promise as an antimalarial agent, particularly due to its activity against chloroquine-resistant laboratory strains of P. falciparum. However, the critical next step is to validate these findings using a diverse panel of recent clinical isolates from different geographical regions with varying drug resistance profiles. The experimental protocols and comparative data presented in this guide provide a foundation for these essential future studies. Should this compound's potent activity be confirmed against contemporary clinical isolates, it would warrant further investigation in preclinical and clinical development as a potential new tool in the fight against malaria.

References

Synergistic Potential of 4-Aminoquinolines in Antimalarial Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel therapeutic strategies. While research into the specific synergistic effects of Sontoquine (3-methyl-chloroquine) in combination with other antimalarials is not extensively documented in publicly available literature, this guide provides a comparative analysis of the synergistic potential of the 4-aminoquinoline drug class, to which this compound belongs. By examining the interactions of established 4-aminoquinolines like chloroquine and amodiaquine with other antimalarial agents, we can infer the potential for this compound to act as a valuable component in combination therapies. This guide summarizes key in vitro and in vivo findings, details experimental methodologies for assessing drug synergy, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound, a 4-aminoquinoline derivative, has demonstrated significant activity against chloroquine-resistant strains of P. falciparum. This inherent efficacy makes it a compelling candidate for combination therapies, which are the cornerstone of modern malaria treatment. The primary goals of combination therapy are to enhance therapeutic efficacy, delay the development of drug resistance, and reduce the overall treatment duration. The interaction between drugs in a combination can be synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).

Due to the limited availability of specific data on this compound combinations, this guide will focus on the broader class of 4-aminoquinolines as a proxy. The insights gathered from studies on chloroquine and amodiaquine combinations provide a valuable framework for predicting the potential synergistic interactions of this compound.

Comparative Analysis of 4-Aminoquinoline Combinations

The interaction of 4-aminoquinolines with other antimalarial drug classes has been investigated in numerous studies. The outcomes of these interactions are often context-dependent, varying with the specific drugs, their concentrations, and the P. falciparum strain being tested.

Data Presentation: In Vitro Interaction of 4-Aminoquinolines with Other Antimalarials

The following tables summarize the nature of the interaction between 4-aminoquinolines and other antimalarial drugs, as determined by in vitro studies. The interaction is typically quantified using the Fractional Inhibitory Concentration (FIC) index. A ΣFIC ≤ 0.5 indicates synergy, a ΣFIC > 0.5 and < 4.0 suggests an additive or indifferent interaction, and a ΣFIC ≥ 4.0 indicates antagonism.

4-Aminoquinoline Partner Drug P. falciparum Strain(s)InteractionReference
ChloroquineArtemisininK1 (CQ-resistant), NF54 (CQ-sensitive)Antagonistic[1]
ChloroquineDihydroartemisininDd2 (CQ-resistant), 3D7 (CQ-sensitive)Synergistic[2]
ChloroquineMethylene BlueK1 (CQ-resistant), 3D7 (CQ-sensitive)Antagonistic[3]
ChloroquineAtovaquoneD6, W2Antagonistic[4]
ChloroquineAzithromycinD6, W2Indifferent[4]
AmodiaquineArtemisoneK1 (CQ-resistant), 3D7 (CQ-sensitive)Slight Antagonism[5]
AmodiaquineSulfadoxine/PyrimethamineClinical Isolates (Africa)Additive/Synergistic[6][7]

Note: The specific ΣFIC values are often presented in the full research articles and can vary between studies. The table provides a general summary of the observed interactions.

Experimental Protocols

The assessment of drug synergy is crucial in the preclinical development of combination therapies. The following are detailed methodologies for key experiments cited in the literature.

In Vitro Synergy Testing: Fixed-Ratio Isobologram Method

This method is widely used to determine the nature of the interaction between two drugs in vitro.

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in RPMI 1640 medium supplemented with human serum and O+ erythrocytes. The parasitemia is maintained at a consistent level.

  • Drug Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the two drugs are combined at fixed ratios of their respective 50% inhibitory concentrations (IC50s) (e.g., 4:1, 1:1, 1:4). Serial dilutions of these mixtures are then added to the wells. Wells with each drug alone and no drug are included as controls.

  • Incubation: A suspension of infected red blood cells is added to each well. The plates are then incubated for 48-72 hours in a controlled environment (5% CO2, 5% O2, 90% N2 at 37°C).

  • Growth Inhibition Assessment: Parasite growth is quantified using methods such as the [³H]-hypoxanthine incorporation assay or a SYBR Green I-based fluorescence assay.[4][5]

  • Data Analysis: The IC50 for each drug alone and for the mixtures is calculated. The Fractional Inhibitory Concentration (FIC) for each drug in the combination is determined using the formula: FIC = (IC50 of drug in combination) / (IC50 of drug alone). The sum of the FICs (ΣFIC) indicates the nature of the interaction. An isobologram is constructed by plotting the FIC of one drug against the FIC of the other. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.

Visualizations

Mechanism of Action of 4-Aminoquinolines

The primary mechanism of action of 4-aminoquinolines, such as chloroquine and presumably this compound, involves the inhibition of hemozoin formation in the parasite's digestive vacuole.

Mechanism_of_Action Mechanism of Action of 4-Aminoquinolines cluster_erythrocyte Infected Erythrocyte cluster_parasite Malaria Parasite cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Free Heme (toxic) Hemoglobin->Heme Digestion AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization cluster_parasite cluster_parasite Heme->cluster_parasite Toxicity Aminoquinoline 4-Aminoquinoline Inhibition Inhibition Aminoquinoline->Inhibition Inhibition->Heme Blocks Polymerization

Caption: Mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.

Experimental Workflow for In Vitro Synergy Testing

The following diagram illustrates the general workflow for determining the synergistic, additive, or antagonistic effects of two antimalarial drugs.

Synergy_Workflow Workflow for In Vitro Antimalarial Synergy Testing Start Start: Prepare Parasite Culture PrepareDrugs Prepare Drug A & Drug B Stock Solutions Start->PrepareDrugs SerialDilutions Create Serial Dilutions of Each Drug PrepareDrugs->SerialDilutions FixedRatios Prepare Fixed-Ratio Combinations (e.g., 1:1, 4:1) SerialDilutions->FixedRatios PlateSetup Dispense Drugs and Combinations into 96-well Plate FixedRatios->PlateSetup AddParasites Add Parasite Culture to Wells PlateSetup->AddParasites Incubate Incubate for 48-72 hours AddParasites->Incubate MeasureGrowth Measure Parasite Growth (e.g., SYBR Green Assay) Incubate->MeasureGrowth CalculateIC50 Calculate IC50 for Each Drug and Combination MeasureGrowth->CalculateIC50 CalculateFIC Calculate Fractional Inhibitory Concentration (FIC) CalculateIC50->CalculateFIC Isobologram Construct Isobologram & Determine ΣFIC CalculateFIC->Isobologram Result Determine Interaction: Synergy, Additive, or Antagonism Isobologram->Result

Caption: A generalized workflow for assessing antimalarial drug synergy in vitro.

Conclusion

While direct experimental data on the synergistic effects of this compound with other antimalarials remains to be published, the existing body of research on 4-aminoquinolines provides a strong foundation for future investigations. The studies summarized in this guide indicate that 4-aminoquinolines can exhibit a range of interactions, from synergistic to antagonistic, depending on the partner drug. Notably, some novel 4-aminoquinolines have shown promising synergistic effects with artemisinin derivatives against chloroquine-resistant P. falciparum.[2] These findings underscore the potential of this compound and its derivatives as valuable components in future antimalarial combination therapies. Further research is warranted to elucidate the specific interaction profiles of this compound to fully realize its therapeutic potential in combating multidrug-resistant malaria.

References

Sontoquine's Potent Activity Against Drug-Resistant Malaria: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of available data confirms the significant in vitro activity of sontoquine, a 4-aminoquinoline antimalarial, against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This guide provides a detailed comparison of this compound's efficacy against the chloroquine-sensitive D6 strain and the chloroquine-resistant Dd2 strain, offering valuable insights for researchers and drug development professionals.

This compound, also known as 3-methyl-chloroquine, demonstrates a notable advantage over the historically significant antimalarial chloroquine, particularly in its ability to overcome chloroquine resistance. This is a critical attribute in the ongoing battle against malaria, as the emergence and spread of drug-resistant parasite strains continue to undermine treatment efforts globally.

Quantitative Comparison of In Vitro Activity

The inhibitory efficacy of this compound and chloroquine was determined using a standardized SYBR Green I fluorescence-based assay. The 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit parasite growth by 50%, was measured for both compounds against the D6 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains of P. falciparum.

CompoundStrainTypeIC50 (nM)[1]
This compound D6Chloroquine-Sensitive8
Dd2Chloroquine-Resistant20
Chloroquine D6Chloroquine-Sensitive9.5
Dd2Chloroquine-Resistant124

The data clearly indicates that while this compound and chloroquine exhibit comparable potency against the drug-sensitive D6 strain, this compound is significantly more effective against the chloroquine-resistant Dd2 strain.[1] this compound's IC50 value against the Dd2 strain is more than six times lower than that of chloroquine, highlighting its potential as a valuable tool in combating resistant malaria.[1]

Mechanism of Action: Inhibition of Hemozoin Formation

The primary mechanism of action for 4-aminoquinoline drugs like this compound and chloroquine involves the disruption of the parasite's detoxification pathway for heme. During its life cycle within human red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

This compound, being a weak base, accumulates in the acidic food vacuole of the parasite. Here, it is believed to interfere with the formation of hemozoin. This inhibition leads to a buildup of toxic free heme within the parasite, ultimately causing oxidative stress, membrane damage, and parasite death.

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) cluster_cytoplasm Parasite Cytoplasm Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Sontoquine_Vacuole This compound Sontoquine_Vacuole->Hemozoin Inhibition Sontoquine_Cytoplasm This compound Sontoquine_Cytoplasm->Sontoquine_Vacuole Accumulation

Mechanism of action of this compound.

Experimental Protocols

The in vitro activity of this compound and chloroquine was assessed using the SYBR Green I-based fluorescence assay. This method is a widely accepted and reliable technique for determining the susceptibility of P. falciparum to antimalarial drugs.

SYBR Green I Fluorescence-Based Assay Protocol
  • Parasite Culture: Asexual stages of P. falciparum strains D6 and Dd2 are maintained in continuous culture in human erythrocytes (O+ blood type) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium consists of RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

  • Drug Preparation: this compound and chloroquine are dissolved in an appropriate solvent (e.g., DMSO or water) to create stock solutions. Serial dilutions of the drugs are then prepared in culture medium and dispensed into 96-well microtiter plates.

  • Assay Setup: Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2.5%. This parasite suspension is then added to the drug-containing wells of the 96-well plates. Drug-free wells serve as negative controls.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for parasite multiplication.

  • Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.

  • Fluorescence Reading: The plates are incubated in the dark at room temperature for 1 hour, and the fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are proportional to the amount of parasite DNA, and thus to the number of parasites. The IC50 values are calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Parasite_Culture 1. P. falciparum Culture (D6 & Dd2 strains) Inoculation 3. Inoculation with Parasites Parasite_Culture->Inoculation Drug_Plates 2. Drug Dilution & Plating Drug_Plates->Inoculation Incubation 4. Incubation (72h) Inoculation->Incubation Lysis_Staining 5. Lysis & SYBR Green I Staining Incubation->Lysis_Staining Fluorescence_Reading 6. Fluorescence Measurement Lysis_Staining->Fluorescence_Reading IC50_Calculation 7. IC50 Determination Fluorescence_Reading->IC50_Calculation

SYBR Green I Assay Workflow.

Conclusion

The data presented in this guide underscores the potential of this compound as a potent antimalarial agent, particularly against chloroquine-resistant strains of P. falciparum. Its ability to circumvent common resistance mechanisms makes it a promising candidate for further investigation and development in the fight against malaria. The detailed experimental protocols provided herein offer a foundation for reproducible in vitro evaluation of this compound and other novel antimalarial compounds. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully assess its clinical potential.

References

Sontoquine: A Comparative Analysis of its Selectivity in Parasite vs. Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against malaria, the therapeutic window of any potential drug candidate is of paramount importance. A key metric in this evaluation is the selectivity index (SI), which quantifies the differential toxicity of a compound against the malaria parasite (Plasmodium falciparum) versus host mammalian cells. This guide provides a comparative analysis of the selectivity index of Sontoquine (3-methyl-chloroquine), a historical antimalarial agent, and its derivatives, benchmarked against the widely-used antimalarial drug, Chloroquine.

Executive Summary

Comparative Selectivity Data

The selectivity of an antimalarial compound is a critical indicator of its potential for clinical success. A higher selectivity index signifies a greater margin of safety, as it indicates that the compound is significantly more toxic to the parasite than to the host's cells. The following table summarizes the available in vitro data for this compound, its derivatives, and Chloroquine.

CompoundParasite StrainAntiplasmodial Activity (IC50, nM)Mammalian Cell LineCytotoxicity (IC50 / CC50, µM)Selectivity Index (SI)
This compound P. falciparum D6 (CQ-sensitive)8Murine Splenic LymphocytesData Not AvailableData Not Available
P. falciparum Dd2 (CQ-resistant)20
P. falciparum 7G8 (CQ-resistant)15
PH-128 (this compound derivative)P. falciparum (various strains)5.1 - 11.3Murine Splenic Lymphocytes>25>4,000
PH-203 (this compound derivative)P. falciparum (various strains)Low nanomolarMurine Splenic Lymphocytes7.5>4,000
Chloroquine P. falciparum D6 (CQ-sensitive)9Murine Splenic Lymphocytes≈25≈2,778
P. falciparum Dd2 (CQ-resistant)150
P. falciparum 7G8 (CQ-resistant)100

Note: The Selectivity Index (SI) is calculated as the ratio of the cytotoxicity IC50 (or CC50) in mammalian cells to the antiplasmodial IC50 in parasite cells. A higher SI value indicates greater selectivity for the parasite.

Experimental Methodologies

The data presented in this guide is based on established in vitro assays. Understanding the methodologies employed is crucial for the interpretation of the results.

In Vitro Antiplasmodial Activity Assay

The 50% inhibitory concentration (IC50) against P. falciparum strains is a primary measure of a drug's potency. A commonly used method is the SYBR Green I-based fluorescence assay.

Experimental Workflow for Antiplasmodial Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Synchronized ring-stage P. falciparum culture drug_prep Serial dilution of test compounds plate_prep Dispense drug dilutions into 96-well plates drug_prep->plate_prep add_parasites Add parasite culture to drug plates plate_prep->add_parasites incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2) add_parasites->incubate add_sybr Add SYBR Green I lysis buffer incubate->add_sybr read_fluorescence Measure fluorescence (Ex: 485nm, Em: 530nm) add_sybr->read_fluorescence calc_ic50 Calculate IC50 values read_fluorescence->calc_ic50

Caption: Workflow of the SYBR Green I-based antiplasmodial assay.

Protocol Details:

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes using standard methods.[1]

  • Drug Dilution: Test compounds are serially diluted in culture medium.

  • Incubation: Synchronized ring-stage parasites are incubated with the drug dilutions for 72 hours.

  • Fluorescence Measurement: SYBR Green I dye, which intercalates with DNA, is added. The fluorescence intensity, proportional to parasite growth, is measured.

  • IC50 Calculation: The concentration at which parasite growth is inhibited by 50% is determined.

Mammalian Cell Cytotoxicity Assay

To determine the effect of the compounds on host cells, cytotoxicity assays are performed on mammalian cell lines. The IC50 value represents the concentration at which 50% of the mammalian cells are killed or their proliferation is inhibited.

Experimental Workflow for Cytotoxicity Assay

cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_culture Culture mammalian cells (e.g., Murine Splenic Lymphocytes) plate_cells Seed cells into 96-well plates cell_culture->plate_cells drug_prep Serial dilution of test compounds add_drug Add drug dilutions to cells drug_prep->add_drug plate_cells->add_drug incubate Incubate for a specified period (e.g., 3 days) add_drug->incubate add_reagent Add viability reagent (e.g., Resazurin-based) incubate->add_reagent read_signal Measure signal (e.g., fluorescence) add_reagent->read_signal calc_ic50 Calculate IC50 values read_signal->calc_ic50

Caption: General workflow for an in vitro cytotoxicity assay.

Protocol Details (Example with Murine Splenic Lymphocytes):

  • Cell Isolation and Culture: Splenic lymphocytes are isolated from mice and cultured.[1]

  • Stimulation: The lymphocytes are stimulated to proliferate using a mitogen like concanavalin A.[1]

  • Drug Treatment: The cells are incubated with various concentrations of the test compounds for a defined period (e.g., 3 days).[1]

  • Viability Assessment: A cell viability reagent is added, and the signal (e.g., fluorescence) is measured to determine the percentage of viable cells.

  • IC50 Calculation: The concentration that reduces cell viability by 50% is calculated.[1]

Mechanism of Action: Inhibition of Heme Detoxification

This compound, being a 4-aminoquinoline derivative, is believed to share a similar mechanism of action with Chloroquine. This involves the disruption of the parasite's heme detoxification pathway within the digestive vacuole.

Signaling Pathway Diagram

cluster_vacuole Parasite Digestive Vacuole hemoglobin Hemoglobin heme Free Heme (toxic) hemoglobin->heme Digestion hemozoin Hemozoin (non-toxic crystal) heme->hemozoin Polymerization toxicity Oxidative Stress & Parasite Death heme->toxicity Leads to This compound This compound/ Chloroquine This compound->inhibition

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

The parasite digests hemoglobin from the host's red blood cells, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline structure called hemozoin. This compound and Chloroquine are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. The resulting buildup of free heme leads to oxidative stress and ultimately, the death of the parasite.

Conclusion

The available data suggests that derivatives of this compound possess a highly favorable selectivity index, indicating a potentially wide therapeutic window. While the cytotoxicity of the parent compound, this compound, requires further direct investigation to enable a precise comparison with other antimalarials, its efficacy against chloroquine-resistant strains makes it and its analogs compelling subjects for further research in the development of new antimalarial therapies. The detailed experimental protocols and mechanistic insights provided in this guide aim to support and inform these critical research endeavors.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Sontoquine Disposal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle sontoquine with appropriate personal protective equipment (PPE). Based on the safety profiles of similar compounds, the following precautions should be taken:

  • Eye Protection: Wear splash-resistant safety goggles.

  • Hand Protection: Wear chemical-resistant gloves. Gloves must be inspected before use and disposed of in accordance with good laboratory practices.

  • Body Protection: Wear a lab coat or other suitable protective clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation or when handling powders, wear suitable respiratory equipment.[1][2]

  • General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][4]

Hazard Profile of Related Aminoquinolines

To inform a comprehensive risk assessment for this compound disposal, the following table summarizes the key hazards identified for the related compounds chloroquine and amodiaquine. This data underscores the importance of treating this compound as potentially hazardous waste.

Hazard ClassificationChloroquine (phosphate)Amodiaquine
Acute Oral Toxicity Category 4: Harmful if swallowed.[3]Category 4: Harmful if swallowed.[4]
Acute Dermal Toxicity Not ClassifiedCategory 4: Harmful in contact with skin.[4]
Acute Inhalation Toxicity Not ClassifiedCategory 4: Harmful if inhaled.[4]
Germ Cell Mutagenicity Not ClassifiedCategory 2: Suspected of causing genetic defects.
Reproductive Toxicity Not ClassifiedCategory 2: Suspected of damaging fertility or the unborn child.

Step-by-Step this compound Disposal Protocol

The primary principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash without proper deactivation and containment.[5]

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Determine if the this compound waste is pure compound, a solution, or mixed with other substances.

  • Segregate Waste Streams: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

Step 2: Containerization and Labeling

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container.

  • Label Clearly: The container must be clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and a description of the contents (e.g., "this compound in methanol"). Include the date of accumulation.

Step 3: On-Site Neutralization (if applicable and feasible)

For laboratories with the appropriate facilities and trained personnel, chemical neutralization may be an option. The feasibility of this step depends on the specific form of the this compound waste.

  • Consult Chemical Inactivation Protocols: Refer to established laboratory protocols for the neutralization of aminoquinoline compounds. This may involve treatment with strong oxidizing agents, but this should only be performed by qualified personnel with a thorough understanding of the reaction chemistry and safety precautions.

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Waste Management Company: The disposal of this compound waste must be handled by a certified hazardous waste disposal company.[6] These companies are equipped to manage the transportation, treatment, and final disposal in compliance with all federal, state, and local regulations.[7]

  • Complete a Hazardous Waste Manifest: The U.S. Environmental Protection Agency (EPA) requires a hazardous waste manifest, which is a document that tracks the waste from its point of generation to its final disposal.[8]

Disposal of Empty Containers

  • Triple Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Deface Labels: All labels on the empty container should be removed or defaced to prevent misuse.[9]

  • Dispose of Container: After proper cleaning, the container can typically be disposed of as non-hazardous waste or recycled, depending on institutional policies.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SontoquineDisposalWorkflow start This compound Waste Generated characterize Characterize Waste (Pure, Solution, Contaminated materials) start->characterize segregate Segregate Waste Stream characterize->segregate containerize Containerize in Labeled, Leak-Proof Container segregate->containerize neutralize_q On-site Neutralization Feasible & Permitted? containerize->neutralize_q neutralize_y Perform Neutralization (Trained Personnel Only) neutralize_q->neutralize_y Yes professional_disposal Arrange for Professional Hazardous Waste Disposal neutralize_q->professional_disposal No collect_rinsate Collect Rinsate as Hazardous Waste neutralize_y->collect_rinsate collect_rinsate->professional_disposal manifest Complete Hazardous Waste Manifest professional_disposal->manifest end Disposal Complete manifest->end

Caption: Decision workflow for the safe disposal of this compound waste.

Environmental Considerations

The improper disposal of pharmaceuticals, including research compounds like this compound, poses a significant threat to aquatic ecosystems.[10][11][12] Pharmaceuticals can enter the environment through various pathways, including excretion and improper disposal down the drain.[10][13] The presence of these compounds in waterways can have adverse effects on aquatic life.[14] Therefore, strict adherence to these disposal protocols is not only a matter of laboratory safety but also a critical component of environmental stewardship.

By implementing these procedures, your laboratory can ensure the safe and responsible management of this compound waste, minimizing risks to personnel and the environment, thereby building a foundation of trust and safety in your research endeavors.

References

Essential Safety and Logistical Information for Handling Sontoquine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Sontoquine, a quinoline-derivative antimalarial drug. Adherence to these procedural steps is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent dermal contact, inhalation, and ingestion. The following table summarizes the required PPE for various laboratory tasks involving this compound.

TaskRequired Personal Protective Equipment
Receiving and Unpacking - Powder-free chemotherapy gloves
Handling Intact Oral or Ready-to-use Dosage - Powder-free chemotherapy gloves
Compounding (e.g., weighing, crushing, preparing solutions) - Double chemotherapy gloves- Disposable gown resistant to hazardous drugs- N95 or higher respirator- Eye protection (safety goggles or face shield)
Administration (in vitro/in vivo) - Double chemotherapy gloves- Disposable gown- Eye protection (safety goggles or face shield)
Spill Cleanup - Double chemotherapy gloves- Disposable gown- N95 or higher respirator- Eye protection (safety goggles or face shield)- Shoe covers
Waste Disposal - Double chemotherapy gloves- Disposable gown

Key Considerations for PPE:

  • Gloves: Always use powder-free gloves to prevent aerosolization of the agent. When handling this compound, wearing two pairs of chemotherapy-rated gloves is a standard precaution.[1][2] Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if they become contaminated or damaged.[2]

  • Gowns: Gowns should be disposable, resistant to permeability by hazardous drugs, and have long sleeves with tight-fitting cuffs.[1][3]

  • Respiratory Protection: An N95 respirator or a higher level of respiratory protection should be used when there is a risk of inhaling airborne particles, such as during compounding or cleaning up spills.[3]

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes or aerosols.[3]

Operational Plan for Handling this compound

A systematic workflow is crucial for safely handling this compound from receipt to disposal. The following diagram illustrates the key steps and decision points in this process.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Receive_Inspect Receive and Inspect Package Don_PPE Don Appropriate PPE Receive_Inspect->Don_PPE No damage Prepare_Workstation Prepare Workstation in a Ventilated Hood Don_PPE->Prepare_Workstation Weigh_Compound Weigh this compound Prepare_Workstation->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Spill Spill Occurs Weigh_Compound->Spill Exposure Personal Exposure Weigh_Compound->Exposure Administer Administer Compound Prepare_Solution->Administer Prepare_Solution->Spill Prepare_Solution->Exposure Decontaminate Decontaminate Surfaces Administer->Decontaminate Administer->Spill Administer->Exposure Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose_Waste Dispose of Waste Doff_PPE->Dispose_Waste Cleanup_Spill Cleanup Spill with Spill Kit Spill->Cleanup_Spill Spill->Exposure Cleanup_Spill->Dispose_Waste First_Aid Administer First Aid and Seek Medical Attention Exposure->First_Aid

Workflow for the safe handling of this compound.

Experimental Protocols

Safe Weighing and Compounding Protocol:

  • Preparation: Before handling this compound, ensure the designated compounding area, preferably a chemical fume hood or a biological safety cabinet, is clean and decontaminated.[3] Gather all necessary equipment, including a calibrated scale, weighing paper, and spatulas.

  • PPE: Don the appropriate PPE as outlined in the table above (double gloves, gown, respirator, and eye protection).

  • Weighing: Carefully weigh the required amount of this compound powder on weighing paper. Avoid creating dust. Use a gentle tapping motion to transfer the powder.

  • Solution Preparation: If preparing a solution, slowly add the powder to the solvent in a closed or contained system to minimize aerosol generation.

  • Cleanup: After compounding, decontaminate all surfaces and equipment with an appropriate cleaning agent. Dispose of all single-use items in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Disposal:

Waste TypeDisposal Container
Unused this compound Hazardous chemical waste container, clearly labeled.
Contaminated Sharps (needles, syringes) Puncture-resistant sharps container for hazardous waste.
Contaminated PPE (gloves, gown, etc.) Sealable plastic bag placed in a designated hazardous waste bin.[4]
Contaminated Labware (pipette tips, tubes) Hazardous waste container.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[5] Do not mix this compound waste with other laboratory waste streams.[5]

Emergency Procedures

In Case of a Spill:

  • Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.

  • Don PPE: Before cleaning, don the appropriate PPE for spill cleanup.

  • Contain and Clean: Use a chemical spill kit to absorb and neutralize the spill. Work from the outside of the spill inward.

  • Decontaminate: Thoroughly decontaminate the spill area with an appropriate cleaning agent.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound or a similar compound to the medical personnel.[7]

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.